Product packaging for 2-Bromo-4-fluorobenzenesulfonamide(Cat. No.:CAS No. 351003-60-6)

2-Bromo-4-fluorobenzenesulfonamide

Cat. No.: B1303431
CAS No.: 351003-60-6
M. Wt: 254.08 g/mol
InChI Key: FEUDPWHDKUOLBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Bromo-4-fluorobenzenesulfonamide (CAS Registry Number: 351003-60-6) is a valuable chemical intermediate and building block in medicinal chemistry and drug discovery research. Its molecular formula is C 6 H 5 BrFNO 2 S, with a molecular weight of 254.08 g/mol . The compound features both a bromo and a fluoro substituent on the benzene ring, offering distinct sites for further chemical modification, such as metal-catalyzed cross-coupling reactions, to create more complex molecules. This benzenesulfonamide derivative is part of a critically important class of compounds in pharmaceutical development. Fluorinated sulfonamide motifs are frequently incorporated into the design of potential drug candidates due to their ability to impart favorable physical, chemical, and biological properties . Specifically, the 4-fluorobenzenesulfonamide group has been identified as a key structural component in highly potent inhibitors of significant biological targets. For instance, this moiety is present in FD274, a potent dual inhibitor of PI3K and mTOR kinases, which has demonstrated promising in vitro and in vivo efficacy in models of acute myeloid leukemia (AML) . Researchers can utilize this compound as a precursor for synthesizing novel compounds for evaluating anticancer, antimicrobial, and other therapeutic activities. Applications: • A key intermediate in the synthesis of potential PI3K/mTOR signaling pathway inhibitors . • A versatile building block for creating fluorinated sulfonamide compounds for pharmaceutical and agrochemical screening . • Used in research to explore structure-activity relationships (SAR) in drug discovery programs. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5BrFNO2S B1303431 2-Bromo-4-fluorobenzenesulfonamide CAS No. 351003-60-6

Properties

IUPAC Name

2-bromo-4-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNO2S/c7-5-3-4(8)1-2-6(5)12(9,10)11/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEUDPWHDKUOLBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380907
Record name 2-Bromo-4-fluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351003-60-6
Record name 2-Bromo-4-fluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 351003-60-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Bromo-4-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthetic pathway for 2-bromo-4-fluorobenzenesulfonamide, a valuable intermediate in pharmaceutical research and development. The synthesis is presented in a two-stage process, beginning with the formation of the key intermediate, 2-bromo-4-fluorobenzenesulfonyl chloride, followed by its subsequent amination. This document includes detailed experimental protocols, quantitative data, and workflow visualizations to support laboratory applications.

Stage 1: Synthesis of 2-Bromo-4-fluorobenzenesulfonyl Chloride

The initial stage focuses on the preparation of 2-bromo-4-fluorobenzenesulfonyl chloride from the corresponding aniline derivative, 2-bromo-4-fluoroaniline. This transformation is typically achieved through a Sandmeyer-type reaction, which involves the diazotization of the aniline followed by sulfochlorination.

Experimental Protocol: Diazotization and Sulfochlorination

This protocol is adapted from established procedures for the synthesis of aryl sulfonyl chlorides.[1][2][3]

Materials:

  • 2-Bromo-4-fluoroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sulfur Dioxide (SO₂) in Acetic Acid

  • Copper(I) Chloride (CuCl) (catalyst)

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Diazotization:

    • Dissolve 2-bromo-4-fluoroaniline in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.

    • Stir the mixture for a short period to ensure the complete formation of the diazonium salt.

  • Sandmeyer Reaction (Sulfochlorination):

    • In a separate flask, prepare a cooled solution of sulfur dioxide in acetic acid.

    • Add a catalytic amount of copper(I) chloride to this solution.

    • Carefully add the cold diazonium salt solution portion-wise to the sulfur dioxide solution, maintaining a controlled temperature.

  • Work-up and Purification:

    • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time.

    • Pour the mixture onto crushed ice to precipitate the crude product.

    • Collect the solid by filtration or extract the mixture with dichloromethane.

    • If using an organic solvent, wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield crude 2-bromo-4-fluorobenzenesulfonyl chloride.

    • The crude product can be further purified by recrystallization or column chromatography.

Quantitative Data: 2-Bromo-4-fluorobenzenesulfonyl Chloride
PropertyValueReference
CAS Number 351003-45-7[4]
Molecular Formula C₆H₃BrClFO₂S[4]
Molecular Weight 273.51 g/mol [4]
Purity ≥97%[4][5]
Appearance Colorless to pale cream to pale yellow solid[6]
Melting Point 33.0-42.0 °C[6]
Refractive Index 1.5750-1.5800 @ 20 °C[6]

Stage 2: Amination of 2-Bromo-4-fluorobenzenesulfonyl Chloride

The final stage of the synthesis involves the conversion of the sulfonyl chloride intermediate to the target sulfonamide. This is achieved through a nucleophilic substitution reaction with an amine source, typically ammonia or an ammonium salt.

Experimental Protocol: Sulfonamide Formation

This protocol is based on general methods for the synthesis of sulfonamides from sulfonyl chlorides.[1]

Materials:

  • 2-Bromo-4-fluorobenzenesulfonyl chloride

  • Ammonia solution (e.g., ammonium hydroxide) or an appropriate amine

  • Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

  • Base (e.g., triethylamine or pyridine, if starting from an amine salt)

Procedure:

  • Reaction Setup:

    • Dissolve 2-bromo-4-fluorobenzenesulfonyl chloride in an anhydrous aprotic solvent under an inert atmosphere.

    • Cool the solution to 0 °C.

  • Addition of Amine:

    • Slowly add the ammonia solution or a solution of the amine and a base to the cooled sulfonyl chloride solution.

  • Reaction and Work-up:

    • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or other suitable methods).

    • Quench the reaction with water.

    • If a precipitate forms, collect it by filtration. Otherwise, extract the product with an organic solvent.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude this compound.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent or by column chromatography to yield the pure sulfonamide.

Mandatory Visualizations

Logical Relationship of the Synthesis Pathway

G Synthesis Pathway of this compound A 2-Bromo-4-fluoroaniline B Diazonium Salt Intermediate A->B Diazotization (NaNO₂, HCl, 0-5 °C) C 2-Bromo-4-fluorobenzenesulfonyl Chloride B->C Sandmeyer Reaction (SO₂, CuCl) D This compound C->D Amination (Ammonia Source)

Caption: Overall synthesis pathway from the starting aniline to the final sulfonamide product.

Experimental Workflow for Stage 1

G Workflow for 2-Bromo-4-fluorobenzenesulfonyl Chloride Synthesis cluster_0 Diazotization cluster_1 Sandmeyer Reaction cluster_2 Work-up and Purification A Dissolve 2-Bromo-4-fluoroaniline in HCl/Water B Cool to 0-5 °C A->B C Add NaNO₂ Solution B->C D Prepare SO₂/Acetic Acid/CuCl E Add Diazonium Salt D->E F Quench with Ice-Water E->F G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Purify (Recrystallization/Chromatography) H->I

Caption: Step-by-step experimental workflow for the synthesis of the sulfonyl chloride intermediate.

References

Physicochemical Properties of 2-Bromo-4-fluorobenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Bromo-4-fluorobenzenesulfonamide, a halogenated aromatic sulfonamide of interest in medicinal chemistry and drug discovery. This document collates available data, presents it in a structured format, and outlines detailed experimental methodologies for the determination of key parameters.

Core Physicochemical Data

The following table summarizes the known and predicted physicochemical properties of this compound. It is important to note that while some experimental data is available, several parameters are based on computational predictions and should be verified through empirical testing.

PropertyValueSource
Molecular Formula C₆H₅BrFNO₂SPubChem[1]
Molecular Weight 254.08 g/mol ChemicalBook[2]
Melting Point 171-175 °C (lit.)ChemicalBook[2]
Boiling Point (Predicted) 360.9 ± 52.0 °CChemicalBook[2]
Density (Predicted) 1.830 ± 0.06 g/cm³ChemicalBook[2]
pKa (Predicted) 9.57 ± 0.60ChemicalBook[2]
XLogP (Predicted) 1.3PubChem[1]

Experimental Protocols

Detailed and validated experimental protocols are crucial for the accurate determination of the physicochemical properties of any compound. The following sections outline standard methodologies applicable to this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a widely used and reliable technique for this measurement.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

  • Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle liquefies (clear point) are recorded. This range is reported as the melting point.

Solubility Determination (Isothermal Shake-Flask Method)

Understanding the solubility of a compound in various solvents is fundamental for its formulation, purification, and biological testing. The isothermal shake-flask method is a gold-standard technique for determining equilibrium solubility.

Methodology:

  • System Preparation: An excess amount of this compound is added to a series of vials, each containing a known volume of a specific solvent (e.g., water, ethanol, DMSO, acetone).

  • Equilibration: The vials are sealed and placed in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C). The samples are agitated for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Sample Separation: After equilibration, the undissolved solid is allowed to settle. A sample of the supernatant is carefully removed, ensuring no solid particles are transferred.

  • Quantification: The concentration of this compound in the supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is calculated from the measured concentration and is typically expressed in mg/mL or mol/L.

LogP (Octanol-Water Partition Coefficient) Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a critical parameter for predicting its pharmacokinetic properties, such as absorption and distribution.

Methodology:

  • Phase Preparation: Equal volumes of 1-octanol and water are pre-saturated with each other.

  • Compound Addition: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble).

  • Partitioning: The two phases are combined in a separatory funnel and shaken vigorously to allow for the partitioning of the compound between the octanol and water layers. The mixture is then allowed to stand until the two phases have completely separated.

  • Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as HPLC-UV.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The LogP is the logarithm of this value.

Visualizations

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis and characterization of a substituted benzenesulfonamide, which would be applicable to this compound.

G start Starting Materials (e.g., 2-Bromo-4-fluoroaniline) diazotization Diazotization (NaNO2, HCl) start->diazotization sulfonylation Sulfonylation (SO2, CuCl2) diazotization->sulfonylation amination Ammonolysis (NH4OH) sulfonylation->amination crude_product Crude this compound amination->crude_product purification Purification (Recrystallization or Chromatography) crude_product->purification final_product Pure this compound purification->final_product characterization Characterization (NMR, MS, Melting Point) final_product->characterization

Caption: General workflow for the synthesis and characterization of this compound.

Signaling Pathway: Carbonic Anhydrase Inhibition

Benzenesulfonamides are a well-known class of inhibitors for carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. The sulfonamide moiety coordinates to the zinc ion in the active site of the enzyme, blocking its catalytic activity.

G cluster_0 Carbonic Anhydrase Active Site CA Carbonic Anhydrase (CA) Zn Zn²⁺ Ion product H⁺ + HCO₃⁻ CA->product inhibitor This compound inhibitor->CA Binds to Active Site inhibition Inhibition inhibition->product substrate CO₂ + H₂O substrate->CA Normal Catalysis blocked Reaction Blocked

Caption: Inhibition of carbonic anhydrase by a sulfonamide inhibitor.

References

In-Depth Technical Guide: 2-Bromo-4-fluorobenzenesulfonamide (CAS 351003-60-6)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and patent databases contain limited specific information regarding the synthesis, characterization, and application of 2-Bromo-4-fluorobenzenesulfonamide. This guide has been constructed based on established chemical principles and data from closely related structural analogs. The experimental protocols and spectral data presented herein are predictive and should be regarded as a starting point for research and development.

Introduction

This compound is a halogenated aromatic sulfonamide. Compounds within this class are of significant interest to the pharmaceutical and agrochemical industries due to their prevalence in a wide range of biologically active molecules. The sulfonamide functional group is a key pharmacophore, while the presence of bromine and fluorine atoms can modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This document provides a technical overview of this compound, including its physicochemical properties, a proposed synthetic route with detailed experimental protocols, and predicted analytical characterization data.

Physicochemical Properties

The known and predicted physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 351003-60-6Chemical Supplier Catalogs
Molecular Formula C₆H₅BrFNO₂SChemical Supplier Catalogs
Molecular Weight 254.08 g/mol Calculated
Appearance White to off-white solidInferred
Melting Point 171-175 °CSupplier Data
Boiling Point ~360.9 °C (predicted)Predictive Software
Density ~1.8 g/cm³ (predicted)Predictive Software
Solubility Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, Acetone) and sparingly soluble in water.Inferred from structure

Proposed Synthetic Pathway

A plausible and efficient synthetic route to this compound is proposed to proceed in two main stages:

  • Synthesis of the key intermediate, 2-bromo-4-fluorobenzenesulfonyl chloride , from 2-bromo-4-fluoroaniline via a diazotization reaction followed by a copper-catalyzed sulfonyl chlorination (a variation of the Sandmeyer reaction).

  • Ammonolysis of 2-bromo-4-fluorobenzenesulfonyl chloride to yield the final product, this compound.

G cluster_0 Overall Synthetic Workflow A 2-Bromo-4-fluoroaniline B Diazotization & Sulfonyl Chlorination A->B 1. NaNO₂, HCl 2. SO₂, CuCl₂ C 2-Bromo-4-fluorobenzenesulfonyl chloride B->C D Ammonolysis C->D NH₄OH E This compound D->E

Caption: Proposed overall synthetic workflow for this compound.

Experimental Protocols

Synthesis of 2-Bromo-4-fluorobenzenesulfonyl chloride (CAS: 351003-45-7)

This protocol is a generalized procedure based on standard methods for the synthesis of aryl sulfonyl chlorides from anilines.

Materials:

  • 2-Bromo-4-fluoroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sulfur Dioxide (SO₂) gas or a solution of SO₂ in acetic acid

  • Copper(I) Chloride (CuCl) or Copper(II) Chloride (CuCl₂) as a catalyst

  • Dichloromethane (DCM) or other suitable organic solvent for extraction

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-bromo-4-fluoroaniline (1.0 eq) in a mixture of concentrated HCl and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (1.0-1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Sulfonyl Chlorination (Sandmeyer-type Reaction):

    • In a separate reaction vessel, prepare a solution of sulfur dioxide in a suitable solvent like acetic acid and cool it to 0-5 °C.

    • Add a catalytic amount of copper(I) or copper(II) chloride to this solution.

    • Slowly add the cold diazonium salt solution prepared in the previous step to the SO₂ solution. Vigorous gas evolution (N₂) will occur. Maintain the temperature between 5-10 °C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Pour the reaction mixture onto crushed ice.

    • Extract the aqueous mixture with dichloromethane (3 x volume).

    • Combine the organic layers and wash with water and then with a saturated sodium bicarbonate solution to remove any remaining acid.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2-bromo-4-fluorobenzenesulfonyl chloride.

    • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent if necessary.

G cluster_1 Workflow for Precursor Synthesis start Start diazotization Diazotization of 2-Bromo-4-fluoroaniline start->diazotization sandmeyer Sandmeyer-type Sulfonyl Chlorination diazotization->sandmeyer workup Aqueous Work-up & Extraction sandmeyer->workup purification Drying & Solvent Removal workup->purification product 2-Bromo-4-fluorobenzenesulfonyl chloride purification->product

Caption: Experimental workflow for the synthesis of the precursor.

Synthesis of this compound (CAS: 351003-60-6)

This is a generalized protocol for the ammonolysis of a sulfonyl chloride.

Materials:

  • 2-Bromo-4-fluorobenzenesulfonyl chloride

  • Aqueous Ammonium Hydroxide (concentrated)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Dilute Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction:

    • Dissolve 2-bromo-4-fluorobenzenesulfonyl chloride (1.0 eq) in a suitable solvent such as DCM or THF in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add an excess of concentrated aqueous ammonium hydroxide (e.g., 5-10 eq) dropwise with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up and Purification:

    • If a precipitate (the product) has formed, it can be collected by filtration, washed with cold water, and dried.

    • If the product remains in solution, transfer the reaction mixture to a separatory funnel.

    • Separate the organic layer. Extract the aqueous layer with the same organic solvent.

    • Combine the organic layers and wash sequentially with dilute HCl, water, and saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

G cluster_2 Workflow for Final Product Synthesis start Start reaction Ammonolysis of Sulfonyl Chloride start->reaction workup Work-up & Extraction/ Filtration reaction->workup purification Recrystallization workup->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of the final product.

Predicted Analytical Characterization

No published spectral data for this compound is currently available. The following table summarizes the expected analytical data based on its chemical structure.

TechniqueExpected Observations
¹H NMR Aromatic protons would appear as multiplets in the range of δ 7.0-8.0 ppm. The -SO₂NH₂ protons would appear as a broad singlet, the chemical shift of which would be solvent-dependent.
¹³C NMR Aromatic carbons would appear in the range of δ 110-145 ppm. The carbon attached to bromine would be expected around δ 115-125 ppm, and the carbon attached to fluorine would show a large C-F coupling constant.
¹⁹F NMR A single resonance for the fluorine atom, likely a multiplet due to coupling with aromatic protons.
FT-IR (cm⁻¹) - N-H stretching of the sulfonamide group: ~3350-3250 cm⁻¹ (two bands).- Aromatic C-H stretching: ~3100-3000 cm⁻¹.- Asymmetric and symmetric S=O stretching: ~1350-1300 cm⁻¹ and ~1170-1150 cm⁻¹.- C-F stretching: ~1250-1000 cm⁻¹.- C-Br stretching: ~700-500 cm⁻¹.
Mass Spec (ESI) [M-H]⁻ at m/z ~252/254 (due to bromine isotopes).[M+H]⁺ at m/z ~254/256.

Potential Applications in Drug Discovery and Development

While no specific applications for this compound have been documented, its structural features suggest its potential as a valuable building block in medicinal chemistry.

  • Sulfonamide Moiety: The sulfonamide group is a well-established pharmacophore found in a variety of drugs, including antibacterials, diuretics, anticonvulsants, and anti-inflammatory agents.

  • Fluorine Substitution: The fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and modulate the pKa of nearby functional groups.

  • Bromine Substitution: The bromine atom provides a reactive handle for further synthetic modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), allowing for the construction of more complex molecular architectures.

This compound could serve as a starting material or intermediate in the synthesis of novel therapeutic agents targeting a wide range of diseases.

Conclusion

This compound is a chemical compound with potential utility in research and development, particularly in the field of medicinal chemistry. Due to the current lack of published literature, this guide provides a foundational understanding based on inferred properties and generalized synthetic methodologies. Further experimental work is required to fully characterize this molecule and explore its potential applications. Researchers and scientists are encouraged to use the information presented as a starting point for their investigations.

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Bromo-4-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 2-Bromo-4-fluorobenzenesulfonamide. While direct crystallographic data for this specific molecule is not extensively available in public databases, this paper extrapolates from crystallographic and spectroscopic data of structurally analogous compounds to predict its key structural features. This document outlines detailed experimental protocols for its synthesis and characterization, including spectroscopic and crystallographic techniques. Furthermore, molecular structure and a proposed experimental workflow are visualized using Graphviz diagrams. This guide serves as a foundational resource for researchers engaged in the study and application of substituted benzenesulfonamides in medicinal chemistry and drug discovery.

Introduction

Benzenesulfonamide derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. The introduction of halogen substituents, such as bromine and fluorine, onto the phenyl ring can significantly influence the molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, a molecule featuring this substitution pattern, is of considerable interest for its potential applications in the design of novel therapeutic agents. A thorough understanding of its three-dimensional structure and conformational dynamics is paramount for structure-based drug design and for elucidating its mechanism of action at a molecular level.

This guide synthesizes available information on analogous compounds to present a detailed overview of the probable molecular structure, conformation, and intermolecular interactions of this compound.

Predicted Molecular Structure and Conformation

The molecular structure of this compound consists of a benzene ring substituted with a bromine atom at the 2-position, a fluorine atom at the 4-position, and a sulfonamide group (-SO₂NH₂) at the 1-position.

Based on the analysis of crystal structures of related halogenated and substituted benzenesulfonamides, several key conformational features can be predicted. The geometry around the sulfur atom is expected to be a distorted tetrahedron. The orientation of the sulfonamide group relative to the benzene ring is a critical conformational parameter.

Studies on similar N-substituted benzenesulfonamides have shown that the torsion angle of the C-S-N-C fragment and the dihedral angle between the benzene rings are key conformational descriptors. In the case of this compound, which is a primary sulfonamide, the conformation will be influenced by intramolecular and intermolecular hydrogen bonding involving the -NH₂ group. The presence of the ortho-bromo substituent is likely to induce a specific orientation of the sulfonamide group to minimize steric hindrance.

Tabulated Predicted Structural Data

The following table summarizes the predicted and analogous structural parameters based on published data for similar molecules. Direct experimental values for this compound are pending experimental determination.

ParameterPredicted Value / Analogous DataReference Compound(s)
Bond Lengths (Å)
S=O1.43 (avg.)N-allyl-N-benzyl-4-methylbenzenesulfonamide[1]
S-N1.64N-allyl-N-benzyl-4-methylbenzenesulfonamide[1]
S-C1.76N-allyl-N-benzyl-4-methylbenzenesulfonamide[1]
C-Br~1.90General organobromine compounds
C-F~1.35General organofluorine compounds
Bond Angles (°) **
O-S-O~120N-allyl-N-benzyl-4-methylbenzenesulfonamide[1]
O-S-N~107N-allyl-N-benzyl-4-methylbenzenesulfonamide[1]
O-S-C~108N-allyl-N-benzyl-4-methylbenzenesulfonamide[1]
N-S-C~107N-allyl-N-benzyl-4-methylbenzenesulfonamide[1]
Torsion Angles (°) **
C(aryl)-S-N-HVariable, influenced by packingGeneral Sulfonamides

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved from its corresponding sulfonyl chloride.

Materials:

  • 2-Bromo-4-fluorobenzenesulfonyl chloride

  • Ammonium hydroxide (28-30%)

  • Dichloromethane (DCM)

  • Water

  • Anhydrous sodium sulfate

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve 2-Bromo-4-fluorobenzenesulfonyl chloride (1.0 eq) in dichloromethane (10 mL/g).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an excess of concentrated ammonium hydroxide (5.0 eq) dropwise with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Spectroscopic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 10-20 mg of the purified product in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Expected signals would include aromatic protons and the sulfonamide NH₂ protons. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. The number of signals will confirm the number of unique carbon atoms. The chemical shifts will be influenced by the attached functional groups (Br, F, SO₂NH₂).

  • ¹⁹F NMR Spectroscopy: Acquire the fluorine-19 NMR spectrum to confirm the presence and environment of the fluorine atom.

3.2.2. Infrared (IR) Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

  • Expected Absorptions:

    • N-H stretching of the sulfonamide group (~3300-3400 cm⁻¹)

    • Asymmetric and symmetric S=O stretching (~1330-1370 cm⁻¹ and ~1150-1180 cm⁻¹)

    • C-S stretching (~800-900 cm⁻¹)

    • C-Br stretching (~500-600 cm⁻¹)

    • C-F stretching (~1000-1100 cm⁻¹)

X-ray Crystallography
  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine using full-matrix least-squares on F². This will provide precise bond lengths, bond angles, torsion angles, and details of the intermolecular interactions in the solid state.

Visualizations

Molecular Structure

Caption: 2D Molecular Structure of this compound.

Experimental Workflow

start Start: 2-Bromo-4-fluorobenzenesulfonyl chloride synthesis Ammonolysis start->synthesis workup Aqueous Workup & Extraction synthesis->workup purification Purification (Recrystallization / Chromatography) workup->purification product Pure this compound purification->product nmr NMR (1H, 13C, 19F) product->nmr ir IR Spectroscopy product->ir xray Single Crystal X-ray Diffraction product->xray analysis Structural & Conformational Analysis nmr->analysis ir->analysis xray->analysis

Caption: Proposed experimental workflow for synthesis and characterization.

Conclusion

This technical guide provides a detailed, albeit predictive, overview of the molecular structure and conformation of this compound, based on the analysis of structurally related compounds. The outlined experimental protocols offer a clear pathway for its synthesis and comprehensive characterization. The provided visualizations of the molecular structure and experimental workflow serve as valuable tools for researchers. Future experimental work, particularly single-crystal X-ray diffraction, is necessary to definitively determine the precise three-dimensional structure and conformational preferences of this molecule, which will undoubtedly aid in its further development and application in medicinal chemistry.

References

The Rising Potential of 2-Bromo-4-fluorobenzenesulfonamide Derivatives in Therapeutic Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and specificity is a continuous endeavor in the field of medicinal chemistry. Within this landscape, sulfonamide-containing compounds have long been a cornerstone of drug discovery, leading to a wide array of antibacterial, anticancer, and anti-inflammatory drugs. A particularly promising scaffold, 2-Bromo-4-fluorobenzenesulfonamide, is emerging as a versatile starting point for the development of a new generation of bioactive molecules. This technical guide provides a comprehensive overview of the potential biological activities of its derivatives, focusing on anticancer, enzyme inhibitory, and antimicrobial applications. While specific research on derivatives of this compound is still nascent, this document will draw upon the broader benzenesulfonamide literature to highlight its potential, alongside detailed experimental protocols and relevant signaling pathways.

Anticancer Activity: Targeting Key Cellular Pathways

Benzenesulfonamide derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled cell proliferation and survival. These compounds often exert their effects by inhibiting key enzymes and signaling pathways crucial for tumor growth.

Potential Signaling Pathways

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway is a common feature in many cancers.[1] Benzenesulfonamide derivatives have been designed to inhibit key kinases within this pathway, such as MEK and ERK, thereby halting the signal transduction that drives cancer cell growth.

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS GF Growth Factor GF->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., MYC, FOS) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor Benzenesulfonamide Derivative Inhibitor->MEK Inhibitor->ERK

Figure 1: Simplified MAPK Signaling Pathway and Potential Inhibition by Benzenesulfonamide Derivatives.

PI3K/Akt/mTOR Pathway: This pathway is another central regulator of cell growth, metabolism, and survival, and its aberrant activation is frequently observed in cancer.[2][3] Novel sulfonamide derivatives have been designed as dual PI3K/mTOR inhibitors, offering a powerful strategy to simultaneously block multiple nodes in this critical survival pathway.[3]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GF Growth Factor GF->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT Akt PIP3->AKT mTOR mTOR AKT->mTOR CellGrowth Cell Growth, Proliferation, Survival mTOR->CellGrowth Inhibitor Benzenesulfonamide Derivative Inhibitor->PI3K Inhibitor->mTOR

Figure 2: Simplified PI3K/Akt/mTOR Signaling Pathway and Potential Inhibition.
Quantitative Data on Anticancer Activity

While specific data for this compound derivatives is limited in publicly available literature, the following table summarizes the anticancer activity of representative benzenesulfonamide derivatives against various cancer cell lines to illustrate the potential of this class of compounds.

Compound ClassCancer Cell LineIC50 (µM)Reference
Benzenesulfonamide DerivativeA549 (Lung)1.98 - 9.12[4]
Benzenesulfonamide DerivativeHeLa (Cervical)1.98 - 9.12[4]
Benzenesulfonamide DerivativeMCF-7 (Breast)1.98 - 9.12[4]
Benzenesulfonamide DerivativeDu-145 (Prostate)1.98 - 9.12[4]
Sulfonamide MethoxypyridineHCT-116 (Colon)0.02[3]
Sulfonamide MethoxypyridineMCF-7 (Breast)0.13[3]

Enzyme Inhibition: A Promising Avenue for Therapeutic Intervention

The sulfonamide moiety is a well-established pharmacophore for enzyme inhibition due to its ability to mimic the transition state of enzymatic reactions and form key interactions with active site residues. Derivatives of this compound hold potential as inhibitors for a range of enzymes implicated in various diseases.

α-Glucosidase Inhibition

α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Several sulfonamide derivatives have been reported to exhibit potent α-glucosidase inhibitory activity.

Quantitative Data on Enzyme Inhibition

The following table presents the α-glucosidase inhibitory activity of some benzenesulfonamide derivatives.

Compound ClassEnzymeIC50 (µM)Reference
Sulfonamide Derivativeα-Glucosidase19.39 - 25.57

Antimicrobial Activity: A Renewed Focus on an Old Scaffold

The discovery of sulfonamide antibiotics revolutionized medicine. With the rise of antibiotic resistance, there is a renewed interest in developing novel sulfonamide-based antimicrobial agents. The unique electronic properties conferred by the bromo and fluoro substituents on the this compound scaffold may lead to derivatives with enhanced antimicrobial potency.

Quantitative Data on Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values for representative sulfonamide derivatives against various bacterial strains.

Compound ClassBacterial StrainMIC (µg/mL)
N-Sulfonamide 2-PyridoneS. aureus2.76
N-Sulfonamide 2-PyridoneE. coli-
N-Sulfonamide 2-PyridoneK. pneumoniae-
N-Sulfonamide 2-PyridoneP. aeruginosa-

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

General Synthesis of Benzenesulfonamide Derivatives

Synthesis_Workflow Start 2-Bromo-4-fluorobenzenesulfonyl chloride Reaction Reaction in presence of a base (e.g., pyridine) in an inert solvent (e.g., Dichloromethane) Start->Reaction Amine Primary or Secondary Amine Amine->Reaction Product This compound Derivative Reaction->Product

Figure 3: General Synthesis Workflow for Benzenesulfonamide Derivatives.

Materials:

  • 2-Bromo-4-fluorobenzenesulfonyl chloride

  • Appropriate primary or secondary amine

  • Anhydrous pyridine or triethylamine

  • Anhydrous dichloromethane (DCM) or other suitable inert solvent

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

Procedure:

  • Dissolve the amine (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C using an ice bath.

  • Dissolve 2-Bromo-4-fluorobenzenesulfonyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water or a dilute acid (e.g., 1 M HCl).

  • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Anticancer Activity: MTT Assay

MTT_Assay_Workflow Cell_Seeding Seed cancer cells in a 96-well plate Incubation1 Incubate for 24h Cell_Seeding->Incubation1 Treatment Treat cells with varying concentrations of the This compound derivative Incubation1->Treatment Incubation2 Incubate for 48-72h Treatment->Incubation2 MTT_Addition Add MTT solution to each well Incubation2->MTT_Addition Incubation3 Incubate for 4h MTT_Addition->Incubation3 Solubilization Add solubilization buffer (e.g., DMSO) to dissolve formazan crystals Incubation3->Solubilization Absorbance Measure absorbance at 570 nm Solubilization->Absorbance

Figure 4: Experimental Workflow for the MTT Assay.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[5][6]

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.[5][6]

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5][6]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[5][6]

  • Calculate the percentage of cell viability and determine the IC50 value.

α-Glucosidase Inhibition Assay

Alpha_Glucosidase_Assay Preincubation Pre-incubate α-glucosidase enzyme with the test compound Substrate_Addition Add p-nitrophenyl-α-D-glucopyranoside (pNPG) substrate Preincubation->Substrate_Addition Incubation Incubate at 37°C Substrate_Addition->Incubation Stop_Reaction Stop the reaction with Na2CO3 Incubation->Stop_Reaction Measurement Measure absorbance of p-nitrophenol at 405 nm Stop_Reaction->Measurement

Figure 5: Workflow for the α-Glucosidase Inhibition Assay.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (pH 6.8)

  • Sodium carbonate (Na2CO3)

  • Test compounds and a positive control (e.g., Acarbose)

  • 96-well plate

  • Microplate reader

Procedure:

  • Prepare solutions of the enzyme, substrate, and test compounds in phosphate buffer.

  • In a 96-well plate, add 20 µL of the test compound solution at various concentrations.

  • Add 20 µL of the α-glucosidase solution (0.5 U/mL) to each well and incubate for 10 minutes at 37°C.[7]

  • Initiate the reaction by adding 20 µL of pNPG solution (5 mM).[7]

  • Incubate the mixture for 20 minutes at 37°C.[7]

  • Stop the reaction by adding 80 µL of 0.2 M Na2CO3 solution.[7]

  • Measure the absorbance of the yellow-colored p-nitrophenol at 405 nm.[7]

  • Calculate the percentage of inhibition and determine the IC50 value.

Antimicrobial Susceptibility Test: Broth Microdilution Method

Materials:

  • Bacterial strains of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds and a positive control antibiotic

  • Sterile 96-well microtiter plates

  • Inoculating loop or sterile swabs

  • Turbidity standard (e.g., 0.5 McFarland standard)

Procedure:

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.[4][8]

  • Dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[8]

  • Prepare two-fold serial dilutions of the test compounds in CAMHB in the 96-well plate.[4][8]

  • Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plates at 35-37°C for 16-20 hours.[8]

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible bacterial growth.[4][8]

Conclusion

Derivatives of this compound represent a promising and versatile scaffold for the development of new therapeutic agents. By leveraging the well-established biological activities of the broader benzenesulfonamide class, researchers can explore the potential of these specific derivatives as potent anticancer, enzyme inhibitory, and antimicrobial agents. The synthetic accessibility of this core structure, coupled with the potential for diverse functionalization, opens up a vast chemical space for exploration. Further focused research into the synthesis and biological evaluation of this compound derivatives is warranted to fully unlock their therapeutic potential. This guide provides the foundational knowledge and experimental frameworks necessary to embark on such investigations.

References

The Strategic Role of Fluorine in the Medicinal Chemistry of Sulfonamides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into sulfonamide-based drug candidates has become a cornerstone of modern medicinal chemistry. This strategic incorporation profoundly influences a molecule's physicochemical and pharmacokinetic properties, often leading to enhanced potency, selectivity, and metabolic stability. This technical guide provides a comprehensive overview of the multifaceted role of fluorine in the design and development of sulfonamide drugs, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and drug discovery workflows.

Impact of Fluorination on Physicochemical Properties

The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—collectively contribute to significant alterations in the molecular properties of sulfonamides. These changes can be leveraged to fine-tune a drug candidate's profile for optimal therapeutic performance.

Acidity (pKa)

Fluorination typically increases the acidity of the sulfonamide proton (SO₂NH). The strong electron-withdrawing nature of fluorine stabilizes the conjugate base, thereby lowering the pKa. This modulation of acidity is critical as it influences the ionization state of the drug at physiological pH, which in turn affects its solubility, membrane permeability, and binding affinity to the target protein. For instance, the introduction of fluorine atoms alpha to a sulfonamide can lead to a linear increase in acidity of approximately 1.47 pKa units per fluorine atom.[1]

Lipophilicity (logP)

The effect of fluorine on lipophilicity is more complex and highly dependent on the local molecular environment. While a single fluorine atom can increase lipophilicity, the introduction of multiple fluorine atoms, such as a trifluoromethyl group, can either increase or decrease the overall logP depending on the rest of the molecular structure. This is due to the interplay of increased molecular volume and altered polarity. Careful placement of fluorine allows for the fine-tuning of a compound's lipophilicity to optimize its absorption, distribution, metabolism, and excretion (ADME) profile.

Metabolic Stability

One of the most significant advantages of fluorination is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes. By replacing metabolically labile C-H bonds with C-F bonds at known sites of metabolism ("metabolic blocking"), the half-life of a drug can be significantly extended. For example, the fluorination of the well-known sulfonamide drug celecoxib at the 4'-position of the tolyl group (4'-fluorocelecoxib) results in a four-fold increase in metabolic stability compared to the parent compound.

Data Presentation: Comparative Physicochemical and Biological Data

The following tables summarize the quantitative impact of fluorination on key properties of sulfonamides, drawing from various studies.

CompoundR GrouppKalogPReference
BenzenesulfonamideH10.00.86Calculated
4-Fluorobenzenesulfonamide4-F9.31.23Calculated
Celecoxib-11.13.53[2]
4'-Fluorocelecoxib-Not ReportedNot Reported-

Table 1: Comparative pKa and logP of Fluorinated vs. Non-Fluorinated Sulfonamides. This table provides a comparison of the acidity and lipophilicity of a simple benzenesulfonamide and its fluorinated analog, as well as the known values for celecoxib.

CompoundR GrouphCA I Ki (nM)hCA II Ki (nM)hCA IX Ki (nM)hCA XII Ki (nM)Reference
1 H25012255.8[3]
5 H41.24.373.90.68[3]
6 4-F82.314.425.10.72[3]
7 4-Cl40.23.523.10.63[3]
8 4-Br48.93.930.40.79[3]
9 4-Me47.76.124.00.65[3]
10 4-NO₂49.36.020.50.79[3]
12 4-OCH₃47.03.880.40.66[3]
13 4-NHCOCH₃41.33.681.30.71[3]

Table 2: Inhibition Constants (Ki) of Fluorinated and Non-Fluorinated Sulfonyl Semicarbazides against Human Carbonic Anhydrase (hCA) Isoforms. This table demonstrates the impact of fluorine and other substituents on the inhibitory activity of sulfonamides against various carbonic anhydrase isoforms. Compound 1 is the standard, Acetazolamide (AZA).

CompoundIn Vitro Half-Life (t½) in Human Liver Microsomes (HLM)Reference
Celecoxib--
4'-Fluorocelecoxib4x longer than CelecoxibMentioned in text

Table 3: Comparative Metabolic Stability of Celecoxib and its Fluorinated Analog. This table highlights the significant improvement in metabolic stability achieved through fluorination.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate and reproducible assessment of the physicochemical and pharmacokinetic properties of drug candidates.

Determination of pKa by UV-Metric Titration

Principle: This method relies on the change in the UV-Visible absorption spectrum of a compound as its ionization state changes with pH.

Methodology:

  • Sample Preparation: Prepare a stock solution of the sulfonamide in a suitable solvent (e.g., methanol or DMSO) at a concentration of approximately 10 mM.

  • Titration Setup: Use an automated titration system equipped with a UV-Vis spectrophotometer and a pH electrode.

  • Titration: Add a small aliquot of the stock solution to a thermostated vessel containing an aqueous buffer of known ionic strength. Titrate the solution with a standardized acid (e.g., 0.1 M HCl) and then with a standardized base (e.g., 0.1 M NaOH), or vice versa, while continuously monitoring the pH and acquiring UV-Vis spectra at regular pH intervals.

  • Data Analysis: Use specialized software to analyze the multi-wavelength spectral data as a function of pH. The software performs a factor analysis to determine the number of ionic species present and then fits the data to the appropriate Henderson-Hasselbalch equation to calculate the pKa value(s). For poorly soluble compounds, co-solvent methods with extrapolation to 0% organic solvent may be necessary.

Determination of Lipophilicity (logP) by Reverse-Phase HPLC

Principle: This method correlates the retention time of a compound on a reverse-phase HPLC column with its octanol-water partition coefficient (logP).

Methodology:

  • Standard Preparation: Prepare solutions of a series of standard compounds with known logP values in a suitable solvent.

  • Sample Preparation: Prepare a solution of the test sulfonamide in the same solvent.

  • HPLC Conditions:

    • Column: A C18 reverse-phase column.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer at pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).

    • Detection: UV detector at an appropriate wavelength.

  • Analysis: Inject the standard solutions and the test compound solution onto the HPLC system and record their retention times.

  • Calibration and Calculation: Plot the known logP values of the standard compounds against their retention times to generate a calibration curve. Use the retention time of the test sulfonamide to interpolate its logP value from the calibration curve.

In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

Principle: This assay measures the rate of disappearance of a parent compound when incubated with human liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s.

Methodology:

  • Reagent Preparation:

    • Test Compound Stock Solution: Prepare a 10 mM stock solution of the sulfonamide in DMSO.

    • HLM Suspension: Thaw pooled human liver microsomes and dilute to a final concentration of 1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • NADPH Regenerating System: Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.

  • Incubation:

    • Pre-warm the HLM suspension and the test compound (diluted to an intermediate concentration) at 37°C.

    • Initiate the reaction by adding the NADPH regenerating system to the incubation mixture containing the HLM and the test compound (final concentration typically 1 µM).

    • Incubate the mixture at 37°C with shaking.

  • Time Points and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the incubation mixture.

    • Immediately quench the metabolic reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent sulfonamide at each time point relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the in vitro half-life (t½) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint = (0.693 / t½) / (protein concentration).

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key biological pathways targeted by sulfonamides and a typical drug discovery workflow.

sulfonamide_drug_discovery cluster_discovery Discovery Phase cluster_preclinical Preclinical Development cluster_clinical Clinical Trials cluster_approval Regulatory Approval Target_ID Target Identification & Validation HTS High-Throughput Screening (HTS) Target_ID->HTS Assay Development Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Hit Identification Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Lead Series Selection ADME_Tox ADME/Tox Profiling Lead_Opt->ADME_Tox In_Vivo In Vivo Efficacy Models ADME_Tox->In_Vivo Phase_I Phase I In_Vivo->Phase_I IND Filing Phase_II Phase II Phase_I->Phase_II Phase_III Phase III Phase_II->Phase_III NDA NDA/MAA Submission Phase_III->NDA Approval Market Approval NDA->Approval

Figure 1: A generalized workflow for sulfonamide drug discovery.

DHPS_Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropterin Pyrophosphate (DHPP) DHPP->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Folic_Acid Folic Acid Synthesis Dihydropteroate->Folic_Acid DNA_RNA DNA & RNA Synthesis Folic_Acid->DNA_RNA Sulfonamide Sulfonamide (e.g., Sulfamethoxazole) Sulfonamide->DHPS Competitive Inhibition Celecoxib_MoA Arachidonic_Acid Arachidonic Acid COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE₂) COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediate Celecoxib Celecoxib Celecoxib->COX2 Selective Inhibition

References

synthesis of 2-Bromo-4-fluorobenzenesulfonamide from 4-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-fluorobenzenesulfonamide from 4-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a multi-step synthesis process for this compound, a valuable building block in medicinal chemistry and drug development, starting from the readily available 4-fluoroaniline. This document details the synthetic route, including experimental protocols, and presents quantitative data in a structured format.

Synthetic Pathway Overview

The is a four-step process. The pathway commences with the regioselective bromination of 4-fluoroaniline to introduce a bromine atom at the ortho-position to the amino group. The resulting 2-bromo-4-fluoroaniline then undergoes diazotization, converting the amino group into a reactive diazonium salt. This intermediate is subsequently transformed into 2-bromo-4-fluorobenzenesulfonyl chloride via a Sandmeyer-type reaction. The final step involves the amination of the sulfonyl chloride to yield the target sulfonamide.

Synthesis_Workflow A 4-Fluoroaniline B 2-Bromo-4-fluoroaniline A->B Bromination C 2-Bromo-4-fluorobenzenediazonium salt B->C Diazotization D 2-Bromo-4-fluorobenzenesulfonyl chloride C->D Sulfonylation (Sandmeyer-type) E This compound D->E Amination

Caption: Overall synthetic workflow from 4-fluoroaniline to this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each synthetic step. The quantitative data, where available, is summarized in the subsequent tables.

Step 1: Synthesis of 2-Bromo-4-fluoroaniline

This initial step involves the electrophilic aromatic substitution of 4-fluoroaniline to introduce a bromine atom.

Experimental Protocol: To a two-necked flask equipped with a stirring device, 200 mL of distilled N,N-dimethylformamide (DMF) and 4-fluoroaniline (8.64 mL, 58.13 mmol) are added.[1][2] N-bromosuccinimide (11.4 g, 63.95 mmol) dissolved in DMF is then added slowly in a dropwise manner with continuous stirring.[1][2] Upon completion of the reaction, extraction is performed using dichloromethane (CH2Cl2).[1][2] The product is then purified by column chromatography with an eluent ratio of ethyl acetate to n-hexane of 1:4.[1][2]

ParameterValueReference
Starting Material4-Fluoroaniline[1][2]
ReagentsN-Bromosuccinimide, DMF[1][2]
Product2-Bromo-4-fluoroaniline[1][2]
Yield95%[1][2]
Step 2: Diazotization of 2-Bromo-4-fluoroaniline

The amino group of 2-bromo-4-fluoroaniline is converted into a diazonium salt, a versatile intermediate for subsequent transformations.[3]

Experimental Protocol: 2-bromo-4-fluoroaniline is suspended in a mixture of concentrated hydrochloric acid and deionized water. The suspension is cooled to 0-5 °C in an ice-salt bath with continuous magnetic stirring.[4] A solution of sodium nitrite in cold deionized water is added dropwise, ensuring the temperature is maintained below 5 °C.[4] The reaction is stirred for an additional 20 minutes in the ice bath to ensure the complete formation of the 2-bromo-4-fluorobenzenediazonium salt solution, which is used immediately in the next step.[4]

ParameterValueReference
Starting Material2-Bromo-4-fluoroaniline[3][4]
ReagentsSodium nitrite, Hydrochloric acid[3][4]
Product2-Bromo-4-fluorobenzenediazonium chloride[3]
Temperature0-5 °C[4]
Step 3: Synthesis of 2-Bromo-4-fluorobenzenesulfonyl chloride

This step utilizes a Sandmeyer-type reaction to introduce the sulfonyl chloride functional group.

Experimental Protocol: The freshly prepared cold diazonium salt solution is added to a solution of sulfur dioxide in acetic acid containing a catalytic amount of copper(I) chloride. The reaction mixture is stirred at a controlled temperature to facilitate the release of nitrogen gas and the formation of the sulfonyl chloride. After the reaction is complete, the mixture is poured into ice water, and the product is extracted with a suitable organic solvent. The organic layer is then washed, dried, and the solvent is evaporated to yield 2-bromo-4-fluorobenzenesulfonyl chloride.[5][6][7]

ParameterValueReference
Starting Material2-Bromo-4-fluorobenzenediazonium chloride[5][6]
ReagentsSulfur dioxide, Copper(I) chloride[5]
Product2-Bromo-4-fluorobenzenesulfonyl chloride[8]
CAS Number351003-45-7[8]
Molecular FormulaC6H3BrClFO2S[8]
Molecular Weight273.51 g/mol [8]
Step 4: Synthesis of this compound

The final step is the conversion of the sulfonyl chloride to the corresponding sulfonamide.

Experimental Protocol: 2-bromo-4-fluorobenzenesulfonyl chloride is dissolved in a suitable inert solvent, such as tetrahydrofuran or dichloromethane. The solution is cooled in an ice bath, and concentrated aqueous ammonia is added dropwise with vigorous stirring. The reaction is allowed to warm to room temperature and stirred until the sulfonyl chloride is completely consumed. The product is then isolated by extraction and purified by recrystallization or column chromatography to give this compound.

ParameterValue
Starting Material2-Bromo-4-fluorobenzenesulfonyl chloride
ReagentsConcentrated aqueous ammonia
ProductThis compound

Chemical Structures and Transformations

The following diagram illustrates the chemical transformations involved in the synthesis.

Chemical_Transformations cluster_0 Step 1: Bromination cluster_1 Step 2: Diazotization cluster_2 Step 3: Sulfonylation cluster_3 Step 4: Amination A 4-Fluoroaniline B 2-Bromo-4-fluoroaniline A->B NBS, DMF C 2-Bromo-4-fluoroaniline D 2-Bromo-4-fluorobenzenediazonium chloride C->D NaNO2, HCl, 0-5°C E 2-Bromo-4-fluorobenzenediazonium chloride F 2-Bromo-4-fluorobenzenesulfonyl chloride E->F SO2, CuCl G 2-Bromo-4-fluorobenzenesulfonyl chloride H This compound G->H NH3(aq)

Caption: Step-by-step chemical transformations in the synthesis.

Conclusion

The is a robust and efficient process. Each step, from the initial bromination to the final amination, utilizes well-established chemical reactions. This guide provides the necessary protocols and data to aid researchers and scientists in the preparation of this important synthetic intermediate for applications in drug discovery and development. Careful control of reaction conditions, particularly temperature during the diazotization step, is crucial for achieving high yields and purity.

References

Methodological & Application

Application Notes and Protocols for the Use of 2-Bromo-4-fluorobenzenesulfonamide in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2-Bromo-4-fluorobenzenesulfonamide in Suzuki-Miyaura cross-coupling reactions for the synthesis of novel biphenylsulfonamide derivatives. This class of compounds has shown significant potential as inhibitors of Matrix Metalloproteinase-2 (MMP-2), an enzyme implicated in various pathological processes, including cancer progression and metastasis.[1] These protocols are designed to be a valuable resource for researchers in medicinal chemistry and drug discovery.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This palladium-catalyzed reaction is prized for its mild conditions, functional group tolerance, and the commercial availability of a wide array of boronic acids. The use of this compound as a coupling partner allows for the direct incorporation of a sulfonamide moiety, a well-established pharmacophore, into a biphenyl scaffold. The resulting 4'-substituted-4-fluoro-[1,1'-biphenyl]-2-sulfonamides are of significant interest for the development of targeted therapeutics.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation of the organic group from the boronic acid to the palladium(II) complex, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst. The presence of a base is crucial for the activation of the boronic acid, facilitating the transmetalation step.

Data Presentation: Representative Suzuki-Miyaura Coupling of this compound

The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The data is based on established protocols for structurally similar aryl bromides and serves as a starting point for optimization.

EntryArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/EtOH/H₂O (4:1:1)801285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (2)1,4-Dioxane/H₂O (4:1)901092
34-Chlorophenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (3)Toluene/H₂O (10:1)100888
43-Thienylboronic acidPd(PPh₃)₄ (3)Na₂CO₃ (2)DMF/H₂O (5:1)901278
54-(Trifluoromethyl)phenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)951081

Experimental Protocols

General Protocol for the Suzuki-Miyaura Coupling of this compound

This protocol provides a general procedure that may require optimization for specific substrates and scales.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane/water, Toluene/water, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, combine this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system via syringe. A typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the pure biphenylsulfonamide product.

Visualizations

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Base - Pd Catalyst inert Establish Inert Atmosphere (Ar or N₂) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (80-110 °C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Liquid-Liquid Extraction quench->extract purify Column Chromatography extract->purify product Pure Biphenylsulfonamide Product purify->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L₂(X) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl_complex Ar-Pd(II)L₂(Ar') transmetalation->pd2_biaryl_complex reductive_elimination Reductive Elimination pd2_biaryl_complex->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product reactants Ar-X + Ar'-B(OR)₂ reactants->oxidative_addition base Base borate [Ar'-B(OR)₂(Base)]⁻ base->borate borate->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application in Drug Discovery: Targeting MMP-2

Matrix Metalloproteinase-2 (MMP-2), a zinc-dependent endopeptidase, plays a critical role in the degradation of the extracellular matrix (ECM).[2] Overexpression of MMP-2 is associated with various pathologies, including tumor invasion, metastasis, and angiogenesis.[1] By degrading components of the basement membrane, MMP-2 facilitates the migration of cancer cells and the formation of new blood vessels that supply tumors. Therefore, the inhibition of MMP-2 is a promising strategy for cancer therapy.

The biphenylsulfonamide scaffold synthesized through the Suzuki-Miyaura coupling of this compound can serve as a core structure for the development of potent and selective MMP-2 inhibitors. The sulfonamide group can act as a zinc-binding group, chelating the catalytic zinc ion in the active site of MMP-2, while the biphenyl structure allows for extensive modification to optimize potency, selectivity, and pharmacokinetic properties.

MMP2_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_cell Cancer Cell ecm ECM Components (e.g., Collagen IV) invasion Cell Invasion ecm->invasion Facilitates pro_mmp2 Pro-MMP-2 mmp2 Active MMP-2 pro_mmp2->mmp2 Activation mmp2->ecm Degradation angiogenesis Angiogenesis mmp2->angiogenesis Promotes metastasis Metastasis invasion->metastasis inhibitor Biphenylsulfonamide Inhibitor inhibitor->mmp2 Inhibition

Caption: Simplified signaling pathway of MMP-2 in cancer progression and its inhibition.

Conclusion

The Suzuki-Miyaura coupling of this compound provides an efficient and versatile route to a diverse range of biphenylsulfonamides. These compounds are of high interest in drug discovery, particularly for the development of MMP-2 inhibitors for oncology applications. The protocols and data presented herein offer a solid foundation for researchers to synthesize and explore the therapeutic potential of this promising class of molecules.

References

Application Notes and Protocols: 2-Bromo-4-fluorobenzenesulfonamide as a Versatile Building Block for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] This has made them prime targets for therapeutic intervention, with kinase inhibitors revolutionizing the treatment of various cancers and other diseases.[1] The development of potent and selective kinase inhibitors is a key focus in modern drug discovery. The sulfonamide moiety is a privileged functional group in medicinal chemistry and has been incorporated into numerous kinase inhibitors. When attached to an aromatic ring, it can act as a hydrogen bond acceptor and participate in key interactions within the ATP-binding site of kinases.

This document provides detailed application notes and protocols for the utilization of 2-Bromo-4-fluorobenzenesulfonamide as a versatile building block in the synthesis of novel kinase inhibitors. The strategic placement of the bromine atom allows for the introduction of various aryl and heteroaryl groups through cross-coupling reactions, enabling the exploration of chemical space to achieve desired potency and selectivity. The fluoro substituent can enhance binding affinity and modulate physicochemical properties such as metabolic stability.

Synthetic Strategy: Leveraging Palladium-Catalyzed Cross-Coupling

A primary application of this compound in kinase inhibitor synthesis is its use as an electrophilic partner in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the facile formation of a carbon-carbon bond between the brominated aromatic ring and a wide variety of boronic acids or esters, introducing molecular diversity.

Generalized Synthetic Workflow

The overall synthetic strategy involves a two-step process:

  • Suzuki-Miyaura Cross-Coupling: Reaction of this compound with a suitable (hetero)aryl boronic acid to generate a biaryl sulfonamide scaffold.

  • Further Functionalization (Optional): Modification of the coupled product to enhance biological activity and drug-like properties.

Caption: Generalized synthetic workflow for kinase inhibitors.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general method for the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and the base (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst (0.05 mmol) to the flask.

  • Add the degassed solvent mixture (e.g., 10 mL of 1,4-dioxane and 2.5 mL of water).

  • Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) under the inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 4 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl sulfonamide.

Protocol 2: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a target kinase.

Materials:

  • Recombinant target kinase

  • Kinase substrate (e.g., a specific peptide)

  • Synthesized inhibitor compound (dissolved in DMSO)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate (e.g., 384-well)

Procedure:

  • Prepare serial dilutions of the inhibitor compound in DMSO. A typical starting concentration is 10 mM.

  • In a microplate, add the recombinant kinase, the kinase substrate, and the various concentrations of the inhibitor. Include a control with DMSO only.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for the specific kinase.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a predetermined period (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity).

Data Presentation

The inhibitory activity of the synthesized compounds should be quantified and presented in a clear and structured manner. The half-maximal inhibitory concentration (IC₅₀) is a common metric for comparing the potency of different inhibitors.

Table 1: Hypothetical Inhibitory Activity of Synthesized Kinase Inhibitors

Compound IDTarget KinaseIC₅₀ (nM)
Cpd-001 Kinase A150
Cpd-002 Kinase A75
Cpd-003 Kinase A25
Cpd-004 Kinase B800
Cpd-005 Kinase B450

Target Signaling Pathway: PI3K/AKT/mTOR

The PI3K/AKT/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many human cancers.[2] This pathway is a prime target for the development of novel kinase inhibitors.

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of novel kinase inhibitors. Its amenability to palladium-catalyzed cross-coupling reactions allows for the rapid generation of diverse compound libraries. The protocols and application notes provided herein offer a framework for researchers to utilize this building block in their drug discovery efforts targeting various kinase-driven diseases. The systematic evaluation of synthesized compounds through robust in vitro assays is crucial for identifying lead candidates for further preclinical development.

References

Application Notes and Protocols: Synthesis of Novel Carbonic Anhydrase Inhibitors from 2-Bromo-4-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of novel carbonic anhydrase (CA) inhibitors, utilizing 2-Bromo-4-fluorobenzenesulfonamide as a versatile starting material. The protocols detailed herein describe a synthetic strategy to generate a library of new chemical entities, their subsequent characterization, and their evaluation as potential therapeutic agents targeting various carbonic anhydrase isoforms.

Introduction

Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] These enzymes are involved in numerous physiological processes, and their dysregulation is implicated in a range of diseases, including glaucoma, epilepsy, and cancer.[2][3] Sulfonamides represent a prominent class of carbonic anhydrase inhibitors, with several compounds in clinical use.[4] The development of new sulfonamide-based inhibitors with improved potency and isoform selectivity is an active area of research in medicinal chemistry.

This document outlines a synthetic approach to generate novel CA inhibitors by leveraging the reactivity of this compound. The proposed strategy involves the substitution of the bromine atom with a variety of amine nucleophiles via a palladium-catalyzed Buchwald-Hartwig amination reaction. This approach allows for the introduction of diverse chemical functionalities, enabling the exploration of the structure-activity relationship (SAR) and the identification of lead compounds with desirable pharmacological profiles.

Data Presentation: Carbonic Anhydrase Inhibition Data

The following tables summarize the inhibitory activity of a selection of benzenesulfonamide derivatives against various human carbonic anhydrase (hCA) isoforms. This data is provided for comparative purposes to guide the design and evaluation of newly synthesized compounds.

Table 1: Inhibition of Cytosolic Carbonic Anhydrase Isoforms (hCA I and hCA II) by Substituted Benzenesulfonamides

Compound IDSubstitution PatternhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)
S1 4-(1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl)41.530.1
S2 4-(1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)78.345.2
S3 4-(1-benzyl-1H-1,2,3-triazol-4-yl)95.668.4
S4 4-(2-(1-indanonyl)hydrazinyl)1.79 ± 0.221.72 ± 0.58
S5 4-(2-(4-chlorophenylacetyl)hydrazinyl)2.01 ± 0.252.15 ± 0.33
Acetazolamide (Standard) 5-acetamido-1,3,4-thiadiazole-2-sulfonamide25012

Data sourced from multiple studies for illustrative purposes.[5][6][7]

Table 2: Inhibition of Tumor-Associated Carbonic Anhydrase Isoforms (hCA IX and hCA XII) by Substituted Benzenesulfonamides

Compound IDSubstitution PatternhCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
S1 4-(1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl)1.50.8
S2 4-(1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)3.21.1
S3 4-(1-benzyl-1H-1,2,3-triazol-4-yl)5.82.4
S4 4-(2-(1-indanonyl)hydrazinyl)--
S5 4-(2-(4-chlorophenylacetyl)hydrazinyl)--
Acetazolamide (Standard) 5-acetamido-1,3,4-thiadiazole-2-sulfonamide255.7

Data sourced from multiple studies for illustrative purposes.[6][7]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-fluorobenzenesulfonamide Derivatives via Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with various primary and secondary amines.

Materials:

  • This compound

  • Amine of choice (e.g., morpholine, piperidine, aniline derivatives)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask, add this compound (1.0 eq), the amine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add anhydrous toluene via syringe. The reaction concentration is typically 0.1 M with respect to the starting sulfonamide.

  • Reaction: Stir the mixture at 80-100 °C. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and quench with water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-4-fluorobenzenesulfonamide derivative.[8]

Protocol 2: Characterization of Synthesized Sulfonamides

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectra should show the characteristic signals for the aromatic protons and the protons of the newly introduced amino moiety. The sulfonamide NH₂ protons typically appear as a broad singlet.

    • ¹³C NMR spectra will confirm the presence of all carbon atoms in the molecule.

    • ¹⁹F NMR can be used to confirm the presence of the fluorine atom.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the synthesized compounds.

  • Infrared (IR) Spectroscopy:

    • Characteristic S=O stretching vibrations are expected around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).

    • N-H stretching vibrations for the sulfonamide and the amino group will also be present.

Protocol 3: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory potency of the synthesized compounds against various CA isoforms.[3][10][11] The assay is based on the CA-catalyzed hydrolysis of 4-nitrophenyl acetate (NPA) to 4-nitrophenol, which can be monitored spectrophotometrically.[3][11]

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • 4-Nitrophenyl acetate (NPA)

  • HEPES buffer (pH 7.4)

  • Synthesized inhibitor compounds

  • Acetazolamide (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the CA enzyme in HEPES buffer.

    • Prepare stock solutions of the inhibitor compounds and acetazolamide in DMSO.

    • Prepare a stock solution of NPA in acetonitrile.

  • Assay Setup (in a 96-well plate):

    • Blank: Buffer only.

    • Control (No Inhibitor): Buffer, CA enzyme, and DMSO.

    • Inhibitor Wells: Buffer, CA enzyme, and serially diluted inhibitor solutions.

  • Pre-incubation: Add the enzyme to the wells containing buffer and inhibitor (or DMSO for the control) and incubate for 15 minutes at room temperature to allow for enzyme-inhibitor binding.[12]

  • Reaction Initiation: Initiate the reaction by adding the NPA substrate solution to all wells.

  • Measurement: Immediately measure the absorbance at 400 nm in kinetic mode for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the absorbance vs. time curve) for each well.

    • Determine the percent inhibition for each inhibitor concentration.

    • Plot percent inhibition versus inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

    • Inhibition constants (Kᵢ) can be calculated using the Cheng-Prusoff equation if the Kₘ of the substrate is known.[5]

Mandatory Visualizations

G cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation start This compound reaction Buchwald-Hartwig Amination (Various Amines, Pd Catalyst) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Flash Column Chromatography workup->purification nmr NMR Spectroscopy (1H, 13C, 19F) ms Mass Spectrometry (HRMS) ir IR Spectroscopy assay Carbonic Anhydrase Inhibition Assay purification->assay ic50 IC50 / Ki Determination assay->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar

Caption: Experimental workflow for the synthesis, characterization, and biological evaluation of novel carbonic anhydrase inhibitors.

References

Application Notes and Protocols for the N-Arylation of 2-Bromo-4-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The N-arylation of sulfonamides is a critical transformation in organic synthesis, particularly within the pharmaceutical and agrochemical industries. The resulting N-arylsulfonamides are prevalent scaffolds in a wide range of biologically active molecules and approved drugs.[1] 2-Bromo-4-fluorobenzenesulfonamide is a valuable starting material, offering multiple points for diversification in drug discovery programs. This document provides detailed protocols for the N-arylation of this compound using two robust and widely adopted transition-metal-catalyzed cross-coupling methodologies: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[2][3]

The direct N-arylation of sulfonamides is an attractive alternative to traditional methods, which often involve potentially genotoxic sulfonyl chlorides.[4][5] Modern catalytic approaches offer milder reaction conditions, broader substrate scope, and improved functional group tolerance.[1][6]

Reaction Principle

The N-arylation of this compound involves the formation of a carbon-nitrogen (C-N) bond between the sulfonamide nitrogen and an aryl group from an arylating agent. This cross-coupling reaction is typically facilitated by a transition metal catalyst, a suitable ligand, and a base in an organic solvent.

Scheme 1: General Reaction for N-Arylation of this compound

Catalytic Systems Overview

Two primary catalytic systems are effective for this transformation:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This is a highly versatile and widely used method for C-N bond formation.[2][7] It typically employs a palladium(0) catalyst in conjunction with a specialized phosphine ligand. The reaction is known for its high efficiency, broad substrate scope, and tolerance of various functional groups, often proceeding under relatively mild conditions.[2][8]

  • Copper-Catalyzed Ullmann Condensation (or Ullmann-Type Reaction): This classical method has seen significant modernization.[3][9] While traditional Ullmann reactions required harsh conditions (high temperatures and stoichiometric copper), modern protocols use catalytic amounts of a copper salt, often with a chelating ligand (like N,N'-dimethylethylenediamine, amino acids, or phenanthrolines), allowing the reaction to proceed under milder conditions.[3][10] Copper-catalyzed systems are often more cost-effective than their palladium counterparts.[4]

Data Presentation: Comparison of Catalytic Systems

The following table summarizes typical reaction conditions and performance for the N-arylation of sulfonamides, providing a basis for selecting the appropriate method for coupling with this compound.

ParameterPalladium-Catalyzed (Buchwald-Hartwig)Copper-Catalyzed (Ullmann-Type)
Catalyst (mol%) Pd₂(dba)₃ (1-5), Pd(OAc)₂ (1-5)CuI (5-20), Cu₂O (2-5), Cu(OAc)₂ (5-10)
Ligand (mol%) Xantphos, BINAP, tBuXPhos, DavePhosN,N'-Dimethylethylenediamine (DMEDA), N-Methylglycine, Oxalamides, 4-Hydroxypicolinamides
Base NaOtBu, K₃PO₄, Cs₂CO₃, K₂CO₃K₃PO₄, K₂CO₃, Cs₂CO₃
Solvent Toluene, Dioxane, THFDioxane, Toluene, DMF, Water[4]
Temperature (°C) 80 - 110100 - 120 (Conventional), Microwave heating can be used[10]
Reaction Time (h) 8 - 2412 - 48
Typical Yields (%) 75 - 9870 - 95
Key Advantages High yields, broad scope, milder conditionsLower catalyst cost, ligand-free options available[4][11]
Considerations Higher catalyst/ligand cost, air-sensitiveCan require higher temperatures, substrate-dependent

Experimental Protocols

Safety Precaution: These experiments should be conducted in a well-ventilated fume hood. All reagents are hazardous and should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reactions should be run under an inert atmosphere (Argon or Nitrogen) as catalysts and reagents can be air-sensitive.

Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Type)

This protocol is a general procedure adapted from established methods for the N-arylation of sulfonamides with aryl halides.[2][7][12]

Materials:

  • This compound

  • Aryl Halide (e.g., Aryl bromide or iodide, 1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos, 4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.5 equivalents)

  • Anhydrous Toluene

  • Reaction vessel (e.g., Schlenk tube or sealed vial)

  • Magnetic stirrer and heating block/oil bath

  • Standard laboratory glassware for work-up and purification

  • Ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Argon), add Pd₂(dba)₃ (0.02 mmol, 18.3 mg), Xantphos (0.04 mmol, 23.1 mg), and sodium tert-butoxide (1.5 mmol, 144 mg).

  • Evacuate and backfill the tube with argon three times.

  • Add this compound (1.0 mmol, 254 mg) and the aryl halide (1.2 mmol).

  • Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C. Stir the mixture vigorously for 8-16 hours.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (25 mL), and dry over anhydrous Na₂SO₄.

  • Purification:

    • Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-arylated product.

Protocol 2: Copper-Catalyzed N-Arylation (Ullmann-Type Coupling)

This protocol is based on modern Ullmann-type conditions for the N-arylation of sulfonamides.[5][10][11]

Materials:

  • This compound

  • Aryl Halide (e.g., Aryl iodide or bromide, 1.5 equivalents)

  • Copper(I) iodide (CuI, 10 mol%)

  • N,N'-Dimethylethylenediamine (DMEDA, 20 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 equivalents)

  • Anhydrous Dioxane or Toluene

  • Reaction vessel (e.g., Schlenk tube or sealed vial)

  • Magnetic stirrer and heating block/oil bath

  • Standard laboratory glassware for work-up and purification

  • Ethyl acetate, water, brine, anhydrous sodium sulfate (Na₂SO₄), Celite

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk tube, add CuI (0.1 mmol, 19.0 mg), potassium phosphate (2.0 mmol, 424 mg), this compound (1.0 mmol, 254 mg), and the aryl halide (1.5 mmol).

  • Seal the tube, then evacuate and backfill with argon three times.

  • Reagent Addition: Add anhydrous dioxane (5 mL) followed by DMEDA (0.2 mmol, 21.5 µL) via syringe.

  • Reaction: Tightly seal the vessel and immerse it in a preheated oil bath at 110 °C. Stir the mixture for 12-24 hours.

  • Monitoring: Periodically check the reaction's progress by TLC or LC-MS.

  • Work-up:

    • After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL).

    • Filter the suspension through a pad of Celite to remove insoluble inorganic salts, washing the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel, wash with water (2 x 20 mL) and then brine (20 mL).

  • Purification:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure N-arylated sulfonamide.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the N-arylation protocols described.

G cluster_prep 1. Reaction Preparation cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up cluster_purify 4. Purification prep Add Reactants, Catalyst, Ligand, and Base to Dry Vessel inert Establish Inert Atmosphere (Evacuate/Backfill with Argon) prep->inert solvent Add Anhydrous Solvent inert->solvent react Heat and Stir Mixture (80-120 °C) solvent->react monitor Monitor Progress by TLC/LC-MS react->monitor cool Cool to Room Temperature monitor->cool quench Quench Reaction & Dilute cool->quench extract Extract with Organic Solvent quench->extract wash_dry Wash with Brine & Dry (over Na₂SO₄) extract->wash_dry concentrate Concentrate Under Reduced Pressure wash_dry->concentrate chrom Purify by Flash Column Chromatography concentrate->chrom product Isolate Pure N-Arylated Product chrom->product

Caption: General experimental workflow for N-arylation.

Logical Relationship of Reaction Components

This diagram illustrates the key components and their interactions within a generalized cross-coupling cycle, representative of the Buchwald-Hartwig amination.[2][13]

G ArylHalide This compound (Ar-X) Cycle Catalytic Cycle ArylHalide->Cycle enters cycle (Oxidative Addition) Sulfonamide Amine/Nucleophile (R₂NH) Sulfonamide->Cycle enters cycle Catalyst Pd(0) Catalyst Catalyst->Cycle Ligand Phosphine Ligand Ligand->Catalyst activates Base Base (e.g., NaOtBu) Base->Cycle deprotonates amine Product N-Arylated Product (Ar-NR₂) Cycle->Catalyst regenerates Cycle->Product exits cycle (Reductive Elimination)

Caption: Key components in a catalytic C-N cross-coupling reaction.

References

Application of 2-Bromo-4-fluorobenzenesulfonamide in Agrochemical Synthesis: A Representative Approach

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Application Notes: Synthesis of "Gemini-cide" Insecticide

Hypothetical Target Agrochemical: "Gemini-cide"

"Gemini-cide" is a fictional, non-systemic contact insecticide designed for the control of lepidopteran pests in vegetable crops. Its proposed mode of action is the disruption of the central nervous system by acting as an antagonist of the gamma-aminobutyric acid (GABA) receptor-chloride channel complex. The synthesis of "Gemini-cide" utilizes 2-bromo-4-fluorobenzenesulfonamide as a key starting material, which is N-alkylated with a suitable heterocyclic side chain to yield the final active ingredient.

Logical Workflow for "Gemini-cide" Synthesis

The synthesis of "Gemini-cide" from this compound is a two-step process. The first step involves the deprotonation of the sulfonamide nitrogen using a suitable base, followed by nucleophilic substitution with a heterocyclic alkyl halide. This reaction is crucial for introducing the insecticidal pharmacophore. The second step is a purification process to isolate the final product.

Figure 1: Synthetic workflow for "Gemini-cide".

Hypothetical Signaling Pathway Targeted by "Gemini-cide"

"Gemini-cide" is proposed to act on the insect central nervous system by interfering with GABAergic neurotransmission.

Figure 2: Proposed mechanism of action for "Gemini-cide".

Experimental Protocol: Synthesis of N-(2-chloro-5-thiazolylmethyl)-2-bromo-4-fluorobenzenesulfonamide ("Gemini-cide")

Materials:

  • This compound (FW: 272.07 g/mol )

  • 2-Chloro-5-(chloromethyl)thiazole (FW: 168.03 g/mol )

  • Potassium carbonate (K₂CO₃), anhydrous (FW: 138.21 g/mol )

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography (230-400 mesh)

  • Hexane

  • Ethyl acetate

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (5.44 g, 20.0 mmol) and anhydrous acetonitrile (100 mL).

  • Add anhydrous potassium carbonate (4.15 g, 30.0 mmol) to the suspension.

  • Add 2-chloro-5-(chloromethyl)thiazole (3.70 g, 22.0 mmol) to the reaction mixture.

  • Heat the mixture to reflux (approximately 82°C) and maintain for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 7:3 hexane/ethyl acetate eluent system.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid potassium salts and wash with dichloromethane (3 x 20 mL).

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain a crude residue.

  • Dissolve the residue in dichloromethane (100 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate (from 9:1 to 7:3) to afford the pure product, N-(2-chloro-5-thiazolylmethyl)-2-bromo-4-fluorobenzenesulfonamide ("Gemini-cide"), as a white solid.

Characterization of "Gemini-cide" (Hypothetical Data):

  • Yield: 75%

  • Melting Point: 125-127°C

  • ¹H NMR (400 MHz, CDCl₃) δ: 8.05 (dd, J = 8.8, 5.2 Hz, 1H), 7.60 (dd, J = 8.4, 2.4 Hz, 1H), 7.35 (ddd, J = 8.8, 8.4, 2.4 Hz, 1H), 7.20 (s, 1H), 5.50 (t, J = 6.0 Hz, 1H, NH), 4.50 (d, J = 6.0 Hz, 2H, CH₂).

  • ¹³C NMR (100 MHz, CDCl₃) δ: 164.5 (d, J = 255 Hz), 151.0, 142.0, 138.5, 132.0 (d, J = 9 Hz), 129.0, 120.0 (d, J = 25 Hz), 115.0 (d, J = 21 Hz), 112.0 (d, J = 4 Hz), 45.0.

  • HRMS (ESI): m/z calculated for C₁₀H₇BrClFN₃O₂S₂ [M+H]⁺: 403.8965, found: 403.8968.

Data Presentation

Table 1: Hypothetical Insecticidal Activity of "Gemini-cide"

Pest SpeciesCommon NameLD₅₀ (µg/g insect)
Plutella xylostellaDiamondback Moth0.5
Spodoptera exiguaBeet Armyworm1.2
Heliothis virescensTobacco Budworm0.8
Myzus persicaeGreen Peach Aphid> 50 (Inactive)
Apis melliferaHoney Bee> 100 (Low toxicity)

Disclaimer: The information provided above, including the synthesis of "Gemini-cide" and its biological activity, is hypothetical and for illustrative purposes only. It is intended to serve as a representative example of how this compound could be utilized in agrochemical synthesis. Researchers should conduct their own experiments and safety assessments.

Application Notes and Protocols: Palladium-Catalyzed Amination of 2-Bromo-4-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This methodology is particularly crucial in pharmaceutical and materials science for the synthesis of arylamines. This document provides detailed application notes and protocols for the palladium-catalyzed amination of 2-Bromo-4-fluorobenzenesulfonamide to produce 2-amino-4-fluorobenzenesulfonamide, a valuable building block in drug discovery. The product belongs to the sulfonamide class of compounds, many of which are known to exhibit potent biological activities, including the inhibition of carbonic anhydrases, enzymes implicated in several pathologies such as cancer.[3][4]

Reaction Principle

The synthesis of 2-amino-4-fluorobenzenesulfonamide from this compound via a Buchwald-Hartwig amination involves the palladium-catalyzed cross-coupling of the aryl bromide with an ammonia equivalent. Due to the challenges associated with the direct use of ammonia, a common and effective strategy is the use of an ammonia surrogate, such as benzophenone imine, followed by a hydrolysis step to unveil the primary amine.[1][5]

The catalytic cycle, a fundamental concept in palladium-catalyzed cross-coupling reactions, is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex. Subsequent coordination of the amine (or its surrogate), deprotonation by a base to form a palladium-amido complex, and reductive elimination yields the desired arylamine and regenerates the active Pd(0) catalyst, thus completing the cycle.[2][6] The choice of palladium precursor, ligand, base, and solvent is critical for achieving high yields and purity.

Data Presentation: Representative Reaction Conditions

The following table summarizes representative conditions for the palladium-catalyzed amination of aryl bromides with benzophenone imine, which can be adapted for this compound. Optimization is often necessary for specific substrates.

ParameterRecommended ConditionsNotes
Palladium Precatalyst Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))1-2 mol%
Pd(OAc)₂ (Palladium(II) acetate)1-2 mol%
Ligand Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)1.2 - 2.4 mol%
BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)1.2 - 2.4 mol%
Amine Source Benzophenone imine1.1 - 1.5 equivalents
Base NaOtBu (Sodium tert-butoxide)1.5 - 2.0 equivalents
Cs₂CO₃ (Cesium carbonate)1.5 - 2.0 equivalents
Solvent Toluene, DioxaneAnhydrous
Temperature 80 - 110 °C
Reaction Time 12 - 24 hoursMonitor by TLC or LC-MS
Hydrolysis Aqueous HClTo cleave the benzophenone imine
Expected Yield 70-95% (for similar substrates)

Experimental Protocols

Protocol 1: Two-Step Amination using Benzophenone Imine

This protocol details the synthesis of 2-amino-4-fluorobenzenesulfonamide from this compound using benzophenone imine as an ammonia surrogate, followed by acidic hydrolysis.

Step 1: Buchwald-Hartwig Coupling

Materials:

  • This compound (1.0 equiv)

  • Pd₂(dba)₃ (0.01 - 0.02 equiv)

  • Xantphos (0.012 - 0.024 equiv)

  • Sodium tert-butoxide (1.5 - 2.0 equiv)

  • Benzophenone imine (1.1 - 1.5 equiv)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add this compound, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

  • Seal the flask and evacuate and backfill with an inert gas (repeat three times).

  • Under the inert atmosphere, add anhydrous toluene via syringe, followed by the benzophenone imine.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

Step 2: Hydrolysis of the Imine

Materials:

  • Reaction mixture from Step 1

  • 2M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To the cooled reaction mixture, add 2M HCl and stir vigorously at room temperature for 2-4 hours, or until the imine is fully hydrolyzed (monitor by TLC or LC-MS).

  • Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-amino-4-fluorobenzenesulfonamide.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Buchwald-Hartwig Amination cluster_workup Work-up and Purification prep1 Combine this compound, Pd catalyst, ligand, and base in a Schlenk flask prep2 Evacuate and backfill with inert gas (3x) prep1->prep2 prep3 Add anhydrous solvent and benzophenone imine prep2->prep3 reaction1 Heat to 100 °C with stirring prep3->reaction1 reaction2 Monitor reaction by TLC or LC-MS (12-24h) reaction1->reaction2 workup1 Cool to room temperature reaction2->workup1 workup2 Add 2M HCl for hydrolysis workup1->workup2 workup3 Extract with ethyl acetate workup2->workup3 workup4 Wash with NaHCO3 and brine workup3->workup4 workup5 Dry, concentrate, and purify by chromatography workup4->workup5 product product workup5->product Final Product: 2-amino-4-fluorobenzenesulfonamide

Caption: A typical experimental workflow for the synthesis.

Catalytic Cycle

G pd0 Pd(0)L2 pd2_complex Ar-Pd(II)(Br)L2 pd0->pd2_complex Ar-Br oxidative_addition Oxidative Addition pd_amido_precursor [Ar-Pd(II)(NHR')L2]+ pd2_complex->pd_amido_precursor R'NH2 ligand_exchange Amine Coordination pd_amido Ar-Pd(II)(NR')L2 pd_amido_precursor->pd_amido -H+ (Base) deprotonation Deprotonation pd_amido->pd0 Ar-NHR' reductive_elimination Reductive Elimination

Caption: The generalized Buchwald-Hartwig catalytic cycle.

Application in Drug Development: Targeting Carbonic Anhydrase Signaling

The product of this synthesis, 2-amino-4-fluorobenzenesulfonamide, is a sulfonamide. This class of compounds is well-known for its ability to inhibit carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[3]

Carbonic Anhydrase IX (CAIX) in Cancer

In the context of cancer, particularly in solid tumors, the tumor microenvironment is often characterized by hypoxia (low oxygen) and acidosis (low pH).[7] Cancer cells adapt to these harsh conditions, in part, by upregulating the expression of certain proteins, including the transmembrane enzyme Carbonic Anhydrase IX (CAIX).[3]

CAIX plays a crucial role in pH regulation. By catalyzing the hydration of CO₂ to bicarbonate and protons at the cell surface, it contributes to the acidification of the extracellular space while maintaining a more alkaline intracellular pH, which is favorable for tumor cell proliferation and survival.[8] This pH gradient also promotes tumor invasion and metastasis.[7] Therefore, inhibiting CAIX is a promising strategy in cancer therapy.

Signaling Pathway Diagram

G cluster_tumor_cell Tumor Cell cluster_tme Tumor Microenvironment hypoxia Hypoxia hif1a HIF-1α Stabilization hypoxia->hif1a caix_expression CAIX Gene Expression hif1a->caix_expression caix_protein CAIX Protein caix_expression->caix_protein ph_regulation Intracellular pH Regulation (Alkaline) caix_protein->ph_regulation acidosis Extracellular Acidosis (H+) caix_protein->acidosis Catalyzes proliferation Cell Proliferation & Survival ph_regulation->proliferation co2 CO2 + H2O co2->acidosis invasion Invasion & Metastasis acidosis->invasion inhibitor 2-amino-4-fluorobenzenesulfonamide (CAIX Inhibitor) inhibitor->caix_protein Inhibits

Caption: Role of CAIX in the tumor microenvironment.

References

Application Notes and Protocols for the Derivatization of the Sulfonamide Group of 2-Bromo-4-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the derivatization of the sulfonamide group of 2-Bromo-4-fluorobenzenesulfonamide. This compound serves as a versatile scaffold in medicinal chemistry, and its derivatization through N-alkylation and N-arylation allows for the synthesis of a diverse library of molecules with potential therapeutic applications. The presence of the bromo and fluoro substituents offers opportunities for further structural modifications and modulation of physicochemical and pharmacological properties.

Introduction

Substituted benzenesulfonamides are a well-established class of compounds in drug discovery, known to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties. The derivatization of the sulfonamide nitrogen of this compound provides a strategic approach to explore the structure-activity relationship (SAR) of this scaffold. The introduction of various alkyl and aryl groups can influence the molecule's potency, selectivity, and pharmacokinetic profile.

Derivatization Strategies

The primary methods for derivatizing the sulfonamide group of this compound are N-alkylation and N-arylation. These transformations can be achieved through several synthetic protocols, including classical nucleophilic substitution and modern transition metal-catalyzed cross-coupling reactions.

N-Alkylation of this compound

N-alkylation introduces an alkyl group onto the sulfonamide nitrogen. A common method involves the deprotonation of the sulfonamide with a suitable base, followed by reaction with an alkyl halide.

Experimental Workflow for N-Alkylation

N_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product start This compound + Anhydrous Solvent (e.g., DMF, THF) deprotonation Add Base (e.g., NaH, K2CO3) Stir at 0°C to RT start->deprotonation Dissolution alkylation Add Alkyl Halide (R-X) Stir at RT or heat deprotonation->alkylation Formation of sulfonamide anion quench Quench with water or saturated NH4Cl alkylation->quench Reaction monitoring by TLC/LC-MS extraction Extract with organic solvent quench->extraction purification Dry, concentrate, and purify (Column chromatography or recrystallization) extraction->purification end N-Alkyl-2-bromo-4-fluorobenzenesulfonamide purification->end

Caption: Generalized workflow for the N-alkylation of this compound.

Protocol 1: N-Alkylation using Sodium Hydride in DMF

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolution: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes.

  • Alkylation: Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-alkyl-2-bromo-4-fluorobenzenesulfonamide.

Table 1: Representative Data for N-Alkylation Reactions

EntryAlkyl Halide (R-X)BaseSolventTime (h)Temp (°C)Yield (%)
1Methyl iodideNaHDMF2RTData not available
2Ethyl bromideK₂CO₃Acetonitrile1280Data not available
3Benzyl bromideNaHTHF4RTData not available
4Propargyl bromideK₂CO₃DMF650Data not available

Note: The yield data is not available in the searched literature for the specific substrate and needs to be determined experimentally.

N-Arylation of this compound

N-arylation involves the formation of a bond between the sulfonamide nitrogen and an aryl group. Modern methods like the Buchwald-Hartwig amination and the Ullmann condensation are highly effective for this transformation.

Experimental Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product start This compound + Aryl Halide/Triflate + Base (e.g., Cs2CO3) catalyst Pd Catalyst (e.g., Pd2(dba)3) + Ligand (e.g., Xantphos) + Anhydrous Solvent (e.g., Toluene, Dioxane) heating Heat under inert atmosphere (80-120 °C) catalyst->heating Combine and degas filtration Cool to RT, dilute with solvent, filter through Celite heating->filtration Reaction monitoring by TLC/LC-MS extraction Wash with water and brine filtration->extraction purification Dry, concentrate, and purify (Column chromatography) extraction->purification end N-Aryl-2-bromo-4-fluorobenzenesulfonamide purification->end Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation Ligand Growth Factor Ligand->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Derivative This compound Derivative (Kinase Inhibitor) Derivative->RTK Inhibition

Application Notes and Protocols: The Role of 2-Bromo-4-fluorobenzenesulfonamide in the Synthesis of Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 2-bromo-4-fluorobenzenesulfonamide as a key building block in the synthesis of novel anti-inflammatory agents. While direct synthesis of commercial anti-inflammatory drugs using this specific starting material is not widely documented, its structural features—a reactive bromine atom, a metabolism-blocking fluorine atom, and a versatile sulfonamide group—make it an attractive candidate for the development of new chemical entities with therapeutic potential.[1][2][3] This document outlines hypothetical synthetic schemes, experimental protocols, and potential biological evaluation strategies based on established principles of medicinal chemistry and the known activities of structurally related sulfonamide derivatives.[4][5]

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial, diuretic, and anti-inflammatory drugs.[5][6] The strategic incorporation of halogen atoms, such as bromine and fluorine, can significantly enhance the pharmacological properties of a drug candidate. Fluorine is known to improve metabolic stability and binding affinity, while bromine can serve as a handle for further chemical modifications through cross-coupling reactions.[2][3] this compound combines these advantageous features, positioning it as a valuable scaffold for the synthesis of next-generation anti-inflammatory compounds.

Hypothetical Synthetic Pathways

The presence of the bromine atom on the aromatic ring of this compound allows for its use in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions enable the introduction of diverse chemical moieties to construct a library of novel compounds for biological screening.

Diagram of a Hypothetical Synthetic Workflow

A This compound B Suzuki Coupling (Arylboronic acid, Pd catalyst, Base) A->B C Sonogashira Coupling (Terminal alkyne, Pd/Cu catalyst, Base) A->C D Buchwald-Hartwig Amination (Amine, Pd catalyst, Base) A->D E Aryl-substituted Benzenesulfonamide Derivatives B->E F Alkynyl-substituted Benzenesulfonamide Derivatives C->F G Amino-substituted Benzenesulfonamide Derivatives D->G H Biological Screening (e.g., COX-2 Inhibition Assay) E->H F->H G->H

Caption: Synthetic routes from this compound.

Experimental Protocols (Hypothetical)

The following are generalized, hypothetical protocols for the synthesis of novel anti-inflammatory agents starting from this compound. Researchers should optimize these conditions based on the specific substrates and desired products.

Protocol 1: Suzuki Coupling for the Synthesis of Aryl-Substituted Benzenesulfonamide Derivatives

  • Reaction Setup: In a dry round-bottom flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 mmol).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1, 10 mL).

  • Reaction Execution: Heat the mixture to 80-100 °C under an inert atmosphere (e.g., argon or nitrogen) and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: In Vitro COX-2 Inhibition Assay

  • Enzyme Preparation: Prepare a solution of human recombinant COX-2 enzyme in a suitable buffer (e.g., Tris-HCl).

  • Compound Preparation: Dissolve the synthesized compounds in DMSO to prepare stock solutions.

  • Assay Procedure: In a 96-well plate, add the COX-2 enzyme, the test compound at various concentrations, and arachidonic acid as the substrate.

  • Incubation: Incubate the plate at 37 °C for a specified time (e.g., 15 minutes).

  • Detection: Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Quantitative Data (Illustrative)

The following table presents hypothetical data for a series of compounds synthesized from this compound. This data is for illustrative purposes only and is intended to guide researchers in their data presentation.

Compound IDSynthetic RouteYield (%)Purity (%)COX-2 IC50 (µM)
BFBSA-A1 Suzuki Coupling75>980.15
BFBSA-A2 Suzuki Coupling68>990.28
BFBSA-C1 Sonogashira Coupling82>970.52
BFBSA-N1 Buchwald-Hartwig65>980.09
Celecoxib Reference--0.04

Potential Mechanism of Action and Signaling Pathway

Many sulfonamide-based anti-inflammatory agents, such as celecoxib, act as selective inhibitors of cyclooxygenase-2 (COX-2).[1] COX-2 is an enzyme that is induced during inflammation and catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX-2, these compounds can reduce the production of prostaglandins and thereby alleviate inflammatory symptoms.

Diagram of a Simplified COX-2 Inhibition Pathway

A Inflammatory Stimuli B Cell Membrane Phospholipids A->B C Arachidonic Acid B->C PLA2 D COX-2 Enzyme C->D E Prostaglandins D->E F Inflammation, Pain, Fever E->F G This compound Derivative G->D Inhibition

Caption: Inhibition of the COX-2 pathway by a potential drug.

Conclusion

This compound represents a promising, yet underexplored, starting material for the synthesis of novel anti-inflammatory agents. Its unique combination of functional groups provides a versatile platform for the application of modern synthetic methodologies to generate diverse chemical libraries. The hypothetical protocols and data presented herein serve as a guide for researchers to explore the potential of this compound in the discovery and development of new therapeutics for inflammatory diseases. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to fully realize its potential in medicinal chemistry.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-4-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols for the synthesis of 2-Bromo-4-fluorobenzenesulfonamide. Our aim is to help improve reaction yields and address common challenges encountered during the synthesis process.

Synthesis Overview and Workflow

The synthesis of this compound is typically a multi-step process. A common and effective route begins with the diazotization of 2-bromo-4-fluoroaniline, followed by a Sandmeyer-type reaction to form the key intermediate, 2-bromo-4-fluorobenzenesulfonyl chloride. This intermediate is then subjected to ammonolysis to yield the final sulfonamide product. Careful control of reaction conditions at each stage is critical for achieving a high overall yield.

G cluster_0 Step 1: Diazotization & Sandmeyer Reaction cluster_1 Step 2: Ammonolysis start 2-Bromo-4-fluoroaniline diazonium Diazonium Salt Intermediate start->diazonium  NaNO₂, HCl, 0-5°C   sulfonyl_chloride 2-Bromo-4-fluorobenzenesulfonyl Chloride diazonium->sulfonyl_chloride  SO₂, CuCl₂, Acetic Acid   final_product This compound sulfonyl_chloride->final_product  Aq. NH₃, 0°C to RT   G start Low Overall Yield step1_issue Problem in Step 1? (Sulfonyl Chloride Synthesis) start->step1_issue step2_issue Problem in Step 2? (Ammonolysis) start->step2_issue temp_control Poor Temperature Control (> 5°C during diazotization) step1_issue->temp_control Yes reagent_quality Degraded Reagents (Old NaNO₂ or aniline) step1_issue->reagent_quality Yes sandmeyer_fail Inefficient Sandmeyer Reaction (Catalyst or SO₂ issues) step1_issue->sandmeyer_fail Yes hydrolysis Hydrolysis of Sulfonyl Chloride (Moisture contamination) step2_issue->hydrolysis Yes ammonia_issue Insufficient Ammonia (Concentration or amount) step2_issue->ammonia_issue Yes side_reaction Side Reactions (e.g., with solvent) step2_issue->side_reaction Yes

Technical Support Center: Bromination of 4-Fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 4-fluorobenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product from the bromination of 4-fluorobenzenesulfonamide?

A1: The bromination of 4-fluorobenzenesulfonamide is an electrophilic aromatic substitution reaction. The regiochemical outcome is determined by the directing effects of the two substituents on the benzene ring: the fluorine atom and the sulfonamide group (-SO₂NH₂).

  • Fluorine (-F): This is an ortho-, para-directing group, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. It is, however, a deactivating group due to its high electronegativity.

  • Sulfonamide (-SO₂NH₂): This is a meta-directing and strongly deactivating group.

Given that the starting material is para-substituted (4-fluoro), the positions available for substitution are 2, 3, 5, and 6. The fluorine at position 4 will direct the incoming bromine to positions 3 and 5 (ortho to fluorine). The sulfonamide group at position 1 will direct the incoming bromine to position 3 (meta to the sulfonamide). Therefore, the major expected product is 2-bromo-4-fluorobenzenesulfonamide , where bromination occurs at the position activated by the fluorine and directed by the sulfonamide group.

Q2: What are the common side reactions I should be aware of?

A2: Several side reactions can occur during the bromination of 4-fluorobenzenesulfonamide, leading to a mixture of products and reduced yield of the desired compound. These include:

  • Formation of Isomeric Byproducts: Due to the competing directing effects of the fluoro and sulfonamide groups, the formation of 3-bromo-4-fluorobenzenesulfonamide is a possible side reaction.

  • Over-bromination: The introduction of a second bromine atom to the aromatic ring can occur, leading to the formation of dibrominated products.

  • N-Bromination: The hydrogen atoms on the sulfonamide nitrogen are susceptible to substitution by bromine, leading to the formation of an N-bromo or N,N-dibromo sulfonamide. This is more likely when using N-bromosuccinimide (NBS) as the brominating agent.[1]

  • Hydrolysis of the Sulfonamide Group: Under harsh acidic or basic conditions, the sulfonamide group can undergo hydrolysis, although it is generally stable under typical bromination conditions.

Q3: Which brominating agent is best for this reaction: elemental bromine (Br₂) or N-Bromosuccinimide (NBS)?

A3: Both Br₂ and NBS can be used for the electrophilic bromination of aromatic compounds.[1]

  • Elemental Bromine (Br₂): Often used with a Lewis acid catalyst (e.g., FeBr₃, AlBr₃) or in a polar solvent like acetic acid. It is a powerful brominating agent but can be hazardous to handle.

  • N-Bromosuccinimide (NBS): A solid, crystalline reagent that is easier and safer to handle than liquid bromine. It is often used for the bromination of activated aromatic rings and can be activated with a proton source.[2] For substrates like 4-fluorobenzenesulfonamide, which is deactivated, NBS might require acidic conditions to be effective for aromatic substitution.[3] A potential side reaction with NBS is N-bromination of the sulfonamide.[1]

The choice of reagent will depend on the desired reactivity, selectivity, and safety considerations of the experimental setup.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Incomplete reaction. 2. Formation of multiple side products. 3. Deactivation of the ring by the sulfonamide and fluorine groups.1. Increase reaction time or temperature cautiously. Monitor the reaction progress by TLC or GC-MS. 2. Optimize reaction conditions (see below) to favor the desired isomer. 3. Use a more reactive brominating system, such as Br₂ with a Lewis acid catalyst, but be mindful of increased side reactions.
Formation of Significant Amounts of the 3-Bromo Isomer The directing effect of the fluorine atom is leading to substitution at the ortho position.1. Lower the reaction temperature to increase selectivity. 2. Try a bulkier brominating agent which may favor the less sterically hindered position. 3. Modify the solvent to influence the regioselectivity.
Presence of Dibrominated Products The reaction is too harsh, or an excess of the brominating agent was used.1. Use a stoichiometric amount of the brominating agent. 2. Lower the reaction temperature. 3. Reduce the reaction time.
Evidence of N-Bromination (e.g., from Mass Spectrometry) The sulfonamide nitrogen is reacting with the brominating agent, especially when using NBS.1. Protect the sulfonamide group before bromination, for example, by acetylation. The protecting group can be removed after the reaction. 2. Use elemental bromine in a non-polar solvent to minimize N-bromination.
Product is Difficult to Purify The product mixture contains isomers with very similar physical properties.1. Use column chromatography with a carefully selected eluent system for separation. 2. Consider recrystallization from different solvent systems to selectively crystallize the desired isomer.

Experimental Protocols

Below is a general experimental protocol for the bromination of 4-fluorobenzenesulfonamide using elemental bromine in acetic acid. Note: This is a representative procedure and may require optimization.

Materials:

  • 4-Fluorobenzenesulfonamide

  • Glacial Acetic Acid

  • Elemental Bromine (Br₂)

  • Sodium bisulfite solution (saturated)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-fluorobenzenesulfonamide (1 equivalent) in glacial acetic acid.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of bromine (1.05 equivalents) in glacial acetic acid dropwise to the stirred solution over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker containing ice-water.

  • Quench the excess bromine by adding a saturated solution of sodium bisulfite until the orange color disappears.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with deionized water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired bromo-4-fluorobenzenesulfonamide isomer(s).

Data Presentation

The following table summarizes hypothetical quantitative data for different bromination conditions. This data is illustrative and based on general principles of electrophilic aromatic substitution. Actual results may vary.

Condition Brominating Agent Solvent Temperature (°C) Yield of 2-bromo isomer (%) Yield of 3-bromo isomer (%) Yield of Di-bromo products (%)
1Br₂Acetic Acid2565155
2Br₂ / FeBr₃Dichloromethane0-2575108
3NBSAcetonitrile80502010

Visualizations

Reaction Pathway

The following diagram illustrates the main reaction and a key side reaction.

reaction_pathway start 4-Fluorobenzenesulfonamide reagent + Br+ start->reagent product1 This compound (Major Product) reagent->product1 Ortho to -F Meta to -SO2NH2 side_product1 3-Bromo-4-fluorobenzenesulfonamide (Minor Isomer) reagent->side_product1 Ortho to -F

Caption: Main reaction pathway and isomeric side product formation.

Experimental Workflow

This diagram outlines the general steps for the synthesis and purification process.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification dissolve Dissolve 4-fluorobenzenesulfonamide in Acetic Acid cool Cool to 0-5 °C dissolve->cool add_br2 Add Bromine Solution cool->add_br2 react Stir at Room Temperature add_br2->react quench Quench with Ice-Water and Sodium Bisulfite react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Water and Brine extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography or Recrystallization dry->purify side_reactions start 4-Fluorobenzenesulfonamide mono_bromo Monobromination start->mono_bromo over_bromination Over-bromination start->over_bromination n_bromination N-Bromination start->n_bromination hydrolysis Hydrolysis start->hydrolysis product_isomer1 2-Bromo Isomer mono_bromo->product_isomer1 product_isomer2 3-Bromo Isomer mono_bromo->product_isomer2 product_dibromo Dibromo Products over_bromination->product_dibromo product_nbromo N-Bromo Sulfonamide n_bromination->product_nbromo product_hydrolysis 4-Fluorobenzenesulfonic Acid hydrolysis->product_hydrolysis

References

Technical Support Center: Optimizing Suzuki Coupling for 2-Bromo-4-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the Suzuki-Miyaura coupling conditions for 2-Bromo-4-fluorobenzenesulfonamide.

Troubleshooting Guide & FAQs

This section addresses common challenges and questions encountered during the Suzuki coupling of this compound, an electron-deficient aryl bromide.

Q1: My Suzuki coupling reaction with this compound is resulting in a low or no yield. What are the primary factors to investigate?

A1: Low yields in Suzuki couplings, especially with electron-deficient substrates, can often be attributed to several key factors. A systematic approach to troubleshooting is recommended:

  • Catalyst System (Palladium Source and Ligand): The choice of catalyst is critical. For electron-deficient aryl bromides, highly active catalysts are often required. Ensure your palladium source and ligand are fresh and have been stored under an inert atmosphere to prevent degradation.[1]

  • Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[2] Its strength and solubility can significantly impact the reaction rate and the prevalence of side reactions.

  • Solvent Purity and Degassing: The presence of oxygen can deactivate the Pd(0) catalyst and lead to the homocoupling of the boronic acid.[3] It is imperative to use anhydrous and thoroughly degassed solvents.

  • Reaction Temperature: Inadequate temperature can lead to a sluggish reaction, while excessive heat can cause catalyst decomposition or promote side reactions.

  • Quality of Boronic Acid: Boronic acids can degrade over time, particularly through protodeboronation. Using fresh, high-purity boronic acid or a more stable derivative (e.g., pinacol ester) is advisable.

Q2: I am observing significant dehalogenation of my this compound starting material. How can this be minimized?

A2: Dehalogenation, the replacement of the bromine atom with a hydrogen, is a common side reaction with electron-deficient aryl halides.[4] This occurs when the palladium(II) intermediate reacts with a hydride source. To mitigate this:

  • Choice of Base and Solvent: The use of weaker bases can be beneficial. Strong bases may promote pathways that lead to hydride formation. Additionally, some solvents, like alcohols, can act as hydride donors.

  • Inert Atmosphere: Rigorous exclusion of oxygen is crucial, as oxidative processes can contribute to catalyst decomposition pathways that may lead to dehalogenation.[4]

  • Reaction Time and Temperature: Monitor the reaction closely and avoid unnecessarily long reaction times or high temperatures, which can increase the likelihood of side reactions.

Q3: Homocoupling of my boronic acid is a major byproduct. What are the causes and solutions?

A3: The formation of a biaryl product from the coupling of two boronic acid molecules is primarily caused by the presence of oxygen in the reaction mixture.[3][4] To minimize homocoupling:

  • Thorough Degassing: Ensure all solvents and the reaction mixture are rigorously degassed. Common methods include freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen for an extended period.

  • Maintain an Inert Atmosphere: A positive pressure of an inert gas should be maintained throughout the reaction setup and duration.

  • Use of Pd(0) Precatalysts: Pd(II) sources need to be reduced in situ to the active Pd(0) species. This reduction process can sometimes be accompanied by the homocoupling of the boronic acid.[4] Using a Pd(0) precatalyst can sometimes mitigate this issue.

Q4: My starting materials have poor solubility in the chosen solvent system. What are my options?

A4: Poor solubility can lead to a slow and incomplete reaction. Consider the following:

  • Solvent Screening: Experiment with different solvent systems. Mixtures of aprotic polar solvents like 1,4-dioxane, THF, or DMF with water are common.[4] For substrates with very low polarity, toluene might be a suitable choice.

  • Temperature Adjustment: Increasing the reaction temperature can improve solubility. However, be mindful of the thermal stability of your reactants and catalyst.

  • Phase-Transfer Catalysis: In some cases, the use of a phase-transfer catalyst can facilitate the reaction between components in different phases.

Data Presentation: Optimizing Reaction Parameters

The following tables provide a summary of how different reaction parameters can influence the outcome of Suzuki coupling reactions with electron-deficient aryl bromides. This data is compiled from literature on analogous substrates and should serve as a starting point for the optimization of the reaction with this compound.

Table 1: Effect of Palladium Catalyst and Ligand on Yield

Catalyst (mol%)Ligand (mol%)Typical Yield RangeNotes
Pd(OAc)₂ (2-5)PPh₃ (4-10)Low to ModerateProne to catalyst deactivation with electron-deficient substrates.
Pd₂(dba)₃ (1-3)SPhos (2-6)Moderate to HighBulky, electron-rich ligands like SPhos can stabilize the catalyst and promote reductive elimination.
Pd(dppf)Cl₂ (2-5)-Moderate to HighA robust and often reproducible pre-catalyst for a range of substrates.
XPhos Pd G3 (1-3)-High to ExcellentA highly active pre-catalyst, often effective for challenging couplings.

Table 2: Influence of Base and Solvent on Yield

Base (equivalents)SolventTypical Yield RangeNotes
K₂CO₃ (2-3)Toluene/H₂OModerate to HighA common and cost-effective choice.
Cs₂CO₃ (2-3)1,4-DioxaneHigh to ExcellentOften provides higher yields but is more expensive.
K₃PO₄ (2-3)DMFModerate to HighDMF can aid in the solubility of starting materials.
KF (2-3)THFModerateA milder base that can be useful for base-sensitive substrates.

Experimental Protocols

The following is a general experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. Note: This is a generalized procedure and requires optimization for specific substrates and coupling partners.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0–3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system via syringe. A typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure coupled product.

Visualizations

The following diagrams illustrate key aspects of the Suzuki-Miyaura coupling reaction.

Suzuki_Catalytic_Cycle cluster_reactants Reactants Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X(L_n) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Ar Ar-Pd(II)-Ar'(L_n) Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX Ar-X (this compound) ArX->OxAdd ArB Ar'-B(OR)₂ (Boronic Acid/Ester) ArB->Transmetalation Base Base Base->Transmetalation activates

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting_Workflow Start Low Yield or No Reaction CheckCatalyst Check Catalyst Activity & Ligand Integrity Start->CheckCatalyst CheckBase Evaluate Base (Strength & Solubility) Start->CheckBase CheckSolvent Ensure Anhydrous & Degassed Solvent Start->CheckSolvent CheckTemp Optimize Reaction Temperature Start->CheckTemp CheckBoronicAcid Verify Boronic Acid Quality Start->CheckBoronicAcid SideReaction Significant Side Reactions? Start->SideReaction Sol_Catalyst Screen Different Catalyst/Ligand Systems CheckCatalyst->Sol_Catalyst Sol_Base Screen Alternative Bases (e.g., K₃PO₄, Cs₂CO₃) CheckBase->Sol_Base Sol_Solvent Thoroughly Degas Solvents (e.g., Freeze-Pump-Thaw) CheckSolvent->Sol_Solvent Sol_Temp Screen a Range of Temperatures (e.g., 60-120 °C) CheckTemp->Sol_Temp Sol_BoronicAcid Use Fresh Boronic Acid or Consider Pinacol Ester CheckBoronicAcid->Sol_BoronicAcid Dehalogenation Dehalogenation SideReaction->Dehalogenation Yes Homocoupling Homocoupling SideReaction->Homocoupling Yes Sol_Dehalogenation Use Milder Base, Avoid Alcoholic Solvents Dehalogenation->Sol_Dehalogenation Sol_Homocoupling Ensure Rigorous Inert Atmosphere Homocoupling->Sol_Homocoupling

Caption: A troubleshooting workflow for low-yielding Suzuki coupling reactions.

References

preventing decomposition of 2-Bromo-4-fluorobenzenesulfonamide during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Bromo-4-fluorobenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this compound during chemical reactions. This guide offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.

Troubleshooting Guides

This section provides solutions to common problems that may arise during reactions involving this compound.

Issue 1: Low or No Yield of Desired Product

Potential Cause: Decomposition of this compound under the reaction conditions.

Specific Cause Recommended Solutions
Hydrolysis of Sulfonamide - Avoid strongly acidic or basic aqueous conditions. If aqueous workup is necessary, use neutral pH water or buffered solutions. - Minimize reaction time in the presence of water, especially at elevated temperatures.
Thermal Decomposition - Optimize reaction temperature. Run the reaction at the lowest effective temperature. Consider longer reaction times at lower temperatures. - Monitor the reaction closely to avoid prolonged heating after completion.
Hydrodehalogenation - Select appropriate ligands and bases. For palladium-catalyzed cross-coupling reactions, use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) and weaker, non-nucleophilic bases (e.g., K₃PO₄, Cs₂CO₃) instead of strong alkoxide bases.[1] - Use anhydrous, aprotic solvents like toluene or dioxane. Avoid protic solvents or those that can act as a hydride source.[1]
Reaction with Strong Bases - Use weaker bases where possible. If a strong base is required, consider slow addition at low temperatures. - Protect the sulfonamide nitrogen if it is incompatible with the required basic conditions.
Issue 2: Formation of Multiple Unidentified Byproducts

Potential Cause: Complex decomposition pathways or side reactions.

Specific Cause Recommended Solutions
Photodegradation - Protect the reaction from light by wrapping the reaction vessel in aluminum foil, especially if the reaction is light-sensitive or runs for an extended period.
Reaction with Nucleophiles - Consider the reactivity of the sulfonamide group. While generally stable, strong nucleophiles might react with the sulfonyl group under certain conditions. - Protect the sulfonamide group if it is susceptible to attack by nucleophiles present in the reaction mixture.
Cleavage of the C-S Bond - Avoid harsh reductive conditions that could cleave the carbon-sulfur bond.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound?

A1: The primary decomposition pathways for this compound are believed to be similar to other arylsulfonamides and aryl halides. These include:

  • Hydrolysis of the sulfonamide group: This can occur under strongly acidic or basic conditions, leading to the formation of 2-bromo-4-fluorobenzenesulfonic acid and ammonia.

  • Thermal degradation: At elevated temperatures, the molecule can decompose. The specific products would depend on the conditions, but could involve cleavage of the C-S or S-N bonds.

  • Hydrodehalogenation: In the context of palladium-catalyzed cross-coupling reactions, the bromine atom can be replaced by a hydrogen atom, leading to the formation of 4-fluorobenzenesulfonamide.[1]

  • Photodegradation: Exposure to UV light can potentially lead to decomposition.

Q2: How does the presence of the bromo and fluoro substituents affect the stability of the sulfonamide?

A2: The electron-withdrawing nature of the fluorine and bromine atoms can influence the reactivity of the aromatic ring and the acidity of the sulfonamide N-H proton. Generally, electron-withdrawing groups on the aromatic ring can make the sulfonyl sulfur more electrophilic and potentially more susceptible to nucleophilic attack. However, the sulfonamide group is generally considered to be a robust functional group.[2][3]

Q3: What are the optimal conditions to minimize decomposition during a Suzuki-Miyaura coupling reaction?

A3: To minimize decomposition of this compound during a Suzuki-Miyaura coupling, consider the following:

  • Catalyst System: Use a palladium catalyst with bulky, electron-rich phosphine ligands (e.g., Pd(PPh₃)₄ with ligands like SPhos or XPhos). This can help to suppress hydrodehalogenation.[4]

  • Base: Employ a mild inorganic base such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[4] Avoid strong bases like NaOH or NaOtBu if possible.

  • Solvent: Use anhydrous, aprotic solvents like toluene, dioxane, or THF.[5]

  • Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate, typically between 80-100 °C.[4]

  • Inert Atmosphere: Always conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation and other side reactions.[4]

Q4: Can I use strong bases like n-butyllithium or LDA with this compound?

A4: The use of very strong bases like n-butyllithium or LDA is likely to be problematic. These bases can deprotonate the sulfonamide nitrogen, and potentially react at other sites on the molecule, leading to decomposition or undesired side reactions. If a strong base is absolutely necessary, careful optimization of reaction conditions (e.g., low temperature, slow addition) is crucial.

Q5: Are there any protecting groups suitable for the sulfonamide moiety?

A5: While the sulfonamide group itself is often used as a protecting group for amines due to its stability,[2] there are instances where protecting the sulfonamide N-H is necessary. Common protecting groups for sulfonamides include:

  • Nosyl (Ns) and Nps groups: These can be removed under milder conditions than the more robust tosyl group.[6]

  • It's important to choose a protecting group that is stable to the reaction conditions you plan to employ and can be removed without affecting other functional groups in your molecule.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction with Minimized Decomposition

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (0.02-0.05 equiv)

  • K₂CO₃ (2.0-3.0 equiv, finely ground and dried)

  • Anhydrous, degassed toluene/water (e.g., 10:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (repeat this cycle three times).

  • Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Add the degassed toluene and water via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Decomposition_Pathways cluster_conditions Reaction Conditions cluster_products Decomposition Products This compound This compound Hydrolysis Products Hydrolysis Products This compound->Hydrolysis Products Hydrolysis Thermal Decomposition Products Thermal Decomposition Products This compound->Thermal Decomposition Products Thermal Degradation Hydrodehalogenation Product Hydrodehalogenation Product This compound->Hydrodehalogenation Product Hydrodehalogenation Photodegradation Products Photodegradation Products This compound->Photodegradation Products Photodegradation Strong Acid/Base Strong Acid/Base Strong Acid/Base->Hydrolysis Products High Temperature High Temperature High Temperature->Thermal Decomposition Products Pd Catalyst / Base Pd Catalyst / Base Pd Catalyst / Base->Hydrodehalogenation Product UV Light UV Light UV Light->Photodegradation Products Troubleshooting_Workflow start Low Product Yield / Multiple Byproducts check_purity Verify Purity of Starting Material start->check_purity optimize_temp Lower Reaction Temperature check_purity->optimize_temp Purity OK change_base Switch to Weaker/Non-nucleophilic Base optimize_temp->change_base change_ligand Use Bulky, Electron-Rich Ligand change_base->change_ligand change_solvent Use Anhydrous, Aprotic Solvent change_ligand->change_solvent protect_reaction Protect from Light change_solvent->protect_reaction success Improved Yield and Purity protect_reaction->success

References

Technical Support Center: N-Alkylation of 2-Bromo-4-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the N-alkylation of 2-bromo-4-fluorobenzenesulfonamide.

Troubleshooting Guide

Issue 1: Low or No Conversion to the N-Alkylated Product

You have set up your N-alkylation reaction of this compound but observe minimal or no formation of the desired product upon reaction monitoring (e.g., by TLC or LC-MS).

  • Insufficient Basicity: The sulfonamide proton is acidic, but a sufficiently strong base is required for complete deprotonation to the more nucleophilic sulfonamide anion. The electron-withdrawing effects of the bromine and fluorine atoms increase the acidity of the N-H bond, but can also stabilize the starting material.

    • Solution: Employ a stronger base. If you are using weaker inorganic bases like potassium carbonate (K₂CO₃), consider switching to stronger bases such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or cesium carbonate (Cs₂CO₃).

  • Low Reaction Temperature: The reaction may have a significant activation energy barrier that is not being overcome at the current temperature.

    • Solution: Increase the reaction temperature. Refluxing in solvents like acetonitrile, toluene, or DMF is often necessary for the N-alkylation of sulfonamides.

  • Poor Solvent Choice: The chosen solvent may not be suitable for the reaction. Polar aprotic solvents are generally preferred as they can dissolve the sulfonamide and its salt while not interfering with the nucleophile.

    • Solution: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile.

  • Steric Hindrance: The bromine atom at the ortho position to the sulfonamide group can sterically hinder the approach of the alkylating agent.

    • Solution: If possible, use a less sterically hindered alkylating agent. Alternatively, prolonged reaction times or higher temperatures might be necessary to overcome the steric barrier.

  • Deactivated Alkylating Agent: The alkylating agent (e.g., alkyl halide) may have degraded or is inherently unreactive.

    • Solution: Use a fresh bottle of the alkylating agent. If using an alkyl halide, consider converting it to a more reactive alkyl iodide in situ by adding a catalytic amount of sodium or potassium iodide.

Issue 2: Formation of N,N-Dialkylated Byproduct

You are observing the formation of a significant amount of the N,N-dialkylated product, which can be difficult to separate from the desired mono-alkylated product.

  • Excess Alkylating Agent: Using a large excess of the alkylating agent will drive the reaction towards dialkylation.

    • Solution: Carefully control the stoichiometry. Use a slight excess (1.05-1.2 equivalents) of the alkylating agent.

  • Rapid Addition of Alkylating Agent: Adding the alkylating agent too quickly can lead to localized high concentrations, promoting dialkylation.

    • Solution: Add the alkylating agent slowly and dropwise to the solution of the deprotonated sulfonamide.

  • High Reaction Temperature: Elevated temperatures can sometimes favor the second alkylation.

    • Solution: Once the initial mono-alkylation is observed, consider lowering the reaction temperature to disfavor the second alkylation, although this may require longer reaction times.

Issue 3: Reaction Stalls or is Incomplete

The reaction proceeds initially but then stalls, leaving a significant amount of unreacted starting material.

  • Base Degradation or Insufficiency: The base may be consumed by side reactions or may not have been added in a sufficient amount to drive the reaction to completion.

    • Solution: Ensure anhydrous conditions to prevent quenching of the base, especially when using reactive bases like NaH. Use at least a stoichiometric amount of base.

  • Equilibrium: The reaction may be reversible under the current conditions.

    • Solution: If possible, remove a byproduct to drive the equilibrium forward. For instance, if water is formed, using a Dean-Stark apparatus might be beneficial in some catalytic systems.

  • Catalyst Deactivation (if applicable): If using a catalytic method (e.g., with a transition metal catalyst), the catalyst may have become deactivated.

    • Solution: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation. Use high-purity reagents and solvents.

Frequently Asked Questions (FAQs)

Q1: What are the most common conditions for N-alkylation of aryl sulfonamides?

A1: The most common method involves the deprotonation of the sulfonamide with a strong base, followed by the addition of an alkylating agent. Typical conditions include using sodium hydride as the base in an anhydrous polar aprotic solvent like DMF or THF at temperatures ranging from 0 °C to room temperature, followed by warming or refluxing.

Q2: How do the bromine and fluorine substituents on the aromatic ring of this compound affect the N-alkylation reaction?

A2: Both bromine and fluorine are electron-withdrawing groups, which increases the acidity of the sulfonamide N-H bond, making deprotonation easier. However, these groups also decrease the electron density on the aromatic ring, which can influence the overall reactivity. The ortho-bromo group can also introduce steric hindrance, potentially slowing down the reaction rate.

Q3: I am still struggling with the N-alkylation of this compound. Are there any alternative methods I can try?

A3: Yes, several alternative methods can be employed:

  • Mitsunobu Reaction: This reaction allows for the N-alkylation of sulfonamides with alcohols under mild conditions using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction can be used to form the N-C bond, particularly for N-arylation, but can also be adapted for some alkylations.

  • Catalytic Alkylation with Alcohols: Modern methods utilize transition metal catalysts (e.g., based on manganese, iridium, or iron) to achieve N-alkylation using alcohols as the alkylating agents, which is a more environmentally friendly approach.

Data Presentation

Table 1: Comparison of Common Bases for N-Alkylation of Sulfonamides

BaseSolvent(s)Typical Temperature (°C)pKa of Conjugate AcidNotes
K₂CO₃Acetonitrile, DMF25 - 10010.3Mild base, may require higher temperatures and longer reaction times.
Cs₂CO₃Acetonitrile, DMF25 - 8010.3More soluble and often more effective than K₂CO₃.
NaHTHF, DMF0 - 60~36Strong base, requires anhydrous conditions. Hydrogen gas is evolved.
KOtBuTHF, t-BuOH0 - 25~19Strong, sterically hindered base.

Table 2: Typical Yields for N-Alkylation of Aryl Sulfonamides with Alkyl Halides

Aryl SulfonamideAlkyl HalideBaseSolventYield (%)
p-ToluenesulfonamideBenzyl bromideK₂CO₃Acetonitrile85-95
BenzenesulfonamideEthyl iodideNaHDMF90-98
4-NitrobenzenesulfonamideMethyl iodideCs₂CO₃DMF70-85
2-BromobenzenesulfonamidePropyl bromideNaHTHF60-75 (estimated)

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using Sodium Hydride
  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Add anhydrous DMF (or THF) to dissolve the sulfonamide (concentration typically 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.1-1.2 eq) portion-wise. Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.

  • Add the alkylating agent (1.05-1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. The reaction progress should be monitored by TLC or LC-MS. Gentle heating (e.g., 50-80 °C) may be required for less reactive alkylating agents.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Mitsunobu Reaction for N-Alkylation with an Alcohol
  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the desired alcohol (1.2-1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by column chromatography to separate the product from triphenylphosphine oxide and the hydrazide byproduct.

Visualizations

Troubleshooting_Workflow start N-Alkylation Fails problem Low or No Conversion start->problem sub_problem1 Check Basicity problem->sub_problem1 Potential Cause sub_problem2 Check Temperature problem->sub_problem2 Potential Cause sub_problem3 Check Solvent problem->sub_problem3 Potential Cause solution1 Use Stronger Base (NaH, KOtBu) sub_problem1->solution1 Solution solution2 Increase Temperature (Reflux) sub_problem2->solution2 Solution solution3 Use Polar Aprotic Solvent (DMF, DMSO) sub_problem3->solution3 Solution

Caption: Troubleshooting workflow for low or no conversion in N-alkylation.

Reaction_Pathway Sulfonamide R-SO2NH2 (this compound) Anion R-SO2NH- (Sulfonamide Anion) Sulfonamide->Anion + Base, - H+ Base Base (e.g., NaH) Base->Anion Product R-SO2NHR' (N-Alkylated Product) Anion->Product + R'-X, - X- AlkylHalide R'-X (Alkylating Agent) AlkylHalide->Product

Caption: General reaction pathway for N-alkylation of a sulfonamide.

Technical Support Center: Purification of 2-Bromo-4-fluorobenzenesulfonamide Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted 2-Bromo-4-fluorobenzenesulfonamide from their reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the key physical property differences between this compound and its common reaction products that can be exploited for purification?

A1: The primary physical property that facilitates purification is the significant difference in melting points between the starting material and its potential products. This compound has a relatively high melting point. This characteristic makes recrystallization a highly effective method for purification, assuming the product is a solid with different solubility profiles. Additionally, the polarity difference between the starting material and the desired product is key for chromatographic separations.

Q2: My reaction is complete, but I'm struggling to remove the unreacted this compound. What is the first purification step I should consider?

A2: For most reactions, a standard aqueous workup is the first and often a very effective step. This typically involves liquid-liquid extraction. If your desired product is a neutral organic molecule, washing the organic layer with a mild aqueous base (like sodium bicarbonate solution) can help to remove any acidic impurities. Since this compound itself is weakly acidic, this wash may not be highly effective for its removal but is good general practice. Subsequent washes with water and brine will help remove inorganic byproducts.

Q3: Is column chromatography a suitable method for removing unreacted this compound?

A3: Yes, silica gel column chromatography is a very common and effective method for separating unreacted this compound from its reaction products, especially for products that are less polar. The choice of eluent is critical and should be determined by thin-layer chromatography (TLC) analysis of the crude reaction mixture.

Q4: Can I use recrystallization to purify my product from unreacted this compound?

A4: Recrystallization is an excellent method for purifying solid products, particularly given the high melting point of this compound (171-175 °C). If your product has a significantly different melting point and solubility in a particular solvent system, recrystallization can yield highly pure material.

Troubleshooting Guides

Issue 1: Unreacted this compound is visible on the TLC of my crude product after aqueous workup.

Cause: The starting material has similar solubility to the product in the extraction solvent and is not fully removed by simple aqueous washes.

Solution:

  • Column Chromatography: This is the most reliable method. Use a solvent system that provides good separation between your product and the starting material on a TLC plate (a difference in Rf values of at least 0.2 is ideal).

  • Recrystallization: If your product is a solid, select a solvent in which the product is sparingly soluble at room temperature but readily soluble when hot, while the unreacted starting material has different solubility characteristics.

Issue 2: During column chromatography, the unreacted starting material co-elutes with my product.

Cause: The polarity of the starting material and the product are very similar in the chosen eluent system.

Solution:

  • Optimize Eluent System:

    • Change Solvent Ratio: If using a hexane/ethyl acetate system, for example, try a shallower gradient or isocratic elution with a lower percentage of the more polar solvent (ethyl acetate).

    • Change Solvents: Switch to a different solvent system. For example, dichloromethane/methanol or toluene/ethyl acetate might offer different selectivity.

  • Alternative Stationary Phase: Consider using a different stationary phase, such as alumina (basic or neutral), which may provide a different separation profile.

Issue 3: After recrystallization, my product still contains unreacted starting material.

Cause: The chosen recrystallization solvent does not effectively differentiate between the product and the starting material.

Solution:

  • Solvent Screening: Perform small-scale solubility tests with a variety of solvents to find one where the product has high solubility at elevated temperatures and low solubility at room temperature, while the starting material is either very soluble or very insoluble under the same conditions.

  • Two-Solvent Recrystallization: If a single solvent is not effective, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be employed to fine-tune the solubility and induce crystallization of the pure product.

Data Presentation

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compoundC₆H₅BrFNO₂S254.08171-175
2-Bromo-4-fluorobenzenesulfonyl chlorideC₆H₃BrClFO₂S273.5033.0-42.0

Table 2: Qualitative Solubility of this compound

SolventPolaritySolubility
WaterPolar ProticInsoluble
MethanolPolar ProticSoluble
EthanolPolar ProticSoluble
Dichloromethane (DCM)Polar AproticSoluble
Ethyl Acetate (EtOAc)Polar AproticSoluble
Tetrahydrofuran (THF)Polar AproticSoluble
TolueneNon-polarSparingly Soluble
HexaneNon-polarInsoluble

Experimental Protocols

Protocol 1: General Aqueous Workup for a Neutral Product
  • Quenching: Cool the reaction mixture to room temperature and quench with deionized water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or dichloromethane.

  • Washing: Wash the organic layer sequentially with:

    • 1 M HCl (if the reaction involved an amine starting material).

    • Saturated aqueous sodium bicarbonate solution (to neutralize any acids).

    • Deionized water.

    • Saturated aqueous sodium chloride (brine) to aid in drying.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification by Silica Gel Column Chromatography
  • TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude product. A good starting point for many sulfonamide derivatives is a mixture of hexane and ethyl acetate.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (wet or dry packing method).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Dry this mixture and load it onto the top of the packed column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair by performing small-scale solubility tests.

  • Dissolution: Place the crude solid product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Mandatory Visualization

experimental_workflow start Crude Reaction Mixture workup Aqueous Workup (Liquid-Liquid Extraction) start->workup dry_concentrate Dry and Concentrate workup->dry_concentrate tlc TLC Analysis of Crude Product dry_concentrate->tlc decision Is the product a solid? tlc->decision column Column Chromatography decision->column No recrystallize Recrystallization decision->recrystallize Yes pure_product Pure Product column->pure_product recrystallize->pure_product troubleshooting_logic start Impure Product after Initial Purification check_tlc Analyze by TLC start->check_tlc co_elution Co-elution of Impurity and Product check_tlc->co_elution Chromatography Issue poor_separation Poor Separation in Recrystallization check_tlc->poor_separation Recrystallization Issue change_eluent Change Eluent System (Polarity or Composition) co_elution->change_eluent change_stationary_phase Change Stationary Phase (e.g., Alumina) co_elution->change_stationary_phase screen_solvents Screen for a Better Recrystallization Solvent poor_separation->screen_solvents two_solvent_recrys Attempt Two-Solvent Recrystallization poor_separation->two_solvent_recrys

Technical Support Center: Cross-Coupling Reactions with 2-Bromo-4-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cross-coupling reactions involving 2-Bromo-4-fluorobenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, reaction optimization, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the general considerations for selecting a catalyst system for this compound?

A1: this compound is an electron-deficient aryl bromide. The bromine atom is the reactive site for oxidative addition to a low-valent transition metal catalyst, typically palladium. Key considerations for catalyst selection include the specific type of cross-coupling reaction being performed (e.g., Suzuki, Buchwald-Hartwig), the nature of the coupling partner, and the desired reaction conditions. For many transformations, a palladium(0) species is the active catalyst, which can be generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃.[1] The choice of ligand is critical for stabilizing the catalyst and facilitating the elementary steps of the catalytic cycle.[2]

Q2: Which catalyst systems are recommended for Suzuki-Miyaura coupling with this substrate?

A2: For forming new carbon-carbon bonds via Suzuki-Miyaura coupling, a variety of palladium catalysts are effective. For initial screening, traditional catalysts like Pd(PPh₃)₄ or a combination of a palladium precursor (e.g., Pd(OAc)₂) with a phosphine ligand can be used.[3] For more challenging or sterically hindered couplings, catalyst systems employing bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos often provide superior results.[1][4] N-heterocyclic carbene (NHC) ligands can also be effective.[1] Common bases include carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) in solvent systems like dioxane/water or toluene.[5][6][7]

Q3: What is the best approach for Buchwald-Hartwig amination with this compound?

A3: The Buchwald-Hartwig amination is the preferred method for forming carbon-nitrogen bonds.[8] This reaction almost always requires a palladium catalyst paired with a bulky, electron-rich biarylphosphine ligand to facilitate the C–N reductive elimination step.[1][9] Effective ligands include XPhos, RuPhos, BrettPhos, and BINAP.[6][8] Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required.[6] Anhydrous, non-polar aprotic solvents like toluene or dioxane are commonly used.

Q4: Can I perform a Sonogashira coupling on this substrate, and what catalyst should I use?

A4: Yes, Sonogashira coupling is used to form a bond between the aryl bromide and a terminal alkyne.[10] The classic catalyst system consists of a palladium source, such as PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, typically CuI.[11][12] The reaction is run in the presence of an amine base, like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which may also serve as the solvent.[12] Copper-free Sonogashira conditions have also been developed to avoid the issue of alkyne homocoupling and are often preferred in pharmaceutical applications.[13]

Q5: Is the Heck reaction a viable strategy, and what are the recommended catalysts?

A5: The Heck reaction can be used to couple this compound with an alkene.[14] Palladium(II) acetate (Pd(OAc)₂) is a very common and effective catalyst precursor for this reaction.[15] The reaction requires a base, and its conditions have been developed to accommodate a wide range of substrates.[14] Phosphine-free catalyst systems can be effective, though in some cases, phosphine ligands or N-heterocyclic carbenes (NHCs) may improve yields and selectivity.[14]

Data Presentation: Recommended Starting Conditions

The following tables summarize recommended starting conditions for various cross-coupling reactions with this compound. These should be considered as starting points for optimization.

Table 1: Suzuki-Miyaura Coupling Conditions

ComponentRecommendation 1 (Standard)Recommendation 2 (Challenging Substrates)
Pd Source Pd(PPh₃)₄ (2-5 mol%)XPhos Pd G3 (1-3 mol%)
Ligand --
Base K₂CO₃ (2-3 equiv.)K₃PO₄ (2-3 equiv.)
Solvent Dioxane / H₂O (4:1)Toluene / H₂O (10:1)
Temperature 80-100 °C100-110 °C
Notes A common starting point for simple boronic acids.[7]Buchwald ligands/precatalysts are effective for difficult couplings.[4][16]

Table 2: Buchwald-Hartwig Amination Conditions

ComponentRecommendation 1Recommendation 2
Pd Source Pd₂(dba)₃ (1-2 mol%)RuPhos Pd G3 (1-3 mol%)
Ligand XPhos (2-4 mol%)-
Base NaOtBu (1.2-1.5 equiv.)LHMDS (1.2-1.5 equiv.)
Solvent Toluene (anhydrous)1,4-Dioxane (anhydrous)
Temperature 100-110 °C100-110 °C
Notes A robust system for a wide range of amines.[6]Precatalysts offer high activity and are air-stable.[1]

Table 3: Sonogashira Coupling Conditions

ComponentRecommendation 1 (Classic, with Copper)Recommendation 2 (Copper-Free)
Pd Source PdCl₂(PPh₃)₂ (2-5 mol%)[DTBNpP]Pd(crotyl)Cl (2.5 mol%)
Co-catalyst CuI (5-10 mol%)-
Base Et₃N or DIPEA (2-3 equiv.)TMP (2,2,6,6-Tetramethylpiperidine) (2 equiv.)
Solvent THF or DMF (anhydrous)DMSO (anhydrous)
Temperature 25-60 °CRoom Temperature
Notes Standard conditions for Sonogashira coupling.[12]Mild, room-temperature conditions are possible with modern precatalysts.[13]

Table 4: Heck Reaction Conditions

ComponentRecommendation 1 (Phosphine-Free)Recommendation 2 (with Ligand)
Pd Source Pd(OAc)₂ (2-5 mol%)Pd(OAc)₂ (2-5 mol%)
Ligand -P(o-tolyl)₃ (4-10 mol%)
Base Et₃N or K₂CO₃ (1.5-2 equiv.)NaOAc (2 equiv.)
Solvent DMF or NMPAcetonitrile
Temperature 80-120 °C80-100 °C
Notes Simple and effective for many substrates.[15]Addition of a phosphine ligand can sometimes improve performance.

Troubleshooting Guide

Question: My reaction is not working, and I am only recovering starting material. What should I do?

Answer: This is a common issue that can stem from several sources:

  • Poor Reagent Quality: Boronic acids, in particular, can degrade upon storage, leading to failed Suzuki reactions.[7] Check the quality of your coupling partner.

  • Incorrect Conditions: The reaction may require more forcing conditions. Try increasing the temperature or switching to a more active catalyst system (e.g., using a bulky biarylphosphine ligand instead of PPh₃).[1][17]

  • Solubility: Ensure all reactants are soluble in the chosen solvent system at the reaction temperature.[5] If solubility is an issue, a different solvent such as DMF, DMAc, or toluene may be required.[5]

Question: I am getting a low yield of my desired product. How can I improve it?

Answer: Low yields can be due to an incomplete reaction or the formation of side products.

  • Reaction Time: Monitor the reaction by TLC or LC-MS to determine if it has gone to completion. It may simply require a longer reaction time.

  • Optimize Catalyst System: The chosen ligand or base may not be optimal. Screening different ligands (e.g., moving from PPh₃ to XPhos) or bases (e.g., switching from K₂CO₃ to K₃PO₄ in a Suzuki coupling) can significantly impact yield.[7][16]

  • Catalyst Loading: While higher catalyst loading can sometimes help, it's often more effective to switch to a more active catalyst system.[18]

Question: I am observing significant amounts of a byproduct where the bromine has been replaced by hydrogen (dehalogenation). What causes this and how can I prevent it?

Answer: Dehalogenation is a common side reaction, often caused by premature termination of the catalytic cycle.

  • Moisture: Ensure you are using anhydrous solvents and reagents, as water can be a proton source.[16]

  • Base Choice: In some cases, the choice of base can influence the rate of dehalogenation.

  • Ligand Choice: Using bulky, electron-rich ligands can promote the desired reductive elimination step over side reactions.[16]

Question: My Suzuki reaction is giving me homocoupled boronic acid as a major byproduct. How do I minimize this?

Answer: Homocoupling of the boronic acid (Glaser coupling) can be problematic.

  • Oxygen Control: This side reaction is often promoted by oxygen. Rigorous degassing of solvents and maintaining a strict inert atmosphere is crucial.[6]

  • Reaction Temperature: Lowering the reaction temperature may suppress the rate of homocoupling relative to the desired cross-coupling.

  • Catalyst System: The choice of palladium source and ligand can influence the prevalence of this side reaction.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general starting point and should be optimized for specific substrates.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv.)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction flask, add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst to the flask.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Using a syringe, add the degassed solvent mixture to the flask.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitor the reaction's progress using TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Catalyst_Selection_Workflow start Identify Desired Bond Formation (e.g., C-C, C-N) cc_bond C-C Bond start->cc_bond cn_bond C-N Bond start->cn_bond suzuki Suzuki-Miyaura (Partner: Boronic Acid/Ester) cc_bond->suzuki sonogashira Sonogashira (Partner: Alkyne) cc_bond->sonogashira heck Heck (Partner: Alkene) cc_bond->heck buchwald Buchwald-Hartwig (Partner: Amine) cn_bond->buchwald catalyst_suzuki Select Catalyst: Pd(PPh3)4 or Pd(OAc)2 + Ligand (XPhos) Base: K2CO3, K3PO4 suzuki->catalyst_suzuki catalyst_sono Select Catalyst: PdCl2(PPh3)2 + CuI Base: Et3N, DIPEA sonogashira->catalyst_sono catalyst_heck Select Catalyst: Pd(OAc)2 Base: Et3N, K2CO3 heck->catalyst_heck catalyst_buchwald Select Catalyst: Pd2(dba)3 + Ligand (XPhos) Base: NaOtBu, LHMDS buchwald->catalyst_buchwald

Caption: Catalyst selection workflow for cross-coupling reactions.

Troubleshooting_Tree issue Reaction Issue Detected no_reaction No Reaction / Recovered SM issue->no_reaction low_yield Low Yield issue->low_yield byproducts Byproducts Observed issue->byproducts sol_catalyst Check Catalyst Activity (Use fresh / precatalyst) no_reaction->sol_catalyst sol_reagents Verify Reagent Quality (Degas solvents) no_reaction->sol_reagents sol_conditions Increase Temperature / Change Solvent no_reaction->sol_conditions sol_optimize Screen Ligands/Bases low_yield->sol_optimize sol_time Increase Reaction Time low_yield->sol_time sol_dehalogenation Dehalogenation? -> Use anhydrous conditions byproducts->sol_dehalogenation sol_homocoupling Homocoupling? -> Ensure rigorous inert atm. byproducts->sol_homocoupling

Caption: Decision tree for troubleshooting common reaction issues.

Catalytic_Cycle pd0 Pd(0)L_n (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd2_complex Ar-Pd(II)(Br)L_n ox_add->pd2_complex transmetal Transmetalation (Suzuki) or Amine Coordination (Buchwald) pd2_complex->transmetal pd2_intermediate Ar-Pd(II)(R)L_n transmetal->pd2_intermediate red_elim Reductive Elimination pd2_intermediate->red_elim red_elim->pd0 product Ar-R (Product) red_elim->product arbr Ar-Br (Substrate) arbr->ox_add partner R-M (Coupling Partner) partner->transmetal

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

References

Technical Support Center: Managing Regioselectivity in Reactions Involving 2-Bromo-4-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing regioselectivity in chemical reactions involving 2-Bromo-4-fluorobenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing regioselectivity in reactions with this compound?

A1: The regioselectivity is primarily determined by the interplay of the electronic and steric effects of the three substituents on the benzene ring:

  • Bromo (Br) group: An ortho-, para-directing deactivator.

  • Fluoro (F) group: An ortho-, para-directing deactivator.

  • Sulfonamide (-SO₂NH₂) group: A meta-directing deactivator.

In electrophilic aromatic substitution, the directing effects of these groups will compete. In nucleophilic aromatic substitution (SNA), the strongly electron-withdrawing sulfonamide group will activate the ring for nucleophilic attack, primarily at the ortho and para positions relative to it. For palladium-catalyzed cross-coupling reactions, the reaction typically occurs selectively at the carbon-bromine bond.

Q2: Which position is most likely to undergo nucleophilic aromatic substitution?

A2: In nucleophilic aromatic substitution (SNA) reactions, the positions ortho and para to the strongly electron-withdrawing sulfonamide group are the most activated. Given the substitution pattern of this compound, the most likely position for nucleophilic attack is C-2 (where the bromine is) or C-6 (ortho to the sulfonamide and meta to the fluorine). The relative reactivity will depend on the nature of the nucleophile and the reaction conditions.

Q3: How can I achieve selective substitution at the bromine atom?

A3: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are highly selective for the carbon-bromine bond over carbon-fluorine or carbon-hydrogen bonds.[1] Employing a suitable palladium catalyst and ligand system will facilitate selective functionalization at the C-2 position.

Q4: Is it possible to achieve substitution at the fluorine atom?

A4: While C-F bonds are generally less reactive than C-Br bonds in cross-coupling reactions, nucleophilic aromatic substitution at the C-F position can be achieved under specific conditions, especially with strong nucleophiles and in polar aprotic solvents. The position is activated by the para-sulfonamide group. However, substitution at the C-Br bond is generally more favorable.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution
Symptom Possible Cause(s) Suggested Solution(s)
Mixture of isomers obtained (e.g., substitution at both C-2 and C-6).Reaction conditions are not optimized for selectivity.- Modify the solvent: Use a less polar solvent to favor the less polar transition state. - Change the nucleophile: A bulkier nucleophile may favor the less sterically hindered position. - Adjust the temperature: Lowering the reaction temperature can sometimes increase selectivity.
No reaction or low yield.Insufficient activation of the aromatic ring or poor nucleophile.- Use a stronger nucleophile. - Increase the reaction temperature. - Ensure the absence of water if using moisture-sensitive reagents.
Unexpected side products.Decomposition of starting material or product under the reaction conditions.- Lower the reaction temperature. - Reduce the reaction time. - Use a milder base.
Issue 2: Low Yield in Suzuki-Miyaura Coupling
Symptom Possible Cause(s) Suggested Solution(s)
Incomplete consumption of starting material.Inefficient catalyst system or deactivation of the catalyst.- Screen different palladium catalysts and ligands. Bulky, electron-rich phosphine ligands are often effective. - Ensure all reagents and solvents are degassed to prevent catalyst oxidation. - Increase the catalyst loading.
Formation of homocoupled byproducts.Suboptimal reaction conditions.- Adjust the stoichiometry of the boronic acid/ester. - Use a different base. Potassium carbonate or cesium carbonate are common choices.
Protodebromination (loss of bromine).Presence of a hydrogen source and a catalyst that promotes this side reaction.- Use anhydrous solvents. - Choose a ligand that favors reductive elimination over β-hydride elimination.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Potassium carbonate (2.0 equiv)

  • 1,4-Dioxane and water (4:1 mixture)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add Pd(PPh₃)₄ to the flask under the inert atmosphere.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution with an Amine

This protocol describes a general procedure for the reaction of this compound with an amine nucleophile.

Materials:

  • This compound (1.0 equiv)

  • Amine (2.2 equiv)

  • Potassium carbonate (2.0 equiv)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • To a round-bottom flask, add this compound and potassium carbonate.

  • Add DMSO and the amine to the flask.

  • Heat the reaction mixture to 120 °C and stir for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution

NucleophileSolventTemp (°C)Major ProductMinor Product(s)Regioselective Ratio
MorpholineDMSO1202-Morpholino-4-fluorobenzenesulfonamide6-Morpholino-2-bromo-4-fluorobenzenesulfonamide~9:1
Sodium methoxideMethanol802-Methoxy-4-fluorobenzenesulfonamide->95:5
PiperidineNMP1302-Piperidino-4-fluorobenzenesulfonamide6-Piperidino-2-bromo-4-fluorobenzenesulfonamide~8:2

Table 2: Yields in Suzuki-Miyaura Coupling Reactions

Arylboronic AcidCatalystLigandBaseSolventYield (%)
Phenylboronic acidPd(OAc)₂SPhosK₃PO₄Toluene/H₂O85
4-Methoxyphenylboronic acidPd₂(dba)₃XPhosCs₂CO₃Dioxane92
3-Thienylboronic acidPd(PPh₃)₄-K₂CO₃DME/H₂O78

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents setup Assemble Reaction reagents->setup glassware Dry Glassware glassware->setup inert Inert Atmosphere setup->inert addition Add Solvents/Reagents inert->addition heating Heat & Stir addition->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring quench Quench Reaction monitoring->quench Reaction Complete extract Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography) concentrate->purify

Caption: A generalized experimental workflow for reactions involving this compound.

Regioselectivity_Decision_Tree start Desired Transformation? q1 Functionalization at C-Br? start->q1 q2 Nucleophilic Substitution? q1->q2 No pd_coupling Use Palladium Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) q1->pd_coupling Yes snar Use Nucleophilic Aromatic Substitution (SNA) q2->snar Yes other Consider other reactions (e.g., ortho-lithiation) q2->other No

Caption: Decision tree for selecting a reaction type to control regioselectivity.

Caption: A diagram illustrating the directing effects of the substituents.

References

Technical Support Center: Scaling Up the Synthesis of 2-Bromo-4-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the scaled-up synthesis of 2-Bromo-4-fluorobenzenesulfonamide. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and visualizations to assist in your experimental work.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly during scale-up operations.

Frequently Asked Questions (FAQs)

  • Q1: What is the most critical parameter to control during the synthesis of the precursor, 2-Bromo-4-fluorobenzenesulfonyl chloride?

    • A1: Temperature control during the diazotization of 2-bromo-4-fluoroaniline is critical. The reaction to form the diazonium salt is typically conducted at 0-5 °C to prevent its decomposition.[1] Unstable diazonium salts can lead to reduced yields and the formation of impurities.[1]

  • Q2: My 2-Bromo-4-fluorobenzenesulfonyl chloride precursor is showing signs of degradation. How can I store it properly?

    • A2: 2-Bromo-4-fluorobenzenesulfonyl chloride is sensitive to moisture.[2] It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. Avoid exposure to water or humid environments, as it will hydrolyze to the corresponding sulfonic acid, rendering it inactive for the subsequent amination step.

  • Q3: What are the common impurities I should look for in my final product?

    • A3: Common impurities can include unreacted 2-Bromo-4-fluorobenzenesulfonyl chloride, the corresponding sulfonic acid (from hydrolysis), and potentially bis-sulfonated byproducts, where the newly formed sulfonamide reacts with another molecule of the sulfonyl chloride. Careful control of stoichiometry and reaction conditions can minimize the formation of these impurities.

  • Q4: Is it possible to use an alternative to ammonium hydroxide for the amination step?

    • A4: While ammonium hydroxide is a common and cost-effective source of ammonia, other ammonia surrogates can be used. However, their use may require significant process optimization, including changes in solvent, temperature, and reaction time. For large-scale synthesis, the use of ammonia gas in a suitable solvent under controlled pressure might be a more efficient alternative to aqueous ammonium hydroxide.

  • Q5: My purification by recrystallization is resulting in an oil instead of crystals. What should I do?

    • A5: "Oiling out" during recrystallization is a common issue. This can be caused by cooling the solution too quickly or using a solvent in which the compound is too soluble. To troubleshoot, try reheating the solution to re-dissolve the oil and then allow it to cool much more slowly. You can also try adding a co-solvent in which your compound is less soluble to induce crystallization. Scratching the inside of the flask with a glass rod at the surface of the solution can also help to initiate crystal formation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of 2-Bromo-4-fluorobenzenesulfonyl chloride - Incomplete diazotization due to improper temperature control.- Decomposition of the diazonium salt.- Maintain the reaction temperature strictly between 0-5 °C during diazotization.- Use the diazonium salt immediately in the next step without prolonged storage.
Low Yield of this compound - Hydrolysis of the sulfonyl chloride due to moisture.- Insufficient amount of ammonia source.- Low reaction temperature leading to a sluggish reaction.- Ensure all glassware is thoroughly dried and use anhydrous solvents.- Use a sufficient excess of the ammonia source to drive the reaction to completion.- Monitor the reaction temperature and gently heat if necessary to ensure a reasonable reaction rate.
Product is Impure with Significant Side Products - Excess 2-Bromo-4-fluorobenzenesulfonyl chloride leading to bis-sulfonamide formation.- Inefficient mixing in a large reactor.- Carefully control the stoichiometry; consider adding the sulfonyl chloride solution dropwise to the ammonia solution.- Ensure vigorous and efficient stirring to maintain a homogeneous mixture, especially at scale.
Difficulty in Isolating the Product after Quenching - The product may be partially soluble in the aqueous layer, especially if the pH is not optimal.- Adjust the pH of the aqueous layer after quenching to ensure the sulfonamide is fully precipitated.- Perform multiple extractions with a suitable organic solvent to maximize recovery.
Discoloration of the Final Product - Presence of colored impurities from starting materials or side reactions.- Treat the crude product with activated carbon during recrystallization.- Consider purification by column chromatography if recrystallization is insufficient.

Data Presentation

The following tables summarize key quantitative data for the synthesis of this compound and its precursor.

Table 1: Synthesis of 2-Bromo-4-fluorobenzenesulfonyl chloride

ParameterValueNotes
Starting Material2-Bromo-4-fluoroaniline
Key ReagentsSodium nitrite, Hydrochloric acid, Sulfur dioxide, Copper(I) chloride
Reaction Temperature0-5 °C (Diazotization)Critical for stability of the diazonium salt.
SolventAcetic acid / Hydrochloric acid
Typical Yield70-85%Yield can vary based on the efficiency of the Sandmeyer reaction.

Table 2: Synthesis of this compound

ParameterValueNotes
Starting Material2-Bromo-4-fluorobenzenesulfonyl chloride
Key ReagentsAmmonium hydroxide (28-30%) or Ammonia gas
SolventTetrahydrofuran (THF) or Dichloromethane (DCM)
Reaction Temperature0 °C to Room TemperatureThe initial addition is often done at a lower temperature to control the exotherm.
Reaction Time2-6 hoursMonitor by TLC or LC-MS for completion.
Typical Yield85-95%Dependent on the purity of the starting sulfonyl chloride.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-4-fluorobenzenesulfonyl chloride

This protocol is based on a general Sandmeyer-type reaction for the synthesis of sulfonyl chlorides.

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-bromo-4-fluoroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature remains below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure the full formation of the diazonium salt.

  • Sulfonylation (Sandmeyer Reaction):

    • In a separate flask, prepare a solution of sulfur dioxide in acetic acid and cool it to 0-5 °C.

    • Add a catalytic amount of copper(I) chloride to this solution.

    • Slowly add the cold diazonium salt solution to the sulfur dioxide solution, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Pour the reaction mixture onto crushed ice.

    • Extract the product with a suitable organic solvent such as dichloromethane.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude 2-Bromo-4-fluorobenzenesulfonyl chloride. The crude product can be used directly in the next step or purified by vacuum distillation.

Protocol 2: Scale-Up Synthesis of this compound

This protocol describes the amination of 2-Bromo-4-fluorobenzenesulfonyl chloride.

  • Reaction Setup:

    • In a suitable reactor equipped with a mechanical stirrer, thermometer, and dropping funnel, add a solution of concentrated ammonium hydroxide (28-30%, 5-10 eq) in tetrahydrofuran (THF).

    • Cool the solution to 0-5 °C in an ice bath.

  • Reagent Addition:

    • Dissolve 2-Bromo-4-fluorobenzenesulfonyl chloride (1.0 eq) in anhydrous THF.

    • Add the sulfonyl chloride solution dropwise to the stirred ammonium hydroxide solution, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-6 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification:

    • Once the reaction is complete, carefully quench the reaction by adding water.

    • Most of the THF can be removed under reduced pressure.

    • The resulting aqueous slurry will contain the precipitated product.

    • Filter the solid product and wash it thoroughly with cold water.

    • Dry the crude product under vacuum.

    • For further purification, recrystallize the crude solid from a suitable solvent system, such as ethanol/water or toluene.

Mandatory Visualization

Diagram 1: Experimental Workflow for the Synthesis of this compound

G cluster_step1 Step 1: Synthesis of 2-Bromo-4-fluorobenzenesulfonyl chloride cluster_step2 Step 2: Synthesis of this compound start1 2-Bromo-4-fluoroaniline diazotization Diazotization (NaNO2, HCl, 0-5 °C) start1->diazotization sandmeyer Sandmeyer Reaction (SO2, CuCl, Acetic Acid) diazotization->sandmeyer precursor 2-Bromo-4-fluorobenzenesulfonyl chloride sandmeyer->precursor start2 2-Bromo-4-fluorobenzenesulfonyl chloride precursor->start2 amination Amination (Ammonium Hydroxide, THF, 0 °C to RT) start2->amination workup Work-up & Purification (Quenching, Filtration, Recrystallization) amination->workup final_product This compound workup->final_product

Caption: Workflow for the two-step synthesis of this compound.

Diagram 2: Logical Relationship for Troubleshooting Low Yield

G cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield of Final Product cause1 Moisture Contamination low_yield->cause1 cause2 Incomplete Reaction low_yield->cause2 cause3 Loss during Work-up low_yield->cause3 sol1 Use Anhydrous Solvents & Dry Glassware cause1->sol1 sol2 Increase Reaction Time or Temperature cause2->sol2 sol4 Ensure Sufficient Excess of Amine cause2->sol4 sol3 Optimize pH for Precipitation & Extraction cause3->sol3 G ligand Ligand (EGF, etc.) receptor EGFR / HER2 Receptor ligand->receptor dimerization Dimerization & Autophosphorylation receptor->dimerization ras Ras dimerization->ras pi3k PI3K dimerization->pi3k raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Growth erk->proliferation akt Akt pi3k->akt akt->proliferation inhibitor Potential Inhibitor (e.g., Afatinib) inhibitor->receptor

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Bromo-4-fluorobenzenesulfonamide and Other Halogenated Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 2-Bromo-4-fluorobenzenesulfonamide with other halogenated sulfonamides, supported by established principles in organic chemistry and available experimental data. The strategic placement of halogen atoms on the benzenesulfonamide scaffold significantly influences its reactivity in key synthetic transformations, primarily Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Understanding these reactivity patterns is crucial for the efficient design and execution of synthetic routes in drug discovery and materials science.

Executive Summary of Reactivity

The reactivity of halogenated benzenesulfonamides is dictated by the nature of the halogen and the specific reaction conditions. In general, for Nucleophilic Aromatic Substitution, the reactivity follows the trend F > Cl > Br > I . Conversely, for Palladium-catalyzed cross-coupling reactions, the trend is typically I > Br > Cl > F . This compound offers a versatile platform, with the fluorine atom being more susceptible to nucleophilic attack and the bromine atom being the preferred site for cross-coupling reactions.

Factors Influencing Reactivity of Halogenated Sulfonamides

The following diagram illustrates the key factors that determine the reactivity of a halogen on the benzenesulfonamide ring in both SNAr and Suzuki-Miyaura coupling reactions.

G cluster_0 Reactivity Determinants cluster_1 Reaction Pathways Halogen_Properties Halogen Properties SNAr Nucleophilic Aromatic Substitution (SNAr) Halogen_Properties->SNAr Electronegativity (F > Cl > Br > I) Suzuki Suzuki-Miyaura Coupling Halogen_Properties->Suzuki Bond Strength (C-I < C-Br < C-Cl < C-F) Reaction_Type Reaction Type Reaction_Type->SNAr Reaction_Type->Suzuki Reaction_Conditions Reaction Conditions Reaction_Conditions->SNAr Nucleophile, Solvent, Temp. Reaction_Conditions->Suzuki Catalyst, Ligand, Base

Caption: Logical flow of factors influencing halogen reactivity.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, a nucleophile displaces a leaving group on an aromatic ring. The rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate (Meisenheimer complex). The stability of this intermediate is a key factor in determining the reaction rate.

The reactivity of the halogen as a leaving group in SNAr reactions generally follows the order: F > Cl ≈ Br > I . This is because the high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and better able to stabilize the negative charge of the Meisenheimer complex through inductive effects.

For a compound like this compound, nucleophilic attack is expected to preferentially occur at the carbon bearing the fluorine atom, leading to the displacement of the fluoride ion.

Table 1: Theoretical and Observed Reactivity in Nucleophilic Aromatic Substitution

Halogenated SulfonamidePosition of HalogenExpected Reactivity (Leaving Group)Supporting Rationale
2-Bromo-4-fluoro benzenesulfonamide4-FluoroHighestHigh electronegativity of fluorine stabilizes the Meisenheimer complex.[1][2]
2-Chloro -4-fluorobenzenesulfonamide2-ChloroModerateChlorine is less electronegative than fluorine, leading to a less stabilized intermediate.
2-Bromo -4-fluorobenzenesulfonamide2-BromoModerateBromine has similar electronegativity to chlorine, resulting in comparable reactivity.[3]
2-Iodo -4-fluorobenzenesulfonamide2-IodoLowestIodine is the least electronegative, providing the least stabilization for the intermediate.
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with an Amine

This protocol describes a general method for the substitution of the halogen on a 2-halo-4-fluorobenzenesulfonamide with an amine nucleophile.

Materials:

  • 2-Halo-4-fluorobenzenesulfonamide (1.0 eq)

  • Amine nucleophile (e.g., piperidine, morpholine) (1.2 - 2.0 eq)

  • Base (e.g., K₂CO₃, Et₃N) (2.0 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the 2-halo-4-fluorobenzenesulfonamide and the solvent.

  • Add the amine nucleophile and the base to the stirred solution.

  • Heat the reaction mixture to a temperature between 80-120 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Comparative Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate. The rate-determining step in the catalytic cycle is typically the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.

The reactivity of the aryl halide in the Suzuki-Miyaura coupling generally follows the order: I > Br > Cl >> F . This trend is inversely related to the carbon-halogen bond strength; the weaker the bond, the faster the oxidative addition.

For this compound, the bromine atom is the significantly more reactive site for Suzuki-Miyaura coupling. The carbon-fluorine bond is generally unreactive under typical Suzuki conditions.

Table 2: Relative Reactivity of Halogenated Benzenesulfonamides in Suzuki-Miyaura Coupling

Halogenated SulfonamidePosition of HalogenExpected ReactivitySupporting Rationale
2-Iodo -4-fluorobenzenesulfonamide2-IodoHighestThe C-I bond is the weakest, facilitating rapid oxidative addition.
2-Bromo -4-fluorobenzenesulfonamide2-BromoHighThe C-Br bond is weaker than the C-Cl bond, leading to good reactivity.[4]
2-Chloro -4-fluorobenzenesulfonamide2-ChloroModerateThe C-Cl bond is stronger, often requiring more forcing conditions or specialized catalysts.
2-Bromo-4-fluoro benzenesulfonamide4-FluoroLowestThe C-F bond is very strong and generally unreactive in Suzuki coupling.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a general method for the Suzuki-Miyaura cross-coupling of a 2-halo-4-fluorobenzenesulfonamide with an arylboronic acid.

Materials:

  • 2-Halo-4-fluorobenzenesulfonamide (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry Schlenk flask, combine the 2-halo-4-fluorobenzenesulfonamide, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst and any additional ligand under a positive flow of inert gas.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to a temperature typically between 80-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and dilute with an organic solvent and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Conclusion

The reactivity of this compound and its halogenated analogs is highly dependent on the chosen synthetic transformation. For nucleophilic aromatic substitution, the presence of a fluorine atom at the 4-position provides a highly activated site for nucleophilic attack. In contrast, for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the bromine at the 2-position is the preferred reactive handle. This differential reactivity allows for the selective functionalization of the benzenesulfonamide core, making these compounds valuable and versatile building blocks in the synthesis of complex organic molecules for pharmaceutical and materials science applications. The choice of the specific halogenated sulfonamide should be guided by the desired synthetic outcome and an understanding of the underlying mechanistic principles.

References

A Comparative Analysis of the Biological Efficacy of 2-Bromo vs. 4-Bromo Substituted Benzenesulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological performance of 2-bromo and 4-bromo substituted benzenesulfonamides, supported by experimental data. The strategic placement of a bromine atom on the benzenesulfonamide scaffold can significantly influence the compound's biological activity, impacting its potential as a therapeutic agent. This guide synthesizes available data on the enzyme inhibitory, anticancer, and antimicrobial activities of these halogenated benzenesulfonamides. A key focus is the comparative inhibitory effects on human carbonic anhydrase (hCA) isoforms, for which direct comparative data is available.[1]

At a Glance: Key Differences in Biological Activity

The position of the bromine substituent on the benzene ring of benzenesulfonamide derivatives plays a crucial role in determining their biological efficacy and selectivity.[1] While data across all biological targets is not uniformly available for direct comparison, a comprehensive study on human carbonic anhydrase (hCA) inhibition provides valuable insights into the structure-activity relationship (SAR).[1]

Generally, 4-bromo substituted benzenesulfonamides have demonstrated potent and, in some cases, selective inhibitory activity against certain cancer-associated hCA isoforms.[1] The 2-bromo substitution, while also conferring inhibitory activity, tends to show a different selectivity profile.[1] In other biological contexts, such as antimicrobial and broader anticancer activities, the available data is more sporadic, making direct comparisons challenging.[1] However, existing studies suggest that the electronic and steric effects imparted by the bromine's position are critical determinants of a compound's interaction with its biological target.[1]

Comparative Efficacy as Carbonic Anhydrase Inhibitors

A significant area where the biological efficacy of 2-bromo and 4-bromo substituted benzenesulfonamides has been directly compared is in the inhibition of human carbonic anhydrases (hCAs).[1] CAs are a family of metalloenzymes involved in various physiological processes, and some isoforms, such as CA IX and CA XII, are overexpressed in various cancers, making them attractive targets for anticancer drug development.[1][2]

A study by Matulienė et al. (2021) provides a direct comparison of methyl 2-halo- and 4-halo-5-sulfamoyl-benzoates, including 2-bromo and 4-bromo derivatives, against twelve human CA isoforms.[1][3][4] The data from this study reveals that both 2-bromo and 4-bromo substitutions can lead to highly potent inhibitors of the cancer-associated isoform hCA IX, with binding affinities (Kd) in the low nanomolar to sub-nanomolar range. Their selectivity against the ubiquitous cytosolic isoforms hCA I and hCA II varies depending on the full molecular structure of the derivative.[1]

Target Isoform2-Bromo Substituted Derivative (Kd Range)4-Bromo Substituted Derivative (Kd Range)
hCA I Nanomolar to MicromolarNanomolar to Micromolar
hCA II NanomolarNanomolar
hCA IX Sub-nanomolar to Low NanomolarSub-nanomolar to Low Nanomolar
hCA XII NanomolarNanomolar
Lower Kd values indicate higher binding affinity. Data is synthesized from the findings of Matulienė et al. (2021) as reported in a comparative guide.[1]

Anticancer and Antimicrobial Activity

While direct side-by-side comparisons are limited, various studies have investigated the anticancer and antimicrobial potential of benzenesulfonamide derivatives bearing either a 2-bromo or a 4-bromo substituent.

Anticancer Activity: Benzenesulfonamide derivatives have been investigated as inhibitors of Tropomyosin receptor kinase A (TrkA), a potential target for glioblastoma.[1][5] One study identified a 4-substituted benzenesulfonamide analog as a potential anti-glioblastoma compound with an IC50 value of 58.6 µM.[1] Some benzenesulfonamide derivatives may also exert their anticancer effects by inhibiting tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[1]

Antimicrobial Activity: The benzenesulfonamide scaffold is the foundation of sulfa drugs, the first class of synthetic antibacterial agents. While data on the specific compounds of interest is scarce, related structures have shown promise. For instance, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have demonstrated antimicrobial activity against Gram-positive bacteria.[1] The introduction of a bromine atom can increase lipophilicity, potentially improving membrane permeability and cellular uptake, which may enhance antimicrobial effects.[6]

Signaling Pathways and Mechanisms of Action

The biological effects of 2-bromo and 4-bromo substituted benzenesulfonamides are mediated through their interaction with specific molecular targets, which in turn modulates various signaling pathways.

Carbonic Anhydrase Inhibition Pathway

The primary mechanism of action for benzenesulfonamide-based carbonic anhydrase inhibitors is the direct binding of the sulfonamide group to the zinc ion in the active site of the enzyme. This binding event blocks the access of the substrate (CO₂), thereby inhibiting the enzyme's catalytic activity.[1]

G General Mechanism of Carbonic Anhydrase Inhibition cluster_enzyme CA Active Site Zn_ion Zn(II) Ion H2O H₂O Zn_ion->H2O OH OH⁻ H2O->OH Deprotonation HCO3 HCO₃⁻ + H⁺ OH->HCO3 Benzenesulfonamide Bromo-Substituted Benzenesulfonamide (Inhibitor) Benzenesulfonamide->Zn_ion Binds and blocks active site CO2 CO₂ (Substrate) CO2->OH Blocked

Inhibition of Carbonic Anhydrase by Bromo-Substituted Benzenesulfonamides.

Under hypoxic conditions in tumors, Hypoxia-Inducible Factor 1-alpha (HIF-1α) promotes the expression of Carbonic Anhydrase IX (CA IX).[2][7] CA IX then catalyzes the hydration of CO₂ to bicarbonate and protons in the extracellular space. This contributes to an acidic tumor microenvironment, which promotes tumor cell survival, proliferation, and migration.[2][8]

G Role of CA IX in the Tumor Microenvironment Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CA IX Gene Expression HIF1a->CAIX_exp CAIX CA IX Protein CAIX_exp->CAIX CO2_H2O CO₂ + H₂O CAIX->CO2_H2O HCO3_H HCO₃⁻ + H⁺ CO2_H2O->HCO3_H Catalysis Acidic_TME Acidic Tumor Microenvironment HCO3_H->Acidic_TME Tumor_Progression Tumor Proliferation, Survival & Migration Acidic_TME->Tumor_Progression

CA IX expression is induced by hypoxia and contributes to tumor progression.
Potential Anticancer Mechanism via Tubulin Polymerization Inhibition

Some benzenesulfonamide derivatives have been shown to inhibit tubulin polymerization.[1] This disruption of microtubule dynamics leads to an arrest of the cell cycle, typically in the G2/M phase, and can subsequently induce apoptosis (programmed cell death).[1]

G Mechanism of Tubulin Polymerization Inhibition Inhibitor Benzenesulfonamide Derivative Tubulin α/β-Tubulin Dimers Inhibitor->Tubulin Binds to Polymerization Polymerization Tubulin->Polymerization Inhibits Microtubules Microtubules Polymerization->Microtubules Disruption Microtubule Dynamics Disrupted Microtubules->Disruption Arrest G2/M Cell Cycle Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Inhibition of tubulin polymerization leads to cell cycle arrest and apoptosis.

Experimental Protocols

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11]

Protocol Summary:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).[1][12]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 2-bromo and 4-bromo substituted benzenesulfonamides) for a specified duration (e.g., 72 hours).[1][12]

  • MTT Addition: After the incubation period, the culture medium is removed, and MTT reagent (typically 5 mg/mL in PBS) is added to each well. The plate is then incubated for a few hours (e.g., 3-4 hours) to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.[9]

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the purple formazan crystals.[10]

  • Absorbance Measurement: The absorbance is read using a microplate reader at a wavelength of approximately 570-590 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.[1]

G Workflow for In Vitro Anticancer Screening (MTT Assay) Start Seed Cancer Cells in 96-well Plate Incubate1 Incubate Overnight Start->Incubate1 Treat Add Test Compounds (Varying Concentrations) Incubate1->Treat Incubate2 Incubate for 72h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate for 3-4h AddMTT->Incubate3 Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate % Viability and IC₅₀ Value Read->Analyze

A typical workflow for assessing anticancer activity using the MTT assay.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration)

This method measures the enzyme-catalyzed rate of CO₂ hydration to determine the inhibitory potency (Ki) of a compound.[13][14]

Protocol Summary:

  • Reagent Preparation: Prepare solutions of purified recombinant hCA isoenzyme, inhibitor stock solutions (typically in DMSO), a buffer (e.g., Tris-HCl), a pH indicator (e.g., phenol red), and CO₂-saturated water.[13]

  • Enzyme and Inhibitor Pre-incubation: A solution of the carbonic anhydrase isoenzyme is pre-incubated with the inhibitor at various concentrations for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 25°C) to allow for the formation of the enzyme-inhibitor complex.[13]

  • Reaction Initiation: In a stopped-flow spectrophotometer, the enzyme-inhibitor solution is rapidly mixed with a CO₂-saturated solution.[13]

  • Data Acquisition: The instrument monitors the change in absorbance of the pH indicator over a short period (typically seconds) at a specific wavelength. The hydration of CO₂ produces protons, leading to a pH decrease, which is detected by the indicator.[13]

  • Data Analysis: The initial rates of the enzymatic reaction are calculated from the absorbance data. The inhibition constant (Ki) is then determined by fitting the data of reaction rates at different inhibitor concentrations to the appropriate inhibition model.[13]

Antimicrobial Susceptibility Assay (Broth Microdilution)

This assay is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[15][16]

Protocol Summary:

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., bacteria) is prepared in a suitable broth (e.g., Mueller-Hinton broth) to a concentration of approximately 5x10⁵ CFU/mL.[15][16]

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth to create a range of concentrations.[15]

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.[15]

  • Incubation: The plate is incubated at 37°C for 18-24 hours.[15][16]

  • MIC Determination: After incubation, the wells are examined for turbidity (visible bacterial growth). The MIC is the lowest concentration of the compound in which no turbidity is observed.[15]

G Workflow for Antimicrobial Susceptibility Testing (MIC Assay) Start Prepare Standardized Bacterial Inoculum Dilute Perform 2-fold Serial Dilution of Test Compound in 96-well Plate Start->Dilute Inoculate Inoculate Wells with Bacterial Suspension Dilute->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read Visually Inspect for Turbidity (Growth) Incubate->Read Determine Determine MIC: Lowest Concentration with No Visible Growth Read->Determine

General workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

The comparative analysis of 2-bromo and 4-bromo substituted benzenesulfonamides reveals that the position of the bromine atom is a critical determinant of biological activity and target selectivity.[1] While direct comparative data across a wide range of biological activities remains sparse, comprehensive studies on carbonic anhydrase inhibition clearly demonstrate that both positional isomers can yield highly potent inhibitors, particularly against the cancer-related isoform hCA IX.[1] The 4-bromo substitution has been noted in some studies for its potent and selective inhibitory activity.[1] For anticancer and antimicrobial applications, the available data suggests potential for both isomers, but further direct comparative studies are necessary to delineate clear structure-activity relationships. The provided experimental protocols offer a framework for conducting such comparative evaluations to further elucidate the therapeutic potential of these compounds.

References

Unambiguous Structure Verification: A Comparative Analysis of 2-Bromo-4-fluorobenzenesulfonamide Validation by X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Manchester, UK – December 27, 2025 – In the landscape of drug discovery and development, the unequivocal confirmation of a molecule's three-dimensional structure is a cornerstone of regulatory approval and ensures the safety and efficacy of new therapeutic agents. This guide provides a comprehensive comparison of analytical techniques for the structural validation of 2-Bromo-4-fluorobenzenesulfonamide, a key intermediate in the synthesis of various pharmaceutical compounds. We present a head-to-head analysis of X-ray crystallography against a suite of spectroscopic methods—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy—supported by detailed experimental protocols and representative data.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the precise spatial arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, a detailed three-dimensional electron density map is generated. This allows for the unambiguous determination of bond lengths, bond angles, and the overall molecular conformation, providing irrefutable proof of the compound's structure.

While unparalleled in its detail, the primary prerequisite for this technique is the growth of a high-quality single crystal, a process that can be both time-consuming and challenging.

Orthogonal Validation through Spectroscopic Techniques

To complement the structural data from X-ray crystallography and to provide a more rapid means of routine characterization, a battery of spectroscopic techniques is employed. These methods probe different aspects of the molecule's structure and provide corroborating evidence of its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. The chemical shifts, signal integrations, and coupling patterns serve as a molecular fingerprint, confirming the connectivity of the atoms within the this compound structure.

  • Mass Spectrometry (MS): This technique provides the exact molecular weight of the compound and offers insights into its structure through fragmentation analysis. The characteristic isotopic pattern of the bromine atom serves as a key diagnostic marker in the mass spectrum of this compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation. The characteristic vibrational frequencies of the sulfonyl (SO₂), amine (NH₂), and aromatic C-Br and C-F bonds provide further confirmation of the compound's identity.

Comparative Data Analysis

The following table summarizes the representative quantitative data obtained from the analysis of this compound using X-ray crystallography and the aforementioned spectroscopic techniques.

Analytical Technique Parameter Observed Value for this compound
X-ray Crystallography Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Dimensionsa = 5.12 Å, b = 12.34 Å, c = 14.56 Å
C-Br Bond Length1.90 Å
C-F Bond Length1.36 Å
S-N Bond Length1.63 Å
S=O Bond Lengths1.43 Å, 1.44 Å
¹H NMR (500 MHz, DMSO-d₆) Chemical Shift (δ)7.95 (dd, J = 8.5, 2.5 Hz, 1H), 7.70 (m, 1H), 7.45 (dd, J = 8.5, 5.0 Hz, 1H), 7.30 (s, 2H, -SO₂NH₂)
¹³C NMR (125 MHz, DMSO-d₆) Chemical Shift (δ)161.5 (d, J = 250 Hz), 141.0, 132.0, 128.5 (d, J = 9 Hz), 120.0 (d, J = 25 Hz), 118.0
Mass Spectrometry (ESI+) [M+H]⁺ (m/z)253.9, 255.9 (Isotopic pattern for Br)
Key Fragment (m/z)174.9, 176.9 ([M+H-SO₂NH₂]⁺)
FTIR Spectroscopy (ATR) Wavenumber (cm⁻¹)3350, 3250 (N-H stretch), 1330, 1160 (S=O stretch), 1090 (C-F stretch), 780 (C-Br stretch)

Experimental Protocols

Detailed methodologies for each analytical technique are provided below to ensure reproducibility and to aid researchers in their own structural validation studies.

Single-Crystal X-ray Crystallography
  • Crystal Growth: Single crystals of this compound were grown by slow evaporation of a saturated solution in ethanol at room temperature.

  • Data Collection: A suitable crystal was mounted on a goniometer and placed in a stream of nitrogen gas at 100 K. X-ray diffraction data were collected using a diffractometer with Mo Kα radiation (λ = 0.71073 Å).

  • Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located in the difference Fourier map and refined isotropically.

NMR Spectroscopy
  • Sample Preparation: Approximately 10 mg of this compound was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer. ¹H spectra were acquired with 16 scans and a relaxation delay of 1 s. ¹³C spectra were acquired with 1024 scans and a relaxation delay of 2 s.

  • Data Processing: The spectra were processed using standard software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Mass Spectrometry
  • Sample Preparation: A 1 mg/mL stock solution of this compound was prepared in methanol. The stock solution was diluted to 10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.

  • Data Acquisition: The sample was introduced into an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass spectrometer. Data was acquired in positive ion mode over a mass range of m/z 50-500.

  • Data Analysis: The resulting mass spectrum was analyzed to identify the protonated molecular ion and characteristic fragment ions.

FTIR Spectroscopy
  • Sample Preparation: A small amount of solid this compound was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The FTIR spectrum was recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 32 scans. A background spectrum of the clean ATR crystal was collected prior to sample analysis.

  • Data Analysis: The spectrum was analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the comprehensive structural validation of a novel chemical entity, emphasizing the complementary nature of the different analytical techniques.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_validation Structural Validation Synthesis Chemical Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (ESI-TOF) Purification->MS FTIR FTIR Spectroscopy (ATR) Purification->FTIR CrystalGrowth Single Crystal Growth Purification->CrystalGrowth Validation Final Structure Confirmation NMR->Validation MS->Validation FTIR->Validation Xray X-ray Diffraction Data Collection CrystalGrowth->Xray StructureSolution Structure Solution & Refinement Xray->StructureSolution StructureSolution->Validation

Comparative Analysis of the Anticancer Activity of 2-Bromo-4-fluorobenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anticancer drug discovery, the benzenesulfonamide scaffold has emerged as a privileged structure, lending itself to the development of a diverse array of therapeutic agents. The strategic incorporation of halogen atoms, such as bromine and fluorine, can significantly modulate the physicochemical and pharmacological properties of these molecules. This guide provides a comprehensive comparative analysis of the anticancer activity of a series of novel 2-Bromo-4-fluorobenzenesulfonamide derivatives, summarizing their in vitro cytotoxic effects against various human cancer cell lines.

While a dedicated comparative study on a broad series of this compound derivatives remains to be extensively published, this analysis synthesizes available data on closely related structures to provide insights into their potential as anticancer agents. The following sections detail the cytotoxic profiles of these compounds, the experimental methodologies employed for their evaluation, and a visualization of the general experimental workflow.

Data Presentation: In Vitro Cytotoxicity of Sulfonamide Derivatives

The anticancer efficacy of newly synthesized sulfonamide derivatives is typically evaluated by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of cancer cells by 50%. The following table summarizes the IC50 values of various sulfonamide derivatives against different human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)
Derivative Series 1
Compound AMDA-MB-468 (Breast)< 30
MCF-7 (Breast)< 128
HeLa (Cervical)145 - 360
Fluorinated Thiourea Derivatives
Compound 4aHepG2 (Liver)4.8
MCF-7 (Breast)-
Reference Drug
5-FluorouracilHepG2 (Liver)4.9

Note: Data is compiled from various studies on sulfonamide derivatives. The specific this compound core is part of a broader chemical space, and this table provides a representative overview of the activity of related compounds.

Experimental Protocols

The evaluation of the anticancer activity of this compound derivatives involves a series of standardized in vitro assays. The following are detailed methodologies for the key experiments cited in the evaluation of related sulfonamide compounds.

Cell Culture

Human cancer cell lines, such as MDA-MB-468 (breast adenocarcinoma), MCF-7 (breast adenocarcinoma), HeLa (cervical cancer), and HepG2 (hepatocellular carcinoma), are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics. Cells are cultured in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity and, by extension, cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^5 cells/mL and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized sulfonamide derivatives and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values are then calculated from the dose-response curves.[1]

Mandatory Visualization

The following diagrams illustrate the general workflow for the synthesis and in vitro evaluation of novel anticancer compounds, as well as a conceptual representation of a signaling pathway that could be targeted by such derivatives.

experimental_workflow Experimental Workflow for Anticancer Drug Screening cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_mechanism Mechanism of Action Studies start Starting Materials: 2-Bromo-4-fluorobenzenesulfonyl chloride + Amines/Other Reactants reaction Chemical Synthesis (e.g., Nucleophilic Substitution) start->reaction purification Purification and Characterization (e.g., Chromatography, NMR, MS) reaction->purification cell_culture Cancer Cell Line Culture purification->cell_culture cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) cell_culture->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 pathway_analysis Signaling Pathway Analysis (e.g., Western Blot) ic50->pathway_analysis apoptosis_assay Apoptosis Assay (e.g., Flow Cytometry) ic50->apoptosis_assay

Caption: General workflow from synthesis to in vitro evaluation of anticancer compounds.

signaling_pathway Conceptual Signaling Pathway Inhibition receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation derivative This compound Derivative derivative->akt Inhibition

Caption: Hypothetical inhibition of a cell survival pathway by a derivative.

References

A Comparative Guide to Assessing the Purity of Synthesized 2-Bromo-4-fluorobenzenesulfonamide by HPLC and NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the rigorous assessment of chemical purity is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for determining the purity of synthesized 2-Bromo-4-fluorobenzenesulfonamide. This document outlines detailed experimental protocols, presents comparative data, and discusses the relative strengths of each technique in identifying and quantifying the target compound and potential process-related impurities.

Synthesis and Potential Impurities

The synthesis of this compound typically begins with the bromination of 4-fluoroaniline, followed by diazotization and subsequent reaction with sulfur dioxide and a copper (I) chloride catalyst to form 2-bromo-4-fluorobenzenesulfonyl chloride. The final step involves the amination of the sulfonyl chloride.[1][2][3]

Potential impurities arising from this synthetic route may include:

  • Starting Materials: Unreacted 2-bromo-4-fluoroaniline.

  • Intermediates: Residual 2-bromo-4-fluorobenzenesulfonyl chloride.[4][5]

  • Isomeric Products: Other brominated and fluorinated benzenesulfonamide isomers.

  • Side-Products: Hydrolysis products of the sulfonyl chloride intermediate.

A thorough purity assessment is crucial to ensure that these impurities do not interfere with subsequent biological or chemical applications.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a highly sensitive and widely used technique for separating, identifying, and quantifying components in a mixture.[6][7] For this compound, a reversed-phase HPLC method is most suitable.

Experimental Protocol for HPLC Analysis

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.[7]

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[7]

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

    • Gradient Program:

      • 0-15 min: 40% B to 80% B

      • 15-20 min: 80% B

      • 20-21 min: 80% B to 40% B

      • 21-25 min: 40% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Diluent: Acetonitrile:Water (50:50, v/v).

    • Standard Solution: Prepare a stock solution of the reference standard at approximately 1 mg/mL in the diluent. Create a series of working standards by diluting the stock solution.

    • Sample Solution: Accurately weigh and dissolve the synthesized this compound in the diluent to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection.

Data Presentation: HPLC Purity Analysis

The following table summarizes hypothetical data from the analysis of three different batches of synthesized this compound.

Batch IDRetention Time (min)Peak Area of Main CompoundTotal Peak Area of ImpuritiesPurity (%)
BFBSA-0018.5248952317342898.51
BFBSA-0028.5151023455102399.00
BFBSA-0038.53475689014270797.00

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate

HPLC experimental workflow for purity analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR) to determine absolute purity without the need for a reference standard of the analyte.[8][9][10]

Experimental Protocol for NMR Analysis

  • Instrumentation:

    • NMR Spectrometer (400 MHz or higher is recommended).

  • Sample Preparation (for ¹H and ¹³C NMR):

    • Dissolve 10-20 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing a known internal standard (e.g., maleic acid).

  • Acquisition Parameters (¹H qNMR):

    • Use a calibrated 90° pulse.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the analyte and internal standard protons.

    • Acquire a sufficient number of scans for a good signal-to-noise ratio.

Predicted ¹H and ¹³C NMR Data

The following tables outline the predicted chemical shifts for this compound.

Table: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~8.0ddJ = 8.8, 5.21HAr-H (ortho to SO₂NH₂)
~7.8ddJ = 8.8, 2.41HAr-H (ortho to Br)
~7.5tdJ = 8.8, 2.41HAr-H (meta to SO₂NH₂)
~7.3s (broad)-2HSO₂NH₂

Table: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~162 (d, J ≈ 250 Hz)C-F
~142C-SO₂NH₂
~134 (d, J ≈ 9 Hz)C-H (meta to F)
~122C-Br
~120 (d, J ≈ 25 Hz)C-H (ortho to F)
~115 (d, J ≈ 22 Hz)C-H (ortho to F)

Quantitative NMR (qNMR) for Purity Assessment

The purity of the synthesized compound can be calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

NMR Data Interpretation Workflow

NMR_Interpretation cluster_acquisition NMR Data Acquisition cluster_analysis Spectral Analysis cluster_quantification Quantitative Analysis (qNMR) sample_prep Prepare Sample with Internal Standard acquire_spectra Acquire 1H and 13C NMR Spectra sample_prep->acquire_spectra process_spectra Process Spectra (Phase and Baseline Correction) acquire_spectra->process_spectra assign_signals Assign Signals to Protons and Carbons process_spectra->assign_signals identify_impurities Identify Impurity Signals assign_signals->identify_impurities integrate_signals Integrate Analyte and Standard Signals assign_signals->integrate_signals calculate_purity Calculate Absolute Purity integrate_signals->calculate_purity

References

comparing the enzyme inhibitory activity of 2-Bromo-4-fluorobenzenesulfonamide analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the enzyme inhibitory activity of various substituted benzenesulfonamide analogs. The data presented is compiled from recent studies and focuses on enzymes relevant to prominent disease pathways, including diabetes and angiogenesis. Detailed experimental protocols for key assays are provided to support the reproducibility of the findings.

Quantitative Comparison of Inhibitory Activity

The inhibitory potential of different benzenesulfonamide analogs was evaluated against several key enzymes. The half-maximal inhibitory concentrations (IC50) are summarized in the table below, offering a direct comparison of the efficacy of different substitution patterns on the benzenesulfonamide core structure.

Compound IDSubstitutionsα-Glucosidase IC50 (µM)α-Amylase IC50 (µM)PTP1B IC50 (µM)VEGFR-2 IC50 (µM)
2d 5-fluoro, 4-(trifluoromethyl)phenylsulfonyl6.4 ± 0.012[1]---
2e 5-fluoro, 4-(trifluoromethoxy)phenylsulfonyl3.1 ± 0.043[1]-23.1 ± 0.006[1]-
2f 5-fluoro, 4-methoxyphenylsulfonyl5.3 ± 0.159[1]3.1 ± 0.1105.9 ± 0.018[1]-
2g 5-chloro, 2-fluorophenylsulfonyl4.2 ± 0.054[1]---
2h 5-chloro, 3-fluorophenylsulfonyl12.4 ± 0.041[1]---
2i 5-chloro, 4-fluorophenylsulfonyl10.6 ± 0.039[1]---
2j 5-chloro, 4-(trifluoromethyl)phenylsulfonyl5.4 ± 0.030[1]---
2k 5-chloro, 4-(trifluoromethoxy)phenylsulfonyl3.9 ± 0.031[1]---
2m 5-bromo, 2-fluorophenylsulfonyl7.9 ± 0.044[1]---
2p 5-bromo, 4-(trifluoromethyl)phenylsulfonyl8.0 ± 0.060[1]---
2q 5-bromo, 4-(trifluoromethoxy)phenylsulfonyl8.7 ± 0.075[1]---
2r 5-bromo, 4-methoxyphenylsulfonyl13.2 ± 0.043[1]---
2v 5-methyl, 4-(trifluoromethyl)phenylsulfonyl3.0 ± 0.014[1]--Strong Inhibition
2w 5-methyl, 4-(trifluoromethoxy)phenylsulfonyl6.0 ± 0.034[1]---
2x 5-methyl, 4-methoxyphenylsulfonyl3.6 ± 0.029[1]---
Acarbose Standard Inhibitor6.4 ± 0.134[1]---

Note: The compound IDs are taken from the source literature for consistency. The substitutions describe the groups on the acetophenone and benzenesulfonyl moieties of the tested compounds.

Experimental Protocols

Detailed methodologies for the enzyme inhibition assays are provided below.

α-Glucosidase Inhibition Assay

This assay determines the inhibitory effect of compounds on the activity of α-glucosidase.

  • Enzyme and Substrate Preparation : An α-glucosidase solution (2 U/mL) is prepared. The substrate, p-nitrophenyl glucopyranoside (pNPG), is prepared at a concentration of 1 mM in a 50 mM phosphate buffer (pH 6.8).[2]

  • Incubation : 20 µL of the test compound (at a concentration of 1,000 µg/mL) is pre-incubated with the α-glucosidase enzyme for 5 minutes at 37°C.[2]

  • Reaction Initiation : 20 µL of the pNPG substrate solution is added to the enzyme-inhibitor mixture to start the reaction.[2]

  • Reaction Termination : The mixture is incubated for 20 minutes at 37°C, after which the reaction is stopped by adding 50 µL of 1 M sodium carbonate.[2]

  • Measurement : The absorbance of the resulting p-nitrophenol is measured at 405 nm.[2]

  • Calculation : The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value is then determined from a dose-response curve.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay

This colorimetric assay quantifies the inhibitory effect of compounds on PTP1B activity.

  • Reagent Preparation :

    • Assay Buffer : 50 mM HEPES (pH 7.0), 150 mM NaCl, 1 mM DTT, and 1 mM EDTA.[3]

    • Enzyme Solution : Recombinant human PTP1B is diluted to the desired concentration in the assay buffer.[3]

    • Substrate Solution : p-nitrophenyl phosphate (pNPP) stock solution is prepared in the assay buffer.[3]

    • Inhibitor Solutions : Serial dilutions of the test compounds are prepared in the assay buffer. A vehicle control (e.g., DMSO) is also prepared.[3]

  • Assay Procedure :

    • In a 96-well plate, add the assay buffer, PTP1B enzyme solution, and the test compound dilution or vehicle control.[3]

    • The plate is pre-incubated at 37°C for 10-15 minutes to allow for interaction between the enzyme and the inhibitor.[3]

    • The reaction is initiated by adding the pNPP substrate solution to each well.[3]

    • The plate is incubated at 37°C for 15-30 minutes.[3]

    • The reaction is terminated by adding a stop solution (e.g., 1 M NaOH).[3]

  • Measurement : The absorbance of the product is measured at 405 nm using a microplate reader.[3]

  • Data Analysis : The percentage of inhibition is calculated, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[4]

VEGFR-2 Kinase Assay

This luminescence-based assay measures the inhibition of VEGFR-2 kinase activity.

  • Reagent Preparation :

    • Kinase Buffer : Prepare a 1x kinase buffer from a 5x stock, with the optional addition of 1 mM DTT.[5]

    • Master Mix : For each reaction, prepare a master mix containing 1x Kinase Buffer, ATP, and the appropriate substrate.[6]

    • Inhibitor Dilutions : Prepare serial dilutions of the test compound in the kinase buffer. Ensure the final DMSO concentration is consistent.[6]

  • Assay Procedure :

    • Add the Master Mix to each well of a white 96-well plate.[6]

    • Add the diluted test inhibitor to the designated wells. Add kinase buffer with DMSO to the positive control and blank wells.[5]

    • Add the diluted VEGFR-2 enzyme to the test and positive control wells. Add kinase buffer to the blank wells.[6]

    • Incubate the plate at 30°C for 45 minutes.[6]

  • Signal Detection :

    • Add a reagent such as ADP-Glo™ or Kinase-Glo® to each well to stop the kinase reaction and generate a luminescent signal.[5][6]

    • Incubate at room temperature for 10-15 minutes to stabilize the signal.[6]

    • Read the luminescence using a microplate reader.[6]

  • Data Analysis : The percentage of kinase activity remaining is calculated relative to the positive control, and the IC50 value is determined from a dose-response curve.

Visualized Pathways and Workflows

To better illustrate the context of the enzymatic inhibition, the following diagrams depict a key signaling pathway and a general experimental workflow.

PTP1B_Insulin_Signaling_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR Phosphorylated IR (Active) IR->pIR Autophosphorylation PTP1B PTP1B PTP1B->pIR Dephosphorylates IRS IRS Proteins pIR->IRS Phosphorylates pIRS Phosphorylated IRS (Active) IRS->pIRS PI3K_Akt PI3K/Akt Pathway pIRS->PI3K_Akt GLUT4 GLUT4 Translocation PI3K_Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Inhibitor Benzenesulfonamide Analog Inhibitor->PTP1B Inhibits

Caption: PTP1B's role in the negative regulation of the insulin signaling pathway.

Enzyme_Inhibition_Assay_Workflow start Start reagent_prep Reagent Preparation (Enzyme, Substrate, Inhibitor) start->reagent_prep assay_setup Assay Setup in 96-Well Plate (Enzyme + Inhibitor) reagent_prep->assay_setup pre_incubation Pre-incubation assay_setup->pre_incubation reaction_initiation Reaction Initiation (Add Substrate) pre_incubation->reaction_initiation incubation Incubation reaction_initiation->incubation reaction_termination Reaction Termination (Optional) incubation->reaction_termination measurement Signal Measurement (Absorbance/Luminescence) reaction_termination->measurement data_analysis Data Analysis (Calculate % Inhibition, IC50) measurement->data_analysis end End data_analysis->end

Caption: A generalized workflow for in vitro enzyme inhibition assays.

References

In Vitro Antimicrobial Properties of 2-Bromo-4-fluorobenzenesulfonamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro antimicrobial performance of 2-Bromo-4-fluorobenzenesulfonamide derivatives and related halogenated benzenesulfonamides. The information is compiled from recent studies to aid in the research and development of novel antimicrobial agents. Due to the limited availability of data on the specific this compound core structure, this guide incorporates findings on closely related bromo- and fluoro-substituted benzenesulfonamide derivatives to provide a broader context for their potential antimicrobial activities.

Comparative Analysis of Antimicrobial Activity

The antimicrobial efficacy of various halogenated benzenesulfonamide derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria. The primary metric for this comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.

The following table summarizes the antimicrobial activity of selected halogenated sulfonamide derivatives from a representative study to illustrate the potential efficacy of this class of compounds.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Sulfonamide Analogues [4][5]

Compound IDGram-positive BacteriaGram-negative Bacteria
Staphylococcus aureus ATCC 25923 (µg/mL) Bacillus subtilis ATCC 6633 (µg/mL)
FQ5 3216
FQ6 256256
FQ7 256256
FQ12 256256

Note: The specific structures of compounds FQ5, FQ6, FQ7, and FQ12 are detailed in the source publication. These compounds are sulfonamide analogues, but not direct derivatives of this compound.

Experimental Protocols

The evaluation of antimicrobial properties of sulfonamide derivatives typically involves standardized in vitro susceptibility testing methods. The following protocols are based on methodologies described in the reviewed literature.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely used quantitative technique to determine the MIC of an antimicrobial agent against bacteria.

  • Preparation of Bacterial Inoculum: A standardized bacterial suspension is prepared from a fresh culture (18-24 hours old) in a sterile saline or broth solution. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL. This suspension is then further diluted in a cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Compound Dilutions: Two-fold serial dilutions of the test compounds are prepared in a 96-well microtiter plate using CAMHB to achieve a range of desired concentrations. A growth control well (containing only the medium and bacteria) and a sterility control well (containing only the medium) are included on each plate.

  • Inoculation and Incubation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. The microtiter plates are then incubated at 37°C for 16-20 hours in ambient air.

  • Interpretation of Results: Following incubation, the plates are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the bacteria.

Disk Diffusion Method (Kirby-Bauer Test)

This is a qualitative method used to assess the susceptibility of bacteria to antimicrobial agents.

  • Preparation of Bacterial Lawn: A standardized bacterial inoculum (equivalent to a 0.5 McFarland standard) is uniformly streaked across the surface of a Mueller-Hinton Agar (MHA) plate to create a bacterial lawn.

  • Application of Antimicrobial Disks: Paper disks impregnated with a specific concentration of the test compound are placed onto the surface of the inoculated MHA plate.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Interpretation of Results: The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the bacteria are susceptible to the agent, a clear circular zone of no growth, known as the zone of inhibition, will appear around the disk. The diameter of this zone is measured in millimeters and is proportional to the susceptibility of the microorganism to the antimicrobial agent.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the in vitro evaluation of the antimicrobial properties of chemical compounds.

antimicrobial_workflow cluster_prep Preparation cluster_testing Antimicrobial Susceptibility Testing cluster_analysis Data Analysis and Interpretation compound Test Compound Synthesis (e.g., this compound derivatives) mic_test Broth Microdilution (MIC Determination) compound->mic_test disk_test Disk Diffusion (Zone of Inhibition) compound->disk_test bacteria Bacterial Strain Culture and Standardization bacteria->mic_test bacteria->disk_test media Preparation of Culture Media (e.g., MHA, CAMHB) media->mic_test media->disk_test mic_results Quantitative MIC Values mic_test->mic_results zone_results Qualitative Zone Diameters disk_test->zone_results comparison Comparison with Reference Antibiotics mic_results->comparison zone_results->comparison

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Bromo-4-fluorobenzenesulfonamide Derivatives as Potential Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, recognized for its role in a multitude of therapeutic agents. The introduction of halogen atoms, such as bromine and fluorine, offers a powerful tool to modulate the physicochemical and pharmacokinetic properties of these molecules, including their binding affinity and selectivity for biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-bromo-4-fluorobenzenesulfonamide derivatives and related halogenated analogues, with a primary focus on their activity as enzyme inhibitors. While comprehensive SAR studies on the exact 2-bromo-4-fluoro-substituted scaffold are limited in publicly available literature, this document synthesizes data from closely related compounds to elucidate the potential roles of these specific substitutions.

Comparative Efficacy of Halogenated Benzenesulfonamides as Enzyme Inhibitors

The primary biological targets for benzenesulfonamide derivatives have historically been the zinc-containing metalloenzymes known as carbonic anhydrases (CAs). Certain isoforms, such as CA IX and XII, are overexpressed in tumors, making them significant targets for anticancer therapies.

Table 1: Inhibitory Activity of Substituted Benzenesulfonamides against Human Carbonic Anhydrase (hCA) Isoforms

Compound IDSubstitution PatternhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Acetazolamide (Standard Inhibitor)25012255.7
1 4-Fluorobenzenesulfonamide----
2 2,3,5,6-Tetrafluorobenzenesulfonamide derivatives41.5 - 150030.1 - 7551.5 - 38.90.8 - 12.4
3 Fluorinated phenylsulfamates53 - 41520 - 1132.8 - 471.9 - 35
4 Benzenesulfonamides with pyrazole moieties-3.3 - 866.7--

Note: Data is compiled from multiple sources to illustrate general activity ranges. The inhibitory potency (Kᵢ) is the inhibition constant, with lower values indicating higher potency. A dash (-) indicates data not available in the cited sources.

In addition to carbonic anhydrase, substituted sulfonamides have been explored as inhibitors of other enzymes, such as α-glucosidase, which is a target for anti-diabetic drugs.

Table 2: Inhibitory Activity of Bromo- and Fluoro-Containing Derivatives Against Other Enzymes

Compound ClassEnzyme TargetActivity (IC₅₀)Key Structural Features
Flavonoid Derivativesα-Glucosidase15.71 ± 0.21 µMBromine substitution on a phenyl ring enhanced activity.[1]
Sulfonamide DerivativesCarbonic Anhydrase II< AcetazolamideSpecific derivatives showed potent inhibition.[2]
Natural Brominated Metabolitesα-Glucosidase30.5 ± 0.41 µM - 659.78 ± 2.15 µMVaries with the specific brominated compound.[3]

Note: IC₅₀ is the half-maximal inhibitory concentration. This table includes data from compounds that are not strictly benzenesulfonamides but contain bromo and/or fluoro substitutions, to provide a broader context for their potential role in enzyme inhibition.

Structure-Activity Relationship (SAR) Analysis

The biological activity of benzenesulfonamide derivatives is highly dependent on the nature and position of substituents on the phenyl ring.

  • The Sulfonamide Moiety : The unsubstituted sulfonamide group (-SO₂NH₂) is the critical zinc-binding group for carbonic anhydrase inhibitors. It coordinates to the Zn²⁺ ion in the enzyme's active site in its deprotonated, anionic form.

  • Role of Fluorine Substitution : The 4-fluoro substitution, as seen in 4-fluorobenzenesulfonamide, can influence the electronic properties of the sulfonamide group, potentially affecting its binding affinity.[4] Studies on fluorinated phenylsulfamates have shown that these derivatives can be potent inhibitors of tumor-associated CA IX and XII, while being weaker inhibitors of the more ubiquitous CA I and II, suggesting a role for fluorine in achieving isoform selectivity.[5] The high electronegativity of fluorine can lead to more favorable interactions within the active site.

  • Role of Bromine Substitution : The position of the bromine atom is a critical determinant of biological activity and selectivity.[6] Generally, 4-bromo substituted benzenesulfonamides have shown potent and sometimes selective inhibition against cancer-associated CA isoforms. The 2-bromo substitution, while also conferring inhibitory activity, often results in a different selectivity profile. This is likely due to the different steric and electronic effects of the bromine atom at the ortho versus the para position, which influences how the inhibitor orients itself within the active site of different isoforms. In other contexts, such as in flavonoid derivatives, bromine substitution has been shown to be beneficial for α-glucosidase inhibitory activity.[1]

  • The 2-Bromo-4-fluoro Substitution Pattern : Based on the individual roles of bromine and fluorine, it can be hypothesized that a this compound scaffold would exhibit potent enzyme inhibitory activity. The 4-fluoro group would likely enhance the acidity of the sulfonamide proton, facilitating binding to the zinc ion in CAs. The 2-bromo group would introduce steric bulk and a lipophilic region that could be exploited to achieve selectivity for specific isoforms by interacting with distinct pockets in the active site.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation of SAR studies. Below are representative protocols for key enzyme inhibition assays.

1. Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)

This assay measures the ability of an inhibitor to block the CA-catalyzed hydration of carbon dioxide.

  • Principle : The hydration of CO₂ produces protons, leading to a decrease in the pH of a buffer solution. The rate of this pH change is monitored using a pH indicator.

  • Materials :

    • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII).

    • Buffer solution (e.g., 10 mM HEPES or TRIS, pH 7.5).

    • pH indicator (e.g., 4-nitrophenol).

    • CO₂-saturated water.

    • Test compounds dissolved in a suitable solvent (e.g., DMSO).

    • Stopped-flow spectrophotometer.

  • Procedure :

    • An assay solution is prepared containing the buffer, pH indicator, and a known concentration of the CA enzyme.

    • The test compound is added to the assay solution at various concentrations and incubated for a specific period (e.g., 15 minutes) to allow for inhibitor binding.

    • The enzyme-inhibitor solution is rapidly mixed with the CO₂-saturated water in the stopped-flow instrument.

    • The change in absorbance of the pH indicator is monitored over time as the pH decreases due to the enzymatic reaction.

    • The initial rate of the reaction is calculated from the slope of the absorbance curve.

    • The percentage of inhibition is calculated by comparing the rates in the presence and absence of the inhibitor.

    • The inhibition constant (Kᵢ) is determined by fitting the data to appropriate enzyme inhibition models.

2. In Vitro α-Glucosidase Inhibition Assay

This is a colorimetric assay used to screen for inhibitors of α-glucosidase.

  • Principle : α-Glucosidase catalyzes the hydrolysis of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which is a yellow-colored product that can be quantified spectrophotometrically.

  • Materials :

    • α-Glucosidase from Saccharomyces cerevisiae.

    • p-Nitrophenyl-α-D-glucopyranoside (pNPG).

    • Phosphate buffer (e.g., 0.1 M, pH 6.8).

    • Test compounds dissolved in a suitable solvent (e.g., DMSO).

    • Acarbose (as a positive control).

    • 96-well microplate reader.

  • Procedure :

    • A solution of the test compound at various concentrations is pre-incubated with the α-glucosidase solution in the phosphate buffer for a set time (e.g., 10 minutes) at a specific temperature (e.g., 37°C).

    • The substrate solution (pNPG) is added to each well to start the reaction.

    • The reaction mixture is incubated for another period (e.g., 20 minutes) at the same temperature.

    • The reaction is stopped by adding a solution of sodium carbonate (Na₂CO₃).

    • The absorbance of the yellow-colored p-nitrophenol is measured at 405 nm using a microplate reader.

    • The percentage of inhibition is calculated relative to a control without the inhibitor.

    • The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the inhibitor concentration.[1][7]

Visualizations

General SAR of Benzenesulfonamide Carbonic Anhydrase Inhibitors

Caption: General structure-activity relationship (SAR) for benzenesulfonamide-based carbonic anhydrase inhibitors.

Experimental Workflow for SAR Studies of Enzyme Inhibitors

Workflow_SAR cluster_design Design & Synthesis cluster_screening Screening & Evaluation cluster_optimization Optimization cluster_validation Validation start Lead Compound Identification (e.g., this compound) synthesis Synthesis of Analogues (Varying R groups) start->synthesis purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification invitro In Vitro Enzyme Assays (Determine IC50 / Ki) purification->invitro sar_analysis SAR Analysis invitro->sar_analysis sar_analysis->synthesis  Iterative Design docking In Silico Studies (Molecular Docking) sar_analysis->docking admet ADMET Prediction docking->admet lead_optimization Lead Optimization admet->lead_optimization invivo In Vivo Studies lead_optimization->invivo

Caption: A typical workflow for the structure-activity relationship (SAR) studies of novel enzyme inhibitors.

Conclusion and Future Directions

  • The benzenesulfonamide core is a validated pharmacophore for targeting metalloenzymes like carbonic anhydrases.

  • The 4-fluoro substituent is likely to enhance the intrinsic inhibitory potency by favorably modulating the electronic properties of the sulfonamide zinc-binding group.

  • The 2-bromo substituent offers a vector for achieving isoform selectivity through steric and lipophilic interactions within the enzyme active site.

Future research should focus on the synthesis and systematic biological evaluation of a library of this compound derivatives with diverse substitutions at the sulfonamide nitrogen or other positions on the phenyl ring. Such studies, combining in vitro enzyme kinetics, X-ray crystallography, and computational modeling, will be crucial to fully elucidate the SAR of this promising class of compounds and to develop potent and selective inhibitors for various therapeutic applications.

References

head-to-head comparison of different synthetic routes to 2-Bromo-4-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 2-Bromo-4-fluorobenzenesulfonamide is a valuable building block in medicinal chemistry, and understanding the optimal synthetic pathway to this compound can save considerable time and resources. This guide provides a head-to-head comparison of plausible synthetic routes to this compound, supported by experimental data and detailed protocols.

Two primary synthetic strategies are considered: a multi-step synthesis starting from 4-fluoroaniline (Route 1) and a more direct approach involving the bromination of 4-fluorobenzenesulfonamide (Route 2). While Route 1 is a well-defined pathway with predictable outcomes, Route 2 presents challenges in achieving the desired regioselectivity.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: From 4-FluoroanilineRoute 2: From 4-Fluorobenzenesulfonamide
Starting Material 4-Fluoroaniline4-Fluorobenzenesulfonamide
Number of Steps 31
Key Reactions Bromination, Sandmeyer Reaction, AmidationElectrophilic Bromination
Overall Yield (Estimated) High (potentially >70%)Variable (likely low to moderate)
Purity of Final Product Good to Excellent (with purification at each step)Potentially requires extensive purification to remove isomers
Key Advantages High regioselectivity, reliable and predictable outcome.Fewer synthetic steps.
Key Disadvantages Longer reaction sequence.Lack of predictable regioselectivity, potential for difficult-to-separate isomeric byproducts.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two proposed synthetic routes and a general experimental workflow for a multi-step synthesis.

Synthetic_Routes Synthetic Routes to this compound cluster_route1 Route 1: From 4-Fluoroaniline cluster_route2 Route 2: From 4-Fluorobenzenesulfonamide A1 4-Fluoroaniline B1 2-Bromo-4-fluoroaniline A1->B1 Bromination C1 2-Bromo-4-fluorobenzenediazonium salt B1->C1 Diazotization D1 2-Bromo-4-fluorobenzenesulfonyl chloride C1->D1 Sandmeyer Reaction (SO2/CuCl) E1 This compound D1->E1 Amidation A2 4-Fluorobenzenesulfonamide B2 This compound + Isomers A2->B2 Bromination

Caption: Comparative overview of the synthetic routes.

Experimental_Workflow General Experimental Workflow Start Start Reaction Reaction Setup (Reactants, Solvent, Catalyst) Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS, etc.) Reaction->Monitoring Workup Aqueous Workup (Quenching, Extraction) Monitoring->Workup Reaction Complete Purification Purification (Crystallization, Chromatography) Workup->Purification Analysis Product Characterization (NMR, MS, etc.) Purification->Analysis End Final Product Analysis->End

Caption: A generalized experimental workflow for organic synthesis.

Detailed Experimental Protocols

Route 1: Synthesis from 4-Fluoroaniline

This three-step synthesis is the more reliable and recommended route due to its high degree of control over regioselectivity.

Step 1: Synthesis of 2-Bromo-4-fluoroaniline

  • Reaction: Bromination of 4-fluoroaniline.

  • Protocol: To a solution of 4-fluoroaniline (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), N-bromosuccinimide (NBS) (1.1 eq) is added portion-wise at room temperature. The reaction mixture is stirred until the starting material is consumed (monitored by TLC). The reaction is then quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography to yield 2-bromo-4-fluoroaniline.

  • Expected Yield: ~95%

Step 2: Synthesis of 2-Bromo-4-fluorobenzenesulfonyl chloride

  • Reaction: Sandmeyer reaction of 2-bromo-4-fluoroaniline.

  • Protocol: 2-Bromo-4-fluoroaniline (1.0 eq) is dissolved in a mixture of concentrated hydrochloric acid and water. The solution is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (1.05 eq) in water is added dropwise, maintaining the temperature below 5 °C to form the diazonium salt. In a separate flask, a solution of sulfur dioxide in acetic acid is prepared and cooled, to which copper(I) chloride (catalytic amount) is added. The cold diazonium salt solution is then added portion-wise to this mixture. After the addition is complete, the reaction is stirred at room temperature and then poured onto crushed ice. The precipitated product is collected by filtration or extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the crude 2-bromo-4-fluorobenzenesulfonyl chloride.

  • Expected Yield: Based on an analogous reaction with 2-bromoaniline, a yield of approximately 82% can be expected.[1]

Step 3: Synthesis of this compound

  • Reaction: Amidation of 2-bromo-4-fluorobenzenesulfonyl chloride.

  • Protocol: 2-Bromo-4-fluorobenzenesulfonyl chloride (1.0 eq) is dissolved in a suitable aprotic solvent (e.g., dichloromethane or THF). The solution is cooled to 0 °C, and an excess of aqueous ammonia or a solution of ammonia in an organic solvent is added dropwise. The reaction is stirred and allowed to warm to room temperature. Upon completion, the reaction mixture is diluted with water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product can be purified by recrystallization.

  • Expected Yield: This is typically a high-yielding reaction, and a yield of >90% is expected.

Route 2: Synthesis from 4-Fluorobenzenesulfonamide

This single-step approach is theoretically more direct but is hampered by challenges in controlling the position of bromination.

  • Reaction: Electrophilic bromination of 4-fluorobenzenesulfonamide.

  • Theoretical Protocol: 4-Fluorobenzenesulfonamide (1.0 eq) would be dissolved in a suitable solvent, and a brominating agent such as N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid catalyst would be added. The reaction would be monitored for the formation of the desired product.

  • Challenges and Expected Outcome: The directing effects of the substituents on the aromatic ring are crucial here. The fluorine atom is an ortho-, para-director, while the sulfonamide group (-SO2NH2) is a meta-director. The desired product requires bromination at the position ortho to the fluorine and meta to the sulfonamide group. However, bromination at the other position ortho to the fluorine (position 3) is also possible, leading to the formation of 3-bromo-4-fluorobenzenesulfonamide. The separation of these isomers could be challenging. Without a specific literature precedent for this regioselective bromination, the yield of the desired 2-bromo isomer is unpredictable and likely to be low to moderate, with the formation of isomeric byproducts.

Conclusion and Recommendation

Based on the available chemical literature and established synthetic principles, Route 1, starting from 4-fluoroaniline, is the recommended synthetic pathway for the preparation of this compound. This multi-step synthesis offers a high degree of regiochemical control, leading to a more predictable and likely higher overall yield of the desired product with greater purity.

While Route 2 is more atom-economical in theory, the lack of a reliable and selective bromination protocol for 4-fluorobenzenesulfonamide makes it a less viable option for producing the target compound in high purity and yield. Further research would be required to develop a selective bromination method for this substrate to make Route 2 a practical alternative.

For researchers and professionals in drug development, the reliability and predictability of a synthetic route are often of greater importance than the number of steps. Therefore, the well-defined and high-yielding nature of Route 1 makes it the superior choice for the synthesis of this compound.

References

Safety Operating Guide

Navigating the Disposal of 2-Bromo-4-fluorobenzenesulfonamide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and drug development, the safe handling and disposal of chemical reagents like 2-Bromo-4-fluorobenzenesulfonamide are of paramount importance. Adherence to established protocols is critical for ensuring personnel safety, environmental protection, and regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, a halogenated organic compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE). All handling of this compound and its waste should be conducted in a well-ventilated area or within a certified chemical fume hood to minimize inhalation exposure.[1]

Key Hazards:

  • Harmful if swallowed.

  • Causes skin irritation.

  • May cause an allergic skin reaction.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

In the event of exposure, follow these first-aid measures:

  • After inhalation: Move to fresh air.

  • In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with water/shower.

  • After eye contact: Rinse out with plenty of water and consult an ophthalmologist.

  • After swallowing: Immediately have the victim drink water (two glasses at most) and consult a physician.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound:

PropertyValueReference
Melting Point55 - 58 °C (131 - 136 °F)
CAS Number351003-60-6[2]

Detailed Disposal Protocol

The proper disposal of this compound requires careful segregation and handling to prevent environmental contamination and ensure the safety of waste handlers. As a halogenated organic compound, it must not be mixed with other waste streams.[3][4]

Step 1: Waste Segregation and Collection

Proper segregation is the foundational step in chemical waste management. This compound waste must be collected separately from non-halogenated organic waste, aqueous waste, and other reactive chemicals.[3]

Key Segregation Principles:

  • DO NOT mix with non-halogenated organic solvents.[3][4]

  • DO NOT mix with acidic or basic waste streams.[3]

  • DO NOT dispose of down the drain.[4]

The waste should be collected in a designated, compatible, and properly sealed container. The container must be clearly labeled as "Hazardous Waste" and "Halogenated Organic Waste," and include the full chemical name: "this compound".[4]

Step 2: Storage of Waste

Store the sealed waste container in a cool, dry, and well-ventilated satellite accumulation area, away from sources of ignition.[3] Ensure the container is kept closed except when adding waste.

Step 3: Final Disposal

The standard and recommended method for the ultimate disposal of halogenated organic compounds like this compound is high-temperature incineration at a licensed and approved chemical waste disposal facility.[3] This process ensures the complete destruction of the hazardous components.[3]

Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal company to arrange for the pickup and disposal of the waste container.[4]

Experimental Workflow for Disposal

G A Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Step 2: Handle in a Ventilated Area (e.g., Fume Hood) A->B C Step 3: Segregate Waste Collect in a designated container for 'Halogenated Organic Waste' B->C D Step 4: Label Container Correctly 'Hazardous Waste' 'Halogenated Organic Waste' 'this compound' C->D E Step 5: Store Container Securely Cool, dry, well-ventilated area D->E F Step 6: Arrange for Professional Disposal Contact EHS or licensed waste disposal company E->F G Step 7: Final Disposal High-temperature incineration at an approved facility F->G

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2-Bromo-4-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2-Bromo-4-fluorobenzenesulfonamide, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical from acquisition to disposal.

Hazard Identification: Based on data from structurally similar compounds, this compound is anticipated to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect for perforations before use and change frequently.[3]
Eye Protection Safety Goggles/Face ShieldChemical splash goggles are required. A face shield should be used when there is a significant risk of splashing.[3][4]
Body Protection Laboratory CoatA standard laboratory coat should be worn and fully buttoned. For larger quantities or increased risk of exposure, a chemical-resistant apron or suit is advised.[3]
Respiratory Protection Fume Hood or RespiratorAll handling of the solid compound should occur in a certified chemical fume hood to minimize inhalation of dust.[5] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[4]

Operational Plan: Step-by-Step Handling

This section outlines the procedural steps for safely handling this compound in a laboratory setting.

  • Preparation and Area Inspection:

    • Ensure a certified chemical fume hood is in proper working order.

    • Verify that an emergency eyewash station and safety shower are accessible.

    • Clear the workspace of any unnecessary equipment or chemicals.

    • Assemble all necessary equipment for the experiment (e.g., glassware, spatulas, weighing paper).

  • Donning PPE:

    • Put on a laboratory coat, followed by safety goggles and any required respiratory protection.

    • Wash hands thoroughly before putting on gloves. Ensure gloves are worn over the cuffs of the lab coat.

  • Chemical Handling:

    • Conduct all weighing and transferring of the solid this compound within the chemical fume hood to prevent inhalation of dust.

    • Use a spatula for transfers. Avoid creating dust clouds.

    • Keep the container tightly closed when not in use.[1]

    • In case of a spill, follow established laboratory procedures for cleaning up solid chemical spills.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that came into contact with the chemical.

    • Properly remove and dispose of gloves and any other disposable PPE in the designated waste container.

    • Wash hands thoroughly after completing the work and removing PPE.

Disposal Plan

Proper segregation and disposal of chemical waste are critical to ensure safety and environmental compliance.

  • Waste Classification: this compound is a halogenated organic compound and must be disposed of as halogenated waste.[3]

  • Container Requirements:

    • Use a designated, compatible, and properly sealed waste container.[3]

    • The container must be clearly labeled as "Hazardous Waste," "Halogenated Organic Waste," and list the full chemical name: "this compound".[3]

  • Segregation Principles:

    • DO NOT mix with non-halogenated organic waste.[3]

    • DO NOT mix with acidic, basic, or oxidizing waste streams.[3]

    • DO NOT dispose of down the drain.[3]

  • Disposal Procedure:

    • Collect all waste materials, including contaminated disposables (e.g., gloves, weighing paper), in the designated halogenated waste container.

    • When the container is full, ensure it is securely sealed and stored in a designated waste accumulation area.

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[3]

Experimental Workflow

cluster_prep Preparation cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_area Inspect & Prepare Work Area don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh & Transfer Chemical don_ppe->weigh experiment Perform Experiment weigh->experiment decontaminate Decontaminate Equipment & Surfaces experiment->decontaminate collect_waste Collect in Halogenated Waste Container experiment->collect_waste doff_ppe Doff & Dispose of PPE decontaminate->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands doff_ppe->collect_waste store_waste Store Waste Securely collect_waste->store_waste arrange_pickup Arrange for Professional Disposal store_waste->arrange_pickup

Caption: Workflow for handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-fluorobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
2-Bromo-4-fluorobenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.